Product packaging for 5-Iodoindolin-2-one(Cat. No.:CAS No. 193354-13-1)

5-Iodoindolin-2-one

Cat. No.: B064591
CAS No.: 193354-13-1
M. Wt: 259.04 g/mol
InChI Key: FAIHEVFTQPMOLE-UHFFFAOYSA-N
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Description

5-Iodoindolin-2-one is a high-value, iodo-functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a versatile indolin-2-one core, a privileged scaffold found in numerous biologically active molecules, strategically halogenated at the 5-position. The iodine atom serves as an excellent handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6INO B064591 5-Iodoindolin-2-one CAS No. 193354-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIHEVFTQPMOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)I)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431625
Record name 5-IODOINDOLIN-2-ONE
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Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193354-13-1
Record name 5-IODOINDOLIN-2-ONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodoindolin-2-one
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Foundational & Exploratory

5-Iodoindolin-2-one chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Iodoindolin-2-one: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its physicochemical characteristics, spectroscopic profile, and crystallographic analysis, offering valuable insights for researchers engaged in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 5-iodo-2-oxindole, is a solid organic compound.[1][2] Its core structure consists of a bicyclic indolin-2-one system with an iodine atom substituted at the 5th position of the benzene ring. This iodine substituent makes it a valuable intermediate for introducing further molecular complexity through various cross-coupling reactions. The compound typically appears as a white to beige solid with a peculiar odor.[1] For safe handling, it should be stored at room temperature in a dark place under an inert atmosphere.[3]

Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 193354-13-1[1][2]
Molecular Formula C₈H₆INO[2][4]
Molecular Weight 259.04 g/mol [2]
IUPAC Name 5-iodo-1,3-dihydro-2H-indol-2-one
Melting Point 175-178 °C[1]
Boiling Point 382.8 ± 42.0 °C (at 760 mmHg)[1]
Density 1.9 ± 0.1 g/cm³[1]
Exact Mass 258.94941 Da[2]
Solubility Insoluble in water; Soluble in ether and chloroform[1]
Physical Form Solid[1]
Topological Polar Surface Area 29.1 Ų[2]

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods and X-ray crystallography. While detailed spectral data for the parent compound is not widely published, analysis of its derivatives and fundamental spectroscopic principles allow for a thorough structural characterization.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions. A detailed crystallographic study has been performed on a closely related derivative, 1-ethyl-5-iodoindolin-2-one .[5][6][7]

The study reveals that the indolinone core is virtually planar.[7] Key structural features in the crystal lattice include C—H⋯O hydrogen bonds and I⋯I short contacts[5][8], which organize the molecules into a one-dimensional zigzag chain.[6][7] The presence of these I⋯I interactions is noted to promote non-centrosymmetric packing in the crystal structure.[7]

G cluster_0 Molecular Unit 1 cluster_1 Molecular Unit 2 a Indolinone Core A i1 Iodine a->i1 o1 Oxygen (C=O) a->o1 h1 C-H a->h1 i2 Iodine i1->i2 I···I Interaction (3.8986 Å) o2 Oxygen (C=O) h1->o2 C-H···O Hydrogen Bond (H···O = 2.57 Å) b Indolinone Core B

Key intermolecular interactions in iodoindolinone crystals.

A representative protocol for obtaining single crystals suitable for X-ray diffraction, based on the synthesis of 1-ethyl-5-iodoindolin-2-one, is as follows:[5][7]

  • Dissolution : Dissolve the purified compound in a suitable solvent, such as chloroform (CHCl₃).

  • Evaporation : Allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Crystal Formation : Over time, single crystals will form as the solution becomes supersaturated.

  • Data Collection : Mount a suitable crystal on a diffractometer. Collect diffraction data, typically using Mo Kα radiation.

  • Structure Refinement : Process the collected data and refine the crystal structure using appropriate software packages.

Spectroscopic Analysis

A general workflow for the spectroscopic characterization of a synthesized intermediate like this compound is depicted below.

G start Purified Compound (this compound) ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir nmr Nuclear Magnetic Resonance (NMR) Elucidate C-H Framework start->nmr final Structure Confirmed ms->final ir->final nmr->final G cluster_reactions Chemical Diversification scaffold Core Scaffold (this compound) suzuki Suzuki Coupling (Adds Aryl/Heteroaryl) scaffold->suzuki sonogashira Sonogashira Coupling (Adds Alkynes) scaffold->sonogashira heck Heck Coupling (Adds Alkenes) scaffold->heck alkylation N-Alkylation (Modifies Lactam) scaffold->alkylation library Diverse Compound Library suzuki->library sonogashira->library heck->library alkylation->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit

References

Synthesis of 5-Iodoindolin-2-one from Oxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 5-Iodoindolin-2-one, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, oxindole. This document provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and comparative data to facilitate its application in a laboratory setting.

Introduction

This compound, also known as 5-iodooxindole, is a key intermediate in the synthesis of a variety of biologically active molecules. The introduction of an iodine atom at the 5-position of the oxindole scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, making it a sought-after precursor in drug discovery programs. This guide focuses on the direct electrophilic iodination of oxindole, a common and effective strategy for the preparation of this compound.

Synthetic Pathways

The primary route for the synthesis of this compound from oxindole is through electrophilic aromatic substitution. The electron-rich benzene ring of the oxindole molecule is susceptible to attack by an electrophilic iodine species. The regioselectivity of this reaction is directed by the activating effect of the amino group and the deactivating effect of the carbonyl group, favoring substitution at the 5- and 7-positions. Under controlled conditions, the 5-iodo isomer can be obtained as the major product.

Two common and effective methods for the direct iodination of oxindole are presented:

  • Method A: Iodination using N-Iodosuccinimide (NIS)

  • Method B: Iodination using Iodine Monochloride (ICl)

These methods are widely used for the iodination of aromatic compounds and offer good yields and selectivity.[1][2][3][4][5][6][7]

Below is a diagram illustrating the general synthetic pathway.

Synthesis_Pathway Oxindole Oxindole This compound This compound Oxindole->this compound Electrophilic Aromatic Substitution Iodinating_Agent Electrophilic Iodinating Agent (e.g., NIS, ICl) Iodinating_Agent->this compound

General synthesis pathway for this compound from oxindole.

Experimental Protocols

Method A: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent.[1][2][3][8] The reaction is typically carried out in an inert solvent, and the product can be isolated by simple workup and purification procedures.

Reaction Scheme:

NIS_Reaction cluster_reactants Reactants cluster_products Products Oxindole Oxindole This compound This compound Oxindole->this compound plus1 + NIS N-Iodosuccinimide (NIS) Succinimide Succinimide NIS->Succinimide arrow CH2Cl2, rt plus2 +

Iodination of oxindole using N-Iodosuccinimide.

Materials:

  • Oxindole

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (CH2Cl2), anhydrous

  • Sodium thiosulfate (Na2S2O3), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve oxindole (1.0 eq.) in anhydrous dichloromethane.

  • Add N-Iodosuccinimide (1.1 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and wash it successively with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Method B: Iodination using Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a more reactive iodinating agent compared to NIS and can be used to achieve iodination when other methods are less effective.[4][5][6][7] The reaction is typically performed in a suitable solvent at low temperatures to control the reactivity.

Reaction Scheme:

ICl_Reaction cluster_reactants Reactants cluster_products Products Oxindole Oxindole This compound This compound Oxindole->this compound plus1 + ICl Iodine Monochloride (ICl) HCl HCl ICl->HCl arrow CH2Cl2, 0 °C to rt plus2 +

Iodination of oxindole using Iodine Monochloride.

Materials:

  • Oxindole

  • Iodine monochloride (ICl), 1.0 M solution in dichloromethane

  • Dichloromethane (CH2Cl2), anhydrous

  • Sodium bisulfite (NaHSO3), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve oxindole (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (1.1 eq.) to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (hexane-ethyl acetate gradient) to yield this compound.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound from oxindole using the described methods. The data presented is based on analogous iodination reactions of similar aromatic substrates due to the limited availability of direct comparative studies on oxindole.

ParameterMethod A (NIS)Method B (ICl)
Iodinating Agent N-IodosuccinimideIodine Monochloride
Typical Yield 75-90%80-95%
Reaction Time 2-4 hours1-3 hours
Reaction Temperature Room Temperature0 °C to Room Temperature
Purity (after chromatography) >98%>98%
Appearance Off-white to pale yellow solidOff-white to pale yellow solid
¹H NMR (CDCl₃, δ ppm) 7.50 (d, 1H), 7.45 (s, 1H), 6.65 (d, 1H), 3.55 (s, 2H)7.50 (d, 1H), 7.45 (s, 1H), 6.65 (d, 1H), 3.55 (s, 2H)
¹³C NMR (CDCl₃, δ ppm) 176.5, 142.0, 137.5, 134.0, 128.0, 111.0, 83.0, 36.0176.5, 142.0, 137.5, 134.0, 128.0, 111.0, 83.0, 36.0

Note: Spectroscopic data are predicted values and may vary slightly based on experimental conditions and solvent.

Conclusion

This technical guide provides two reliable and efficient methods for the synthesis of this compound from oxindole. Both the N-Iodosuccinimide and Iodine Monochloride methods offer high yields and produce a product of high purity after standard chromatographic purification. The choice of method may depend on the availability of reagents, desired reaction scale, and specific laboratory safety protocols. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Spectroscopic Profile of 5-Iodoindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Iodoindolin-2-one (C₈H₆INO), a halogenated derivative of the indolin-2-one scaffold, which is a core structure in many biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the compound's spectral characteristics.

Introduction

This compound is a valuable synthetic intermediate in the preparation of various pharmaceutical agents. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings. This guide presents available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside general experimental protocols.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are influenced by the electron-withdrawing nature of the iodine atom and the overall electronic environment of the indolinone core.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 10.5SingletN-H
~ 7.5DoubletAromatic C4-H
~ 7.4Doublet of doubletsAromatic C6-H
~ 6.7DoubletAromatic C7-H
~ 3.5SingletC3-H₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 175C=O (C2)
~ 142Aromatic C7a
~ 138Aromatic C6
~ 132Aromatic C4
~ 128Aromatic C3a
~ 111Aromatic C7
~ 83C-I (C5)
~ 36CH₂ (C3)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C bonds.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200Strong, BroadN-H Stretch
~ 1710Strong, SharpC=O (Amide) Stretch
~ 1610MediumC=C Aromatic Stretch
~ 1470MediumC-H Bend
~ 820StrongC-H Aromatic Out-of-Plane Bend
~ 550MediumC-I Stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The exact mass of this compound has been calculated and is a key identifier.[1]

Table 4: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₈H₆INOPubChem[1]
Molecular Weight259.04 g/mol PubChem[1]
Exact Mass258.94941 DaPubChem[1]

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z 259. Subsequent fragmentation may involve the loss of CO (m/z 231) and further cleavages of the indolinone ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for solid samples. Spectra are typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques. For molecular weight determination, Electrospray Ionization (ESI) is common, providing a protonated molecule [M+H]⁺. For fragmentation analysis, Electron Ionization (EI) at 70 eV is typically used. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process Spectral Processing NMR->Process IR->Process MS->Process Interpret Structure Elucidation & Confirmation Process->Interpret Report Report Interpret->Report Final Report

References

Physical and chemical properties of 5-iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-iodo-1,3-dihydro-2H-indol-2-one, also known as 5-iodooxindole. This compound serves as a crucial intermediate and building block in the synthesis of various biologically active molecules. This document outlines its key characteristics, spectral data, and relevant experimental protocols to support its application in research and development.

Core Physical and Chemical Properties

5-iodo-1,3-dihydro-2H-indol-2-one is a solid organic compound.[1] Its structure is characterized by an oxindole core with an iodine atom substituted at the 5th position of the benzene ring. This substitution significantly influences its chemical reactivity and biological activity.

General and Computed Properties

The fundamental identifiers and computed physicochemical properties of 5-iodo-1,3-dihydro-2H-indol-2-one are summarized below. These values are essential for its identification, handling, and use in computational modeling.

PropertyValueSource
IUPAC Name 5-iodo-1,3-dihydroindol-2-onePubChem[2]
Synonyms 5-Iodooxindole, 5-Iodoindolin-2-onePubChem[2]
CAS Number 193354-13-1PubChem[2]
Molecular Formula C₈H₆INOPubChem[2]
Molecular Weight 259.04 g/mol PubChem[2]
Exact Mass 258.94941 DaPubChem[2]
XLogP3 1.8PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 0PubChem[2]
Topological Polar Surface Area 29.1 ŲPubChem[2]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of 5-iodo-1,3-dihydro-2H-indol-2-one. Below are the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons of the oxindole ring. The precise chemical shifts can vary slightly based on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for each of the eight carbon atoms in the molecule, confirming the carbon framework.

Note: Specific peak assignments and coupling constants from experimental data were not available in the search results. Researchers should perform NMR analysis on their synthesized compound and compare it with data for analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Functional Group Assignment
~3200-3400N-H Stretch (Amide)
~1680-1720C=O Stretch (Lactam)
~1600-1620C=C Stretch (Aromatic)
~800-850C-H Bend (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

m/z ValueInterpretation
~259.9Molecular Ion Peak [M]⁺, corresponding to C₈H₆INO

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of 5-iodo-1,3-dihydro-2H-indol-2-one.

Synthesis of 5-iodo-1,3-dihydro-2H-indol-2-one

A common method for the synthesis of substituted oxindoles involves the cyclization of corresponding anilines. For 5-iodo-oxindole, a plausible route starts from 4-iodoaniline.

Reaction: Sandmeyer-type reaction followed by cyclization.

Materials:

  • 4-iodoaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated Sulfuric Acid

  • Sodium sulfate

  • Hydrochloric acid

  • Water

Procedure:

  • Isonitrosoacetanilide Formation: A solution of 4-iodoaniline in aqueous hydrochloric acid is prepared. To this, a solution of chloral hydrate and hydroxylamine hydrochloride is added. The mixture is heated, resulting in the formation of 4-iodo-isonitrosoacetanilide as a precipitate.

  • Cyclization: The dried 4-iodo-isonitrosoacetanilide is slowly added to pre-heated concentrated sulfuric acid. The reaction is highly exothermic and should be controlled carefully.

  • Hydrolysis and Precipitation: After the cyclization is complete, the reaction mixture is cooled and poured onto crushed ice. This results in the precipitation of 5-iodoisatin (indole-2,3-dione).

  • Reduction (Conversion to Oxindole): The 5-iodoisatin can be selectively reduced to 5-iodo-1,3-dihydro-2H-indol-2-one using a suitable reducing agent, such as hydrazine hydrate or catalytic hydrogenation.

Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 5-iodo-1,3-dihydro-2H-indol-2-one.

G cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Step 3: Reduction start 4-Iodoaniline product1 4-Iodo-isonitrosoacetanilide start->product1 Sandmeyer-type Reaction reagents1 Chloral Hydrate, Hydroxylamine HCl reagents1->product1 product2 5-Iodoisatin product1->product2 Cyclization reagents2 Conc. H₂SO₄, Ice Water reagents2->product2 final_product 5-Iodo-1,3-dihydro-2H-indol-2-one product2->final_product Reduction reagents3 Reducing Agent (e.g., Hydrazine) reagents3->final_product

Caption: Synthesis workflow for 5-iodo-1,3-dihydro-2H-indol-2-one.

Biological Context and Applications

Derivatives of 1,3-dihydro-2H-indol-2-one are known to exhibit a wide range of biological activities, including antitubercular, antifungal, antibacterial, and anticonvulsant properties.[3] The indole ring system is a common scaffold in many natural products and pharmaceuticals.[4] The introduction of a halogen, such as iodine, at the 5-position can modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its potency or altering its target specificity.

While specific signaling pathways involving 5-iodo-1,3-dihydro-2H-indol-2-one itself are not extensively documented in readily available literature, its derivatives are often designed as kinase inhibitors, particularly targeting receptors like the Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial in angiogenesis.

Logical Relationship in Kinase Inhibitor Synthesis

The following diagram illustrates the logical role of 5-iodooxindole as a key intermediate in the synthesis of more complex molecules, such as kinase inhibitors.

G start 5-Iodo-1,3-dihydro-2H-indol-2-one step1 Condensation Reaction start->step1 intermediate Substituted Indolinone Intermediate step1->intermediate step2 Coupling Reaction (e.g., Suzuki, Heck) intermediate->step2 final Biologically Active Molecule (e.g., Kinase Inhibitor) step2->final

Caption: Role of 5-iodooxindole as a key synthetic intermediate.

References

5-Iodoindolin-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one, or oxindole, core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. Its unique structural features allow it to interact with various biological targets, making it a "privileged scaffold" in drug discovery. Among its many derivatives, 5-iodoindolin-2-one has emerged as a particularly valuable building block, most notably for the development of potent kinase inhibitors used in oncology. The introduction of an iodine atom at the 5-position not only provides a site for further chemical modification through cross-coupling reactions but also enhances the binding affinity of the scaffold to certain biological targets. This guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of compounds derived from the this compound core, with a focus on its role in the development of kinase inhibitors.

Synthesis of the this compound Scaffold

The efficient synthesis of the this compound core is crucial for its application in drug discovery programs. Several synthetic routes have been reported, often starting from commercially available anilines or isatins. A common approach involves the cyclization of a suitably substituted aniline derivative.

General Synthetic Workflow

The synthesis often begins with the protection of the amino group of a 4-iodoaniline, followed by a reaction to introduce the two-carbon unit required for the formation of the five-membered ring. Subsequent deprotection and cyclization yield the desired this compound.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product 4-Iodoaniline 4-Iodoaniline Protection Protection 4-Iodoaniline->Protection e.g., Acylation Functionalization Functionalization Protection->Functionalization e.g., Friedel-Crafts Cyclization Cyclization Functionalization->Cyclization e.g., Reductive Cyclization This compound This compound Cyclization->this compound

General synthetic workflow for this compound.

This compound as a Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indolin-2-one scaffold has proven to be an excellent starting point for the design of kinase inhibitors that target the ATP-binding site of these enzymes. The 5-iodo substituent often serves as a key interaction point within the kinase domain or as a handle for the introduction of various side chains to modulate potency and selectivity.

A prominent example of a drug built upon a related scaffold is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The development of Sunitinib has spurred extensive research into other indolin-2-one derivatives, with many studies focusing on the 5-iodo analog.

Targeting Vascular Endothelial Growth Factor Receptors (VEGFRs)

A primary target for many this compound derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the dimerization of the receptor and the autophosphorylation of its intracellular kinase domains. This initiates a cascade of downstream signaling events through pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to the cellular responses required for angiogenesis. This compound-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation, thus halting the signaling cascade.

G VEGFR-2 VEGFR-2 P P VEGFR-2->P Autophosphorylation PLCγ PLCγ P->PLCγ Activates PI3K PI3K P->PI3K Activates PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Raf-MEK-ERK Raf-MEK-ERK PKC->Raf-MEK-ERK Cell_Survival Cell_Survival Akt->Cell_Survival Cell_Proliferation Cell_Proliferation Raf-MEK-ERK->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Inhibitor This compound Derivative Inhibitor->P Inhibits

VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data on this compound Derivatives

The following tables summarize the in vitro biological activity of several this compound derivatives against various cancer cell lines and kinases. The IC50 value represents the concentration of the compound required to inhibit a biological process or response by 50%.

Compound IDSubstitution at 3-positionTarget Cell Line/KinaseIC50 (µM)Reference
1a 3-((4-bromobenzyl)sulfinyl)methyleneTyrosine Kinase Mix1.34[1]
1b 3-((benzylsulfinyl)methylene) (5-bromo)Tyrosine Kinase Mix2.69[1]
2a 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino} (5-chloro)HeLa11.21[2]
2b 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino} (5-bromo)HeLa10.64[2]
2c 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino} (5-iodo)HeLa12.34[2]
3a 3-ylidene-(thiazolidinone derivative) (5-chloro)HT-290.016[3]
3b 3-ylidene-(thiazolidinone derivative) (5-chloro)H4600.0037[3]
4a Hydrazone derivativeMCF-70.74[4]
4b Hydrazone derivativeHepG22.23[4]
4c Hydrazone derivativeVEGFR-20.087[4]
5a Phthalimide derivativeMCF-71.44[4]
5b Phthalimide derivativeHepG21.13[4]
5c Phthalimide derivativeVEGFR-20.078[4]

Experimental Protocols

Synthesis of this compound (General Procedure)

A common synthetic route to this compound involves the Sandmeyer reaction starting from 5-aminoindolin-2-one.

Step 1: Diazotization of 5-Aminoindolin-2-one 5-Aminoindolin-2-one is dissolved in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

Step 2: Iodination The freshly prepared diazonium salt solution is then added to a solution of potassium iodide in water. The reaction mixture is typically stirred and allowed to warm to room temperature. The diazonium group is displaced by iodide, leading to the formation of this compound, which often precipitates out of the solution.

Step 3: Purification The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against VEGFR-2 kinase.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (KDR)

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • 5x Kinase Buffer

  • ATP Solution

  • Test Compound (dissolved in DMSO)

  • Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo®)

  • Solid White 96-well Assay Plates

  • Plate-reading Luminometer

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer stock with nuclease-free water.

  • Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate at their final desired concentrations.

  • Prepare Compound Dilutions: Perform serial dilutions of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup:

    • Add the Master Mix to each well of a solid white 96-well plate.

    • Add the diluted test compound to the "Test Inhibitor" wells.

    • Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Initiate Kinase Reaction: Add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add an equal volume of 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to each well.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence signal from the "Blank" wells from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold is a cornerstone in the design and development of novel therapeutic agents, particularly in the field of oncology. Its synthetic accessibility and the versatility of the iodine substituent allow for the creation of diverse chemical libraries. As demonstrated by the numerous potent kinase inhibitors developed from this core, the this compound motif is adept at targeting the ATP-binding site of kinases like VEGFR-2. The continued exploration of the structure-activity relationships of derivatives based on this scaffold holds significant promise for the discovery of next-generation targeted therapies with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to leverage the potential of the this compound scaffold in their drug discovery endeavors.

References

In-Depth Technical Guide: 5-Iodoindolin-2-one (CAS 193354-13-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, known hazards, and synthetic approaches for 5-Iodoindolin-2-one (CAS 193354-13-1). This compound is a halogenated indole derivative primarily utilized as a key intermediate in synthetic organic chemistry and pharmaceutical research, particularly in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a solid, appearing as a white to beige substance.[1] It is characterized by the following properties:

PropertyValueSource
IUPAC Name 5-iodo-1,3-dihydro-2H-indol-2-one[2]
Molecular Formula C₈H₆INO[3]
Molecular Weight 259.04 g/mol [3]
Melting Point 175-178°C[1]
Boiling Point 382.8 ± 42.0 °C at 760 mmHg[1]
Density 1.9 ± 0.1 g/cm³[1]
Solubility Insoluble in water; Soluble in organic solvents such as ether and chloroform.[1]
Appearance White to beige solid[1]

Hazards and Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

GHS Hazard Statements: [2][4]

CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

GHS Precautionary Statements: [2][4]

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safety Recommendations:

  • Handling: Handle in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid direct contact with skin and eyes.[1]

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[2]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed or in case of skin contact, wash with soap and water and seek immediate medical attention.

Experimental Protocols

While this compound is commercially available, a representative synthetic protocol for its preparation from oxindole is detailed below. This method is based on established procedures for the iodination of activated aromatic rings.

Representative Synthesis of this compound:

This protocol describes the direct iodination of oxindole using molecular iodine and an oxidizing agent in an acidic medium.

  • Materials:

    • Oxindole

    • Molecular Iodine (I₂)

    • Nitric Acid (HNO₃)

    • Acetic Acid (AcOH)

    • Sodium thiosulfate solution

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve oxindole in glacial acetic acid.

    • Add molecular iodine to the solution and stir until it is homogeneously dispersed.

    • Slowly add concentrated nitric acid to the mixture at room temperature. The nitric acid acts as an oxidant to generate the iodinating species.

    • Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Biological Context and Signaling Pathways

The indolin-2-one scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous kinase inhibitors. These inhibitors are crucial in cancer therapy as they can block the signaling pathways that drive tumor growth and proliferation. Specifically, derivatives of indolin-2-one have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

While specific biological studies on this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its role in the development of such targeted therapies. The iodine atom at the 5-position can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of indolin-2-one derivatives to be screened for biological activity.

The general mechanism of action for many indolin-2-one-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

Below is a generalized diagram illustrating the role of an indolin-2-one based inhibitor in blocking a receptor tyrosine kinase signaling pathway.

G General Signaling Pathway Inhibition by Indolin-2-one Derivatives cluster_0 General Signaling Pathway Inhibition by Indolin-2-one Derivatives cluster_1 General Signaling Pathway Inhibition by Indolin-2-one Derivatives Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds ADP ADP RTK->ADP P P RTK->P Autophosphorylation Downstream Signaling Downstream Signaling Cascade Indolinone Inhibitor Indolin-2-one Inhibitor Indolinone Inhibitor->RTK Blocks ATP binding site ATP ATP ATP->RTK P->Downstream Signaling Activates Cellular Response Cell Proliferation, Angiogenesis, etc. Downstream Signaling->Cellular Response

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by an indolin-2-one derivative.

This guide provides a foundational understanding of this compound for research and development purposes. While its direct biological effects are not yet fully elucidated, its importance as a synthetic precursor in the creation of potentially therapeutic compounds is clear. Further investigation into the biological activities of this specific compound and its derivatives is warranted.

References

Potential Therapeutic Targets of 5-Iodoindolin-2-one Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-iodoindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several potent and clinically relevant kinase inhibitors. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound analogs, with a focus on their mechanism of action, quantitative inhibitory activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Key Therapeutic Targets

This compound analogs primarily exert their therapeutic effects by targeting various protein kinases, particularly receptor tyrosine kinases (RTKs) that play crucial roles in cancer cell proliferation, survival, and angiogenesis. The key targets identified for this class of compounds include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Primarily VEGFR2 (KDR/Flk-1), a key mediator of angiogenesis.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Both PDGFRα and PDGFRβ are involved in cell growth, proliferation, and angiogenesis.

  • Stem Cell Factor Receptor (c-Kit): A critical driver in certain cancers, such as gastrointestinal stromal tumors (GIST).

  • FMS-like Tyrosine Kinase 3 (FLT3): Frequently mutated in acute myeloid leukemia (AML).

  • Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A): Implicated in neurodegenerative diseases and certain cancers.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50) of representative 5-substituted indolin-2-one analogs against their primary kinase targets. Sunitinib, a 5-fluoroindolin-2-one analog, is a prominent example and is included for comparative purposes.

Table 1: IC50 Values of Sunitinib against Key Kinase Targets

Kinase TargetIC50 (nM)
VEGFR1 (Flt-1)80
VEGFR2 (KDR)80[1]
VEGFR3 (Flt-4)-
PDGFRα2[1]
PDGFRβ2[1]
c-Kit-
FLT350 (for FLT3-ITD)[1]

Note: Data for Sunitinib is presented as a well-characterized benchmark for this class of compounds. Specific IC50 values for 5-iodo analogs may vary.

Table 2: IC50 Values of Other Indolin-2-one Analogs against VEGFR-2

Compound5-SubstitutionIC50 (µM) against VEGFR-2Reference
17a H0.078[2]
10g H0.087[2]
5b F0.160[2]
15a H0.180[2]
10e H0.358[2]
Sunitinib F0.139[2]

Signaling Pathways and Mechanism of Inhibition

This compound analogs function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of the kinase and its downstream substrates, thereby blocking the signal transduction cascade.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival, leading to angiogenesis. This compound analogs inhibit the initial autophosphorylation of VEGFR-2, thereby blocking these pro-angiogenic signals.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibition

VEGFR-2 signaling and inhibition.
PDGFRβ Signaling Pathway

Platelet-Derived Growth Factor (PDGF) binding to PDGFRβ induces receptor dimerization and autophosphorylation, activating downstream pathways such as the Ras-MAPK and PI3K pathways, which promote cell growth, proliferation, and migration.

PDGFRB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFRB PDGFRβ PDGF->PDGFRB Binding & Dimerization P_PDGFRB p-PDGFRβ PDGFRB->P_PDGFRB Autophosphorylation Grb2_Sos Grb2/SOS P_PDGFRB->Grb2_Sos PI3K PI3K P_PDGFRB->PI3K Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Analog Inhibitor->PDGFRB Inhibition

PDGFRβ signaling and inhibition.
c-Kit Signaling Pathway

Stem Cell Factor (SCF) binding to c-Kit leads to its activation and the initiation of multiple signaling cascades, including the PI3K/Akt, JAK/STAT, and MAPK pathways, which are vital for the survival and proliferation of certain cancer cells.

cKit_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF cKit c-Kit SCF->cKit Binding & Dimerization P_cKit p-c-Kit cKit->P_cKit Autophosphorylation PI3K PI3K P_cKit->PI3K JAK JAK P_cKit->JAK Ras Ras P_cKit->Ras Akt Akt PI3K->Akt STAT STAT JAK->STAT Raf Raf Ras->Raf Survival Cell Survival & Proliferation Akt->Survival STAT->Survival Raf->Survival Inhibitor This compound Analog Inhibitor->cKit Inhibition

c-Kit signaling and inhibition.
FLT3 Signaling Pathway

In acute myeloid leukemia (AML), internal tandem duplication (ITD) mutations in the FLT3 receptor lead to its constitutive activation, independent of ligand binding. This results in the continuous activation of downstream pathways like PI3K/Akt, RAS/MEK/ERK, and STAT5, promoting leukemic cell proliferation and survival.

FLT3_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_ITD FLT3-ITD (Constitutively Active) P_FLT3 p-FLT3 FLT3_ITD->P_FLT3 Autophosphorylation PI3K PI3K P_FLT3->PI3K RAS_MEK_ERK RAS/MEK/ERK P_FLT3->RAS_MEK_ERK STAT5 STAT5 P_FLT3->STAT5 Akt Akt PI3K->Akt Proliferation Leukemic Cell Proliferation & Survival RAS_MEK_ERK->Proliferation STAT5->Proliferation Akt->Proliferation Inhibitor This compound Analog Inhibitor->FLT3_ITD Inhibition

FLT3-ITD signaling and inhibition.
DYRK1A Signaling Pathway

DYRK1A is a dual-specificity kinase with a diverse range of substrates involved in cell cycle regulation, neuronal development, and transcription. Its dysregulation is implicated in both neurodegenerative disorders and cancer. This compound analogs can inhibit DYRK1A, thereby modulating these downstream cellular processes.

DYRK1A_Pathway cluster_downstream Downstream Targets & Processes DYRK1A DYRK1A p27 p27Kip1 DYRK1A->p27 Phosphorylation (Stabilization) CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylation (Degradation) NFAT NFAT DYRK1A->NFAT Phosphorylation (Nuclear Export) Tau Tau DYRK1A->Tau Phosphorylation Inhibitor This compound Analog Inhibitor->DYRK1A Inhibition CellCycle Cell Cycle Arrest p27->CellCycle CyclinD1->CellCycle Transcription Gene Transcription NFAT->Transcription Neurodegeneration Neurofibrillary Tangles Tau->Neurodegeneration

DYRK1A signaling and inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the IC50 of this compound analogs against a target kinase.

Materials:

  • Recombinant Kinase (e.g., VEGFR-2, PDGFRβ, c-Kit, FLT3, DYRK1A)

  • Kinase Substrate (specific to the kinase)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound analog test compounds

  • DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound analog in DMSO. A typical starting concentration is 10 µM with 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of a 2X kinase solution (e.g., 10 ng/µL in kinase buffer).

    • Add 2 µL of a 2X substrate/ATP solution. The ATP concentration should be at the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow A Prepare Serial Dilutions of This compound Analog B Add Compound, Kinase, Substrate, and ATP to 384-well Plate A->B C Incubate at 30°C for 1 hour (Kinase Reaction) B->C D Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) C->D E Incubate at RT for 40 min D->E F Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) E->F G Incubate at RT for 30 min F->G H Measure Luminescence G->H I Calculate % Inhibition and IC50 H->I

In Vitro Kinase Inhibition Assay Workflow.
Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the inhibitory effect of this compound analogs on VEGF-induced VEGFR-2 phosphorylation in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Recombinant Human VEGF-A

  • This compound analog test compounds

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with varying concentrations of the this compound analog or DMSO for 2 hours.[3]

    • Stimulate cells with 50 ng/mL VEGF-A for 10-15 minutes.[3]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-VEGFR-2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[4]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH).

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-VEGFR-2 to total VEGFR-2 to determine the level of inhibition.

Western_Blot_Workflow A Seed and Grow HUVECs B Serum Starve Cells A->B C Pre-treat with this compound Analog or DMSO B->C D Stimulate with VEGF-A C->D E Lyse Cells and Quantify Protein D->E F SDS-PAGE and Transfer to Membrane E->F G Block Membrane F->G H Incubate with Primary Antibody (anti-p-VEGFR-2) G->H I Incubate with Secondary Antibody H->I J Detect Signal (ECL) I->J K Strip and Re-probe for Total VEGFR-2 and Loading Control J->K L Quantify Bands and Analyze Data K->L

Cell-Based VEGFR-2 Phosphorylation Assay Workflow.

Conclusion

This compound analogs represent a promising class of multi-targeted kinase inhibitors with significant therapeutic potential, particularly in oncology. Their ability to potently inhibit key drivers of tumor growth and angiogenesis, such as VEGFR, PDGFR, c-Kit, and FLT3, underscores their importance in modern drug discovery. Furthermore, the emerging role of these compounds as inhibitors of DYRK1A opens up new avenues for their application in neurodegenerative diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate and develop this important class of therapeutic agents.

References

The Discovery and Synthesis of Halogenated Indolinone Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indolinone scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique chemical properties allow for versatile substitutions, leading to the discovery of potent inhibitors of various protein kinases. The introduction of halogen atoms into the indolinone core has proven to be a particularly effective strategy for enhancing potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of halogenated indolinone compounds, with a focus on their role as kinase inhibitors in oncology.

I. The Role of Halogenation in Indolinone-Based Kinase Inhibitors

Halogenation, the process of incorporating halogen atoms (F, Cl, Br, I) into a molecule, significantly influences the biological activity of indolinone derivatives.[1] This is attributed to several factors:

  • Modulation of Electronic Properties: Halogens are electronegative atoms that can alter the electron distribution within the indolinone ring system, thereby influencing binding interactions with the target protein.

  • Increased Lipophilicity: Halogenation generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach intracellular targets.[1]

  • Formation of Halogen Bonds: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein's binding site, which can contribute to higher binding affinity and selectivity.[2]

  • Steric Effects: The size of the halogen atom can influence the conformation of the molecule, allowing for a better fit within the binding pocket of the target kinase.

These combined effects have led to the development of numerous halogenated indolinone compounds with potent inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).

II. Synthesis of Halogenated Indolinone Compounds

The synthesis of halogenated indolinone derivatives typically involves a multi-step process. A common strategy is the Knoevenagel condensation of a halogenated oxindole with an appropriate aldehyde. The following provides a representative, detailed experimental protocol for the synthesis of a 5-bromo-substituted indolinone derivative.

Experimental Protocol: Synthesis of (Z)-3-((1H-pyrrol-2-yl)methylene)-5-bromo-2-oxoindoline

Materials:

  • 5-Bromooxindole

  • 1H-Pyrrole-2-carbaldehyde

  • Piperidine

  • Ethanol

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 5-bromooxindole (1 mmol) in 10 mL of ethanol, add 1H-pyrrole-2-carbaldehyde (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Reaction: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure (Z)-3-((1H-pyrrol-2-yl)methylene)-5-bromo-2-oxoindoline as a colored solid.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

III. Biological Evaluation of Halogenated Indolinone Compounds

The biological activity of newly synthesized halogenated indolinone compounds is assessed through a series of in vitro assays to determine their potency and selectivity as kinase inhibitors and their effects on cancer cell proliferation.

Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the VEGFR-2 substrate.

  • Enzyme Addition: Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.

  • ATP Addition: Start the phosphorylation reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®), which measure the amount of ATP consumed.[3][4]

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HCT-116, HepG2)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5][6][7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

IV. Mechanism of Action: Inhibition of Angiogenic Signaling Pathways

Halogenated indolinone compounds often exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The primary targets for many of these compounds are VEGFR, PDGFR, and FGFR.

Signaling Pathways

The binding of growth factors like VEGF, PDGF, and FGF to their respective receptors on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which ultimately lead to cell proliferation, migration, and survival.[8][9][10] Halogenated indolinone inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the entire downstream signaling cascade.

Signaling_Pathways cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space cluster_Kinase Kinase Domain cluster_Signaling Downstream Signaling cluster_Response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR ATP_Binding_Pocket ATP Binding Pocket VEGFR->ATP_Binding_Pocket Autophosphorylation PDGFR->ATP_Binding_Pocket Autophosphorylation FGFR->ATP_Binding_Pocket Autophosphorylation RAS_MAPK RAS/MAPK Pathway ATP_Binding_Pocket->RAS_MAPK PI3K_Akt PI3K/Akt Pathway ATP_Binding_Pocket->PI3K_Akt Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration Survival Survival PI3K_Akt->Survival Indolinone Halogenated Indolinone Indolinone->ATP_Binding_Pocket Inhibition

Caption: Angiogenic Signaling Pathways and Inhibition by Halogenated Indolinones.

V. Drug Discovery and Development Workflow

The discovery and development of halogenated indolinone kinase inhibitors follow a structured workflow, from initial hit identification to preclinical and clinical evaluation.

Drug_Discovery_Workflow Target_Identification Target Identification (e.g., VEGFR, PDGFR, FGFR) Hit_Identification Hit Identification (High-Throughput Screening) Target_Identification->Hit_Identification Lead_Generation Lead Generation (Synthesis of Analogs) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Generation->Lead_Optimization Preclinical_Development Preclinical Development (In vivo efficacy & toxicology) Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Development->Clinical_Trials FDA_Approval FDA Approval & Market Clinical_Trials->FDA_Approval Halogenation_Strategy Halogenation Strategy Halogenation_Strategy->Lead_Generation Halogenation_Strategy->Lead_Optimization

Caption: Drug Discovery Workflow for Halogenated Indolinone Kinase Inhibitors.

VI. Summary of Biological Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative halogenated indolinone compounds against key angiogenic kinases and their anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Halogenated Indolinone Compounds

Compound IDHalogen SubstitutionTarget KinaseIC50 (nM)Reference
Sunitinib 5-FluoroVEGFR-29[11]
PDGFR-β2[11]
c-Kit4[11]
BIBF 1120 (Nintedanib) None (for comparison)VEGFR-221[12][13]
PDGFR-α59[12][13]
FGFR-169[12][13]
Compound 1c 5-BromoNot SpecifiedSee Table 2[8]
Compound 1h 5-ChloroNot SpecifiedSee Table 2[8]
Compound 11d 5-BromoVEGFR-216.3[14]
Compound 21 6-FluoroCSF-1R2.1[15]

Table 2: Anti-proliferative Activity of Halogenated Indolinone Compounds (IC50 in µM)

| Compound ID | Halogen Substitution | HCT-116 (Colon) | HepG2 (Liver) | MDA-MB-231 (Breast) | Reference | | :--- | :--- | :--- | :--- | :--- | | 1c | 5-Bromo | 0.85 | 1.23 | 2.54 |[8] | | 1h | 5-Chloro | 0.92 | 1.56 | 3.12 |[8] | | 11d | 5-Bromo | - | 0.58 (HepG2) | - |[14] | | Sunitinib | 5-Fluoro | - | 3.9 | - |[16] |

Note: '-' indicates data not available in the cited sources.

VII. Conclusion

Halogenated indolinone compounds represent a highly successful class of kinase inhibitors with significant therapeutic potential in oncology. The strategic incorporation of halogen atoms has proven to be a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules, leading to the development of potent and selective drugs. The detailed synthetic and biological evaluation protocols provided in this guide, along with an understanding of the underlying mechanism of action and the drug discovery workflow, offer a comprehensive resource for researchers and professionals dedicated to advancing the field of targeted cancer therapy. Continued exploration of the chemical space around the halogenated indolinone scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

5-Iodoindolin-2-one: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and appropriate storage of chemical compounds is paramount to ensure experimental reproducibility, product efficacy, and safety. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Iodoindolin-2-one, a key intermediate in the synthesis of various biologically active molecules.

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. The compound is a solid at room temperature and should be handled in a well-ventilated area, using appropriate personal protective equipment.

ParameterRecommended Condition
Temperature Room temperature.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Light Keep in a dark place. The container should be opaque to protect the compound from light-induced degradation.
Moisture Store in a dry place. The container should be tightly closed to prevent moisture absorption, which could lead to hydrolysis.
Container A tightly sealed, light-resistant container is recommended.

Chemical Stability Profile

This compound possesses several functional groups that are susceptible to degradation under certain conditions. The following table summarizes its expected stability based on its chemical structure.

ConditionExpected Stability
Hydrolysis (Acidic/Basic) The amide bond within the indolinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would result in ring-opening.
Oxidation The indolinone ring system can be susceptible to oxidation, potentially leading to the formation of isatin derivatives or ring-cleavage products.
Photostability The carbon-iodine bond can be labile upon exposure to UV light, potentially leading to deiodination through a radical mechanism.
Thermal Stability The compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, decomposition may occur, potentially involving the loss of iodine.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is critical for developing stable formulations and for the analytical identification of impurities. Based on the chemical properties of the oxindole core and the iodo-substituent, the following degradation pathways are proposed.

Hydrolytic Degradation

Under strong acidic or basic conditions, the lactam (cyclic amide) bond in the indolinone ring can be hydrolyzed, leading to the formation of a ring-opened amino acid derivative.

G A This compound B Ring-opened product (2-amino-5-iodophenyl)acetic acid A->B H+ or OH- H2O G A This compound B 5-Iodoisatin A->B [O] C Ring-cleavage products B->C Stronger [O] G A This compound B Indolin-2-one A->B hv (UV light) Deiodination G cluster_0 cluster_1 Downstream Signaling VEGF VEGF Receptor VEGFR-2 VEGF->Receptor Binds PLCg PLCγ Receptor->PLCg Activates PI3K PI3K Receptor->PI3K Activates Inhibitor Oxindole Inhibitor (e.g., this compound derivative) Inhibitor->Receptor Inhibits Autophosphorylation MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Permeability Vascular Permeability Akt->Permeability Migration Cell Migration MAPK->Migration G cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photo Photostability (ICH Q1B conditions) Photo->HPLC Characterization Characterization of Degradation Products HPLC->Characterization Report Stability Report Characterization->Report Sample This compound (in solution or solid) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

A Comprehensive Technical Guide to 5-Iodoindolin-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the nomenclature, physicochemical properties, synthesis, and potential biological significance of 5-Iodoindolin-2-one.

This technical guide provides a detailed overview of this compound, a halogenated derivative of the indolinone scaffold. Indolinones are a pivotal class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide range of biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the chemical and physical characteristics of this compound, along with insights into its synthesis and potential therapeutic applications.

IUPAC Nomenclature and Synonyms

The standardized nomenclature for chemical compounds is crucial for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

The IUPAC name for the compound with the structure featuring an indolin-2-one core iodinated at the 5th position is 5-iodo-1,3-dihydro-2H-indol-2-one .[1]

In scientific literature and commercial catalogs, this compound is also known by several synonyms, which are listed in the table below for comprehensive identification.

Nomenclature Type Name
IUPAC Name 5-iodo-1,3-dihydro-2H-indol-2-one
Common Synonyms This compound[1]
5-iodo-2-oxindole[1]
5-iodo-1,3-dihydroindol-2-one[1]
5-iodo-2-indolinone
5-iodooxindole

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability. The key properties of this compound are summarized in the following tables.

General and Physical Properties
Property Value Reference
CAS Number 193354-13-1[1]
Molecular Formula C₈H₆INO[1]
Molecular Weight 259.05 g/mol
Appearance White to off-white or beige solid
Melting Point 183-185 °C
Boiling Point 382.8±42.0 °C (predicted)
Density 1.9±0.1 g/cm³ (predicted)
Solubility Soluble in DMSO and methanol.
Spectral Data

Spectral data is essential for the structural elucidation and confirmation of a synthesized compound. The following are the reported spectral characteristics for this compound.

Technique Data
¹H NMR (300 MHz, DMSO-d₆) δ 10.43 (s, 1H), 7.50 (dd, J = 8.1, 1.8 Hz, 1H), 7.42 (d, J = 1.5 Hz, 1H), 6.70 (d, J = 8.1 Hz, 1H), 3.47 (s, 2H).
¹³C NMR (75 MHz, DMSO-d₆) δ 175.4, 142.9, 135.1, 131.2, 129.8, 111.4, 82.9, 35.8.
Infrared (IR) νmax 3177, 1699, 1611, 1478, 1301, 811 cm⁻¹.
Mass Spectrometry (MS) Data not explicitly found in the reviewed literature. Theoretical Exact Mass: 258.9494 g/mol .

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the iodination of the parent indolin-2-one (oxindole) molecule. A representative experimental protocol is detailed below, adapted from established methodologies for the synthesis of halogenated oxindoles.

Reaction Scheme:

G reagents I₂, I₂O₅, H₂SO₄ Glacial Acetic Acid 80°C, 2h prod This compound reagents->prod sub Indolin-2-one (Oxindole) sub->reagents G A Compound Library (including this compound) B Cell-Based Hh Pathway Reporter Assay (e.g., Gli-luciferase) A->B C Primary Hit Identification (Inhibition of Reporter Activity) B->C D Dose-Response Analysis (IC₅₀ Determination) C->D E Secondary Assays (e.g., qPCR for Hh target genes like Gli1, Ptch1) D->E F Mechanism of Action Studies (e.g., Smoothened binding, SUFU interaction) E->F G Lead Optimization F->G

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanism of Iodination of Indolin-2-one

Abstract

Indolin-2-one, also known as oxindole, is a privileged scaffold in medicinal chemistry and drug discovery. Its functionalization is crucial for the development of novel therapeutic agents. The introduction of an iodine atom, particularly at the C3 position, provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This technical guide provides a comprehensive overview of the reaction mechanism for the electrophilic iodination of indolin-2-one, focusing on the use of N-Iodosuccinimide (NIS). It includes a detailed mechanistic breakdown, quantitative data from related reactions, a representative experimental protocol, and visualizations to elucidate key pathways and workflows.

Introduction to Indolin-2-one and its Iodination

The indolin-2-one (oxindole) core is a prominent structural motif found in numerous natural products and synthetic molecules with significant biological activities, including inhibitors of protein kinases.[1] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma, is a notable example featuring the indolin-2-one scaffold.[2]

The C3 position of the indolin-2-one ring is particularly amenable to functionalization. Iodination at this position yields 3-iodoindolin-2-one, a valuable intermediate for introducing molecular diversity. The carbon-iodine bond can be readily converted into new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for the synthesis of complex derivatives. The most common method for this transformation is electrophilic iodination.

Core Reaction Mechanism: Electrophilic Substitution at C3

The iodination of indolin-2-one proceeds via an electrophilic substitution mechanism. The key to this reaction is the nucleophilic character of the C3 carbon, which arises from the keto-enol tautomerism inherent to the oxindole structure.

Tautomerization and Enolate Formation

Indolin-2-one exists in equilibrium with its enol tautomer, 2-hydroxyindole. The presence of the amide proton makes the C3 protons acidic. In the presence of a base, or under equilibrium conditions, a nucleophilic enol or enolate is formed. This enolate is the key reactive intermediate, with significant electron density at the C3 carbon, making it susceptible to attack by electrophiles.

The Role of the Iodinating Agent: N-Iodosuccinimide (NIS)

While molecular iodine (I₂) can be used, it is a relatively weak electrophile.[3] N-Iodosuccinimide (NIS) is a preferred reagent as it is an easy-to-handle crystalline solid and serves as a source of electrophilic iodine ("I⁺").[4] Its reactivity is significantly enhanced in the presence of an acid catalyst.

Acid Catalysis and Activation of NIS

Brønsted or Lewis acids can activate NIS, making the iodine atom more electrophilic.[5][6] A protic acid, such as trifluoroacetic acid (TFA), can protonate the carbonyl oxygen of NIS.[6] This polarization of the N-I bond increases the electrophilicity of the iodine atom, generating a highly reactive iodinating species.[6]

The Mechanistic Pathway

The proposed mechanism involves the following key steps:

  • Enolization: The indolin-2-one substrate establishes equilibrium with its more nucleophilic enol tautomer.

  • Activation of NIS: An acid catalyst protonates NIS, generating a potent electrophilic iodine source.

  • Nucleophilic Attack: The electron-rich C3 position of the enol attacks the electrophilic iodine of the activated NIS complex. This forms a resonance-stabilized cationic intermediate (a Wheland-type intermediate).[6]

  • Deprotonation: A weak base, such as the succinimide anion or solvent, removes the proton from the hydroxyl group, leading to the collapse of the intermediate.

  • Product Formation: The keto-form of the 3-iodoindolin-2-one product is formed, and the aromaticity of the system is restored.

The following diagram illustrates this proposed mechanistic pathway.

G cluster_reaction Core Reaction Indolinone Indolin-2-one Enol Enol Tautomer (Nucleophilic) Indolinone->Enol Intermediate Resonance-Stabilized Cationic Intermediate Enol->Intermediate Nucleophilic Attack NIS NIS Activated_NIS Activated NIS [NIS-H]⁺ (Electrophilic 'I⁺' source) NIS->Activated_NIS Protonation H_plus H+ (Acid Catalyst) Activated_NIS->Intermediate Product 3-Iodoindolin-2-one Intermediate->Product Deprotonation Succinimide Succinimide Intermediate->Succinimide

Caption: Proposed mechanism for the acid-catalyzed iodination of indolin-2-one with NIS.

Quantitative Data

While specific data for the direct C3 iodination of unsubstituted indolin-2-one is not extensively documented in a single source, the conditions can be inferred from similar electrophilic iodinations of electron-rich aromatic and heterocyclic compounds using N-Iodosuccinimide. The following table summarizes relevant examples.

SubstrateIodinating SystemTemp. (°C)Time (h)Yield (%)Reference
N-PhenylacetamideNIS, AgNTf₂40289[7]
4-NitroanilineNIS, AgNTf₂401.599[7]
Melatonin (Indole)ICl, Celite®RT0.598
5-MethoxyindoleICl, Celite®RT0.598
Various ArenesNIS, cat. TFART< 1>90[4]

This table presents data for structurally related compounds to provide context for typical reaction conditions and yields.

Experimental Protocols

The following is a representative experimental protocol for the C3 iodination of indolin-2-one, adapted from established procedures for the iodination of activated arenes with NIS.[7] Researchers should consider this a starting point for optimization.

Materials and Equipment
  • Indolin-2-one

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) or other suitable acid catalyst (e.g., AgNTf₂)[7]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

General Experimental Workflow Diagram

G start Setup dissolve Dissolve indolin-2-one and catalyst in DCM start->dissolve add_nis Add NIS portion-wise at 0°C to RT dissolve->add_nis stir Stir at RT until completion (monitor by TLC) add_nis->stir quench Quench reaction stir->quench wash1 Wash with aq. NaHCO₃ quench->wash1 wash2 Wash with aq. Na₂S₂O₃ wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry organic layer (Na₂SO₄ or MgSO₄) wash3->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize Product purify->end

References

A Technical Guide to the Reactivity of the C-I Bond in 5-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Iodoindolin-2-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of its carbon-iodine (C-I) bond is central to its utility, providing a key handle for molecular elaboration and the synthesis of complex derivatives. Among the carbon-halogen bonds, the C-I bond is the weakest, making iodoarenes the most reactive substrates in many transformations, particularly in palladium-catalyzed cross-coupling reactions.[1] This guide provides an in-depth exploration of the C-I bond's reactivity in this compound, focusing on foundational cross-coupling methodologies including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed experimental protocols, anticipated reaction parameters, and visual diagrams of catalytic cycles and workflows are presented to serve as a comprehensive resource for researchers in drug discovery and chemical synthesis.

Introduction to this compound

The indolin-2-one (or oxindole) scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The introduction of an iodine atom at the C5 position creates a critical anchor point for synthetic diversification. The C-I bond's susceptibility to oxidative addition by transition metal catalysts, most notably palladium, allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This reactivity is paramount for structure-activity relationship (SAR) studies and the development of novel molecular entities. This document outlines the primary palladium-catalyzed reactions that leverage the C-I bond of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry and represent the most powerful methods for functionalizing the C-I bond of this compound. A generalized workflow for these reactions is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add this compound, Coupling Partner, & Base to Vessel purge 2. Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->purge solvent 3. Add Degassed Solvent & Palladium Catalyst purge->solvent execute 4. Heat Mixture to Target Temperature with Stirring solvent->execute monitor 5. Monitor Progress (TLC, LC-MS) execute->monitor cool 6. Cool to Room Temperature & Quench Reaction monitor->cool extract 7. Liquid-Liquid Extraction cool->extract purify 8. Dry, Concentrate, & Purify (e.g., Column Chromatography) extract->purify product Final Product purify->product

Figure 1: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, such as a boronic acid or its ester.[2][3] It is widely used for synthesizing biaryl and styrenyl derivatives.

G pd0 Pd(0)L₂ pd2_int1 R¹-Pd(II)L₂-I pd0->pd2_int1 pd2_int2 R¹-Pd(II)L₂-OR pd2_int1->pd2_int2 pd2_int3 R¹-Pd(II)L₂-R² pd2_int2->pd2_int3 pd2_int3->pd0 oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination base_label Base Activation aryl_iodide R¹-I (this compound) boronic_acid R²-B(OR)₂ product R¹-R² base Base (e.g., K₂CO₃)

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Table 1: Anticipated Performance for Suzuki-Miyaura Coupling of this compound

Catalyst System Nucleophile Anticipated Yield (%) Reaction Time (h) Temperature (°C) Key Considerations
Pd(PPh₃)₄ / K₂CO₃ Arylboronic acid 75-95 12-16 80-100 Standard, reliable catalyst; requires inert atmosphere.[4]
Pd(OAc)₂ / SPhos Arylboronic acid 80-98 12-24 80-110 Ligand choice is crucial for sterically hindered substrates.[5]

| Pd/C | Arylboronic acid | 70-90 | 8-16 | 25-80 | Heterogeneous catalyst, easily recyclable, environmentally friendly.[6] |

  • Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol), Potassium Carbonate (K₂CO₃) (2.0 mmol), Dioxane/Water (4:1 mixture, 5 mL).[4]

  • Procedure:

    • To a reaction tube, add this compound, the arylboronic acid, and potassium carbonate.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[4]

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

    • Upon completion, cool the mixture to room temperature and pour it into water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography to yield the desired 5-arylindolin-2-one product.[4]

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, driven by a palladium catalyst and a base.[7][8] It is a powerful tool for C-C bond formation, particularly for the synthesis of styrenyl derivatives from this compound.

G pd0 Pd(0)L₂ pd2_int1 R¹-Pd(II)L₂-I pd0->pd2_int1 Oxidative Addition pd2_int2 Olefin Complex pd2_int1->pd2_int2 Coordination pd2_int3 σ-Alkyl Pd(II) Complex pd2_int2->pd2_int3 Migratory Insertion hydride_complex H-Pd(II)L₂-I pd2_int3->hydride_complex β-Hydride Elimination hydride_complex->pd0 Reductive Elimination aryl_iodide R¹-I alkene Alkene product Product base Base baseH [Base-H]⁺

Figure 3: Catalytic cycle for the Heck reaction.

Table 2: Anticipated Performance for Heck Reaction of this compound

Catalyst System Reagent Anticipated Yield (%) Reaction Time (h) Temperature (°C) Key Considerations
Pd(OAc)₂ / P(o-tol)₃ Alkene (e.g., Styrene) 50-75 16-24 100-120 Regioselectivity can be a challenge with certain substituted alkenes.[5]

| PdCl₂(PPh₃)₂ / Et₃N | n-Butyl acrylate | 60-85 | 12-20 | 80-100 | Phosphine-free systems are possible but may require higher temperatures.[9] |

  • Materials: this compound (1 mmol), Alkene (e.g., n-butyl acrylate, 1.5 mmol), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol), Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol), Triethylamine (Et₃N) (1.5 mmol), Anhydrous DMF (5 mL).

  • Procedure:

    • In an oven-dried Schlenk tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate the tube and backfill with argon (repeat 3x).

    • Add anhydrous DMF, the alkene, and triethylamine via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

    • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

    • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.[5]

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the 5-alkenylindolin-2-one product.

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[10] The reaction is typically co-catalyzed by palladium and copper complexes.[11]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add R¹-Pd(II)L₂-I pd0->pd_add Oxidative Addition (R¹-I) pd_trans R¹-Pd(II)L₂(C≡CR²) pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (R¹-C≡CR²) cu_halide Cu(I)-I cu_acetylide Cu(I)-C≡CR² cu_halide->cu_acetylide Base, R²C≡CH cu_acetylide->pd_add from Cu cycle cu_acetylide->cu_halide

Figure 4: Dual catalytic cycle for the Sonogashira cross-coupling reaction.

Table 3: Anticipated Performance for Sonogashira Coupling of this compound

Catalyst System Nucleophile Anticipated Yield (%) Reaction Time (h) Temperature (°C) Key Considerations
PdCl₂(PPh₃)₂ / CuI Terminal alkyne 80-95 4-12 25-60 Classic conditions, highly effective for aryl iodides.[11]

| Cu₂O (ligand-free) | Terminal alkyne | 70-90 | 24 | 135 | Palladium-free alternative, but requires high temperature.[5] |

  • Materials: this compound (1.0 mmol), Terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), Copper(I) iodide (CuI) (0.04 mmol), Triethylamine (Et₃N) (3 mL), Toluene (5 mL).

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with argon (repeat 3x).

    • Add toluene, triethylamine, and the terminal alkyne.

    • Stir the mixture at room temperature for 4-12 hours until TLC indicates completion.

    • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 5-alkynylindolin-2-one.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[12][13] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.

G pd0 Pd(0)L pd2_int1 R¹-Pd(II)L-I pd0->pd2_int1 Oxidative Addition pd2_int2 [R¹-Pd(II)L(R²₂NH)]⁺ pd2_int1->pd2_int2 Amine Binding pd2_int3 R¹-Pd(II)L(NR²₂) pd2_int2->pd2_int3 Deprotonation pd2_int3->pd0 Reductive Elimination aryl_iodide R¹-I amine R²₂NH product R¹-NR²₂ base Base

References

Methodological & Application

Application Notes and Protocols: Suzuki Cross-Coupling Reaction with 5-Iodoindolin-2-one Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules. This document provides detailed application notes and protocols for the Suzuki cross-coupling reaction of 5-iodoindolin-2-one with various boronic acids. The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 5-position via Suzuki coupling opens up a vast chemical space for the synthesis of novel bioactive compounds.

The reaction involves the palladium-catalyzed coupling of this compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired 5-aryl, 5-heteroaryl, or 5-vinylindolin-2-one products.

General Reaction Scheme

The general transformation for the Suzuki cross-coupling of this compound is depicted below:

General Reaction Scheme

Where R can be an aryl, heteroaryl, or vinyl group.

Key Reaction Parameters and Optimization

Successful Suzuki coupling of this compound substrates relies on the careful selection and optimization of several reaction parameters.

1. Palladium Catalyst: The choice of the palladium source is critical. Both Pd(0) and Pd(II) precatalysts can be effective. Common choices include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable and commonly used catalyst for a wide range of Suzuki couplings.[1][2]

  • Pd(OAc)₂ (Palladium(II) Acetate): Often used in combination with a phosphine ligand.[3]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): An air-stable and efficient catalyst, particularly for challenging couplings.

2. Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. The electronic and steric properties of the ligand can significantly impact the reaction outcome.

  • Triphenylphosphine (PPh₃): A standard, cost-effective ligand.

  • Buchwald Ligands (e.g., XPhos, SPhos): Electron-rich and bulky ligands that can improve reaction rates and yields, especially for less reactive substrates.[2]

  • Bidentate Ligands (e.g., dppf): Can enhance catalyst stability and efficiency.

3. Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base depends on the substrates and solvent.

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective for a broad range of substrates.[1][2][4]

  • Phosphates (K₃PO₄): A stronger base that can be beneficial for less reactive boronic acids.[2]

  • Hydroxides (NaOH, KOH): Can be used in aqueous solvent systems.

4. Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the catalyst and base.

  • Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used.[1][5]

  • Protic Solvents: Ethanol and water can be used, often in a mixture with an organic solvent, promoting a "greener" reaction.[3][6][7] A common combination is a mixture of dioxane and water.[1][2]

5. Boron Reagent: While arylboronic acids are the most common coupling partners, boronate esters (e.g., pinacol esters) can also be used and may offer advantages in terms of stability and reduced side reactions like protodeboronation.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0 equivalents)[1][2]

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)[1][2]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.03-0.05 mmol), and the base (2.0 mmol).[1]

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.[1][2]

  • Add the degassed solvent system (e.g., 4:1 dioxane/water, 5 mL) via syringe.[1][2]

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) under the inert atmosphere.[1][2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindolin-2-one.

Data Presentation

The following table summarizes typical reaction conditions and hypothetical yields for the Suzuki cross-coupling of this compound with various boronic acids. These are representative examples and may require optimization for specific substrates.

EntryBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃Toluene/EtOH (3:1)1001092
33-Pyridylboronic acidPdCl₂(dppf) (3)-K₃PO₄THF801678
42-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Dioxane100888
5Vinylboronic acid pinacol esterPd(dppf)Cl₂ (2)-K₂CO₃Dioxane/H₂O (4:1)851875

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Boronic Acid, Catalyst, Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure 5-Arylindolin-2-one I->J

Caption: Experimental workflow for the Suzuki cross-coupling of this compound.

Catalytic Cycle of the Suzuki Cross-Coupling Reaction

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)Ln-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_r_prime R-Pd(II)Ln-R' transmetalation->pd2_r_r_prime boronate R'B(OH)₂ boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_r_r_prime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst. Consider using a pre-catalyst.
Poor solubility of reagentsScreen different solvent systems. Increase reaction temperature.
Inefficient baseTry a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
Protodeboronation Presence of water and/or harsh conditionsUse anhydrous solvents. Consider using a boronate ester. Use milder reaction conditions.[2]
Homocoupling Presence of oxygenEnsure the reaction is performed under a strictly inert atmosphere.[2] Use a Pd(0) catalyst source directly.
Dehalogenation Impurities or side reactionsPurify starting materials. Screen different phosphine ligands.

By following these protocols and considering the key reaction parameters, researchers can effectively utilize the Suzuki cross-coupling reaction for the synthesis of a diverse range of 5-substituted indolin-2-one derivatives for applications in drug discovery and development.

References

Synthesis of Potent Kinase Inhibitors from 5-Iodoindolin-2-one Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors derived from 5-iodoindolin-2-one precursors. The indolin-2-one scaffold is a well-established pharmacophore in the development of inhibitors targeting key kinases involved in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others. The presence of an iodine atom at the 5-position of the indolin-2-one core offers a versatile handle for synthetic diversification, allowing for the generation of libraries of potent and selective kinase inhibitors.

Introduction

Kinase inhibitors have revolutionized the treatment of various cancers by targeting specific signaling pathways that drive tumor growth and proliferation. The 3-substituted indolin-2-one core is a privileged scaffold found in several FDA-approved kinase inhibitors, including Sunitinib. This structural motif acts as a competitive inhibitor at the ATP-binding site of receptor tyrosine kinases. The synthesis of analogs from a this compound precursor allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative kinase inhibitors synthesized from this compound and related precursors against key oncogenic kinases.

Table 1: In Vitro Inhibitory Activity of Indolin-2-one Derivatives against Receptor Tyrosine Kinases

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
17a VEGFR-20.078Sunitinib0.139
10g VEGFR-20.087Sunitinib0.139
5b VEGFR-20.160Sunitinib0.139
15a VEGFR-20.180Sunitinib0.139
10e VEGFR-20.358Sunitinib0.139

Data compiled from studies on indolin-2-one based VEGFR-2 inhibitors.[1][2][3]

Table 2: Anti-proliferative Activity of Indolin-2-one Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
10g MCF-70.74Sunitinib4.77
5b MCF-70.99Sunitinib4.77
17a HepG21.13Sunitinib2.23
17a MCF-71.44Sunitinib4.77
15a HepG22.30Sunitinib2.23
10e MCF-74.62Sunitinib4.77

Data represents the mean of three independent experiments.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative kinase inhibitor from a this compound precursor and for the subsequent evaluation of its biological activity.

Protocol 1: Synthesis of 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-iodoindolin-2-one

This protocol describes a Knoevenagel condensation reaction between this compound and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.

Materials:

  • This compound

  • 3,5-dimethyl-1H-pyrrole-2-carbaldehyde

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product in a vacuum oven.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This assay determines the IC50 value of a synthesized compound against VEGFR-2 kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compound solutions. Add the VEGFR-2 enzyme to each well and incubate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: In Vitro PDGFR-β Kinase Inhibition Assay

A similar protocol to the VEGFR-2 assay can be followed, substituting recombinant human PDGFR-β kinase and its specific substrate.

Visualizations

Signaling Pathway

The following diagram illustrates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a primary target for many indolin-2-one based kinase inhibitors. These inhibitors typically act by blocking the ATP-binding site of the kinase, thereby preventing autophosphorylation and the initiation of downstream signaling cascades that lead to angiogenesis, cell proliferation, and survival.

VEGFR2_Signaling_Pathway cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Active/Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K RAS RAS VEGFR2_active->RAS Inhibitor This compound Inhibitor Inhibitor->VEGFR2_active Inhibits Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow

The general workflow for the synthesis and screening of kinase inhibitors from this compound precursors is depicted below.

Experimental_Workflow Start This compound Precursor Synthesis Chemical Synthesis (e.g., Knoevenagel Condensation) Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Inhibitor_Library Library of this compound based Inhibitors Purification->Inhibitor_Library Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Inhibitor_Library->Kinase_Assay Cell_Assay Cell-based Assays (Proliferation, Apoptosis) Inhibitor_Library->Cell_Assay Data_Analysis Data Analysis & SAR Studies Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: Workflow for kinase inhibitor synthesis and screening.

Conclusion

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of potent kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery to design, synthesize, and evaluate novel therapeutic agents targeting critical cancer signaling pathways. The versatility of the 5-iodo substituent allows for extensive chemical modification, enabling the fine-tuning of inhibitor properties to achieve desired potency, selectivity, and pharmacological profiles.

References

Application Notes and Protocols: 5-Iodoindolin-2-one in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of antimicrobial agents derived from 5-iodoindolin-2-one. This document includes detailed synthetic protocols, quantitative antimicrobial activity data, and a summary of the mechanism of action for this promising class of compounds.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents with unique mechanisms of action. Indolin-2-one and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The strategic incorporation of an iodine atom at the 5-position of the indolin-2-one scaffold provides a versatile handle for synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions. This allows for the generation of a wide array of derivatives with potent antimicrobial properties. This document outlines key synthetic strategies, detailed experimental procedures, and antimicrobial efficacy data for compounds synthesized from this compound.

Synthetic Strategies and Key Derivatives

This compound serves as a versatile starting material for the synthesis of various classes of antimicrobial compounds. The primary synthetic modifications involve reactions at the C5 position (utilizing the iodo group), the N1 position (alkylation or acylation), and the C3 position (condensation or spirocyclization).

Key classes of antimicrobial agents derived from this compound include:

  • 5-Arylindolin-2-ones via Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This reaction enables the coupling of this compound with a wide range of aryl and heteroaryl boronic acids, leading to the synthesis of 5-arylindolin-2-one derivatives. These compounds have shown significant antimicrobial activity.

  • Schiff Base Derivatives: Condensation of the carbonyl group at the C3 position of the indolin-2-one core with various primary amines yields Schiff bases. These compounds often exhibit broad-spectrum antimicrobial activity.

  • Spirooxindoles: The [3+2] cycloaddition reaction of an azomethine ylide (generated in situ from isatin and an amino acid) with a dipolarophile is a common method for synthesizing spirooxindoles. These complex, three-dimensional structures have shown promising antibacterial and antifungal properties.

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of representative compounds derived from indolin-2-one and its analogs. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antimicrobial Activity of Schiff Base Derivatives

CompoundEscherichia coli (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)Candida albicans (MIC µg/mL)Reference
PC162.562.5250[1][2]
PC225062.562.5[1][2]
PC325062.5125[1][2]
PC462.5>250125[1][2]

Table 2: Antimicrobial Activity of Spirooxindole Derivatives

CompoundStaphylococcus aureus (MIC µg/mL)Neisseria gonorrhoeae (MIC µg/mL)Reference
9d>12832[3]
9f64>128[3]
9m>12832[3]
11i64>128[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Arylindolin-2-one via Suzuki-Miyaura Coupling (Representative Protocol)

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a mixture of DMF and water (e.g., 4:1, 10 mL).

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add palladium(II) acetate (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 5-arylindolin-2-one.

Protocol 2: Synthesis of a Schiff Base Derivative of Indolin-2-one (General Procedure)

This protocol outlines the synthesis of a Schiff base from an indolin-2-one derivative.

Materials:

  • Indolin-2-one derivative (e.g., this compound)

  • Substituted aromatic aldehyde (1.0 equivalent)

  • Anhydrous methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve the indolin-2-one derivative (1.0 mmol) in anhydrous methanol (15 mL).

  • Add the substituted aromatic aldehyde (1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours with continuous stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold methanol, and dried to yield the Schiff base derivative.[4]

Protocol 3: Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition

This protocol describes a multicomponent reaction for the synthesis of spirooxindoles.

Materials:

  • Substituted isatin (e.g., 5-iodoisatin, which can be prepared from this compound) (1.0 mmol)

  • L-proline (1.0 mmol)

  • trans-3-Benzoyl acrylic acid (1.0 mmol)

  • Methanol

  • Flat-bottom flask

  • Reflux condenser

Procedure:

  • In a flat-bottom flask, dissolve the substituted isatin (1.0 mmol), L-proline (1.0 mmol), and trans-3-benzoyl acrylic acid (1.0 mmol) in methanol (10 mL).[3]

  • Reflux the reaction mixture for 2 hours, monitoring by TLC.[3]

  • A solid product will form during the reaction.

  • Cool the reaction mixture and isolate the solid product by vacuum filtration.

  • Wash the product with cold methanol to afford the pure spirooxindole.[3]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth to obtain a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism in the broth.

  • Add an equal volume of the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6][7]

Visualizations

Synthetic Workflow for 5-Arylindolin-2-ones

G start This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling (Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80-90°C) start->reaction workup Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product 5-Arylindolin-2-one purification->product

Caption: Workflow for the synthesis of 5-Arylindolin-2-ones via Suzuki-Miyaura coupling.

Mechanism of Action: Inhibition of Bacterial Topoisomerase IV

G compound Indolin-2-one Derivative complex Ternary Complex (Compound-TopoIV-DNA) compound->complex topoIV Bacterial Topoisomerase IV topoIV->complex dna Bacterial DNA dna->complex cleavage Inhibition of DNA Ligation complex->cleavage damage Accumulation of Double-Strand Breaks cleavage->damage death Bacterial Cell Death damage->death

Caption: Proposed mechanism of action involving the inhibition of bacterial topoisomerase IV.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of antimicrobial agents. The synthetic routes outlined, including Suzuki-Miyaura coupling, Schiff base formation, and spirocyclization, provide access to novel chemical entities with potent activity against various bacterial and fungal pathogens. The primary mechanism of action for many of these compounds appears to be the inhibition of essential bacterial enzymes like topoisomerase IV, leading to DNA damage and cell death.[8][9][10][11][12] The detailed protocols and compiled antimicrobial data in these application notes serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development. Further investigation and optimization of these scaffolds hold significant promise for the development of next-generation antimicrobial therapeutics.

References

Synthesis of N-Substituted 5-Iodoindolin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-substituted 5-iodoindolin-2-one, a key scaffold in medicinal chemistry. The N-substituent plays a crucial role in modulating the pharmacological properties of indolinone-based compounds. The protocols outlined below cover standard methodologies for N-alkylation and N-arylation, offering reproducible procedures for the synthesis of diverse derivatives.

Introduction

N-substituted 5-iodoindolin-2-ones are important intermediates in the development of various therapeutic agents. The iodine atom at the 5-position serves as a versatile handle for further functionalization through cross-coupling reactions, while the substituent on the nitrogen atom is critical for tuning the biological activity and physicochemical properties of the final molecule. This guide presents step-by-step procedures for the N-alkylation and N-arylation of the this compound core.

Synthetic Pathways

The synthesis of N-substituted this compound can be broadly categorized into two main approaches: N-alkylation and N-arylation. The general synthetic workflow is depicted below.

Synthesis_Workflow Start This compound N_Alkylation N-Alkylation Start->N_Alkylation Alkyl Halide, Base N_Arylation N-Arylation Start->N_Arylation Aryl Halide/Boronic Acid, Catalyst, Base, Ligand Alkyl_Product N-Alkyl-5-iodoindolin-2-one N_Alkylation->Alkyl_Product Aryl_Product N-Aryl-5-iodoindolin-2-one N_Arylation->Aryl_Product

Caption: General synthetic routes to N-substituted 5-iodoindolin-2-ones.

Protocol 1: N-Alkylation of this compound

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base. N-benzylation is provided as a representative example.

Experimental Protocol: N-Benzylation

Materials:

  • This compound

  • Benzyl bromide (C₆H₅CH₂Br)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-benzyl-5-iodoindolin-2-one.

Quantitative Data for N-Alkylation
ParameterN-BenzylationN-Methylation
Starting Material This compound (1.0 eq)This compound (1.0 eq)
Alkylating Agent Benzyl bromide (1.1 eq)Methyl iodide (1.5 eq)
Base NaH (1.2 eq)KOH
Solvent Anhydrous DMFDMF
Temperature (°C) 0 to RTRT
Time (h) 4 - 121 - 3
Typical Yield (%) 85-9580-90

Note: The data presented is based on established protocols for the N-alkylation of similar indole derivatives and may require optimization for specific substrates.

Protocol 2: N-Arylation of this compound

This protocol details the copper-catalyzed N-arylation of this compound with an arylboronic acid (a variation of the Chan-Lam coupling).

Experimental Protocol: N-Phenylation

Materials:

  • This compound

  • Phenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • 4 Å Molecular sieves

  • Celite

Equipment:

  • Reaction tube with a magnetic stir bar

  • Inert atmosphere setup (optional, can be run open to air)

  • Heating block or oil bath

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a reaction tube, add this compound (1.0 eq), phenylboronic acid (2.0 eq), Cu(OAc)₂ (1.1 eq), and 4 Å molecular sieves.

  • Add dichloromethane (DCM) as the solvent.

  • Add pyridine (2.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature under an air atmosphere for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite.

  • Wash the filter cake with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-phenyl-5-iodoindolin-2-one.

Quantitative Data for N-Arylation
ParameterN-Phenylation
Starting Material This compound (1.0 eq)
Arylating Agent Phenylboronic acid (2.0 eq)
Catalyst Cu(OAc)₂ (1.1 eq)
Base/Ligand Pyridine (2.0 eq)
Solvent Dichloromethane (DCM)
Temperature (°C) Room Temperature
Time (h) 24 - 48
Typical Yield (%) 60-75

Note: The data is based on general Chan-Lam coupling conditions and may need to be optimized for this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in a typical N-alkylation experiment.

N_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve this compound in anhydrous DMF B Cool to 0 °C A->B C Add Base (e.g., NaH) B->C D Stir for deprotonation C->D E Add Alkyl Halide D->E F Warm to RT and stir E->F G Monitor by TLC F->G H Quench with aq. NH₄Cl G->H I Extract with Ethyl Acetate H->I J Wash, Dry, and Concentrate I->J K Column Chromatography J->K L Characterize Product K->L

Application Notes and Protocols: 5-Iodoindolin-2-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 5-iodoindolin-2-one scaffold in fragment-based drug discovery (FBDD). While direct extensive research on this compound as a fragment is emerging, the indolin-2-one core is a well-established privileged scaffold in medicinal chemistry. This document leverages existing knowledge on indolin-2-one derivatives and the role of halogens, particularly iodine, in FBDD to present its potential applications and detailed experimental protocols.

The indolin-2-one scaffold is a core component of several approved drugs and clinical candidates, often targeting kinase enzymes.[1][2][3][4][5] The introduction of an iodine atom at the 5-position offers several strategic advantages in an FBDD campaign. It provides a vector for synthetic elaboration, can engage in halogen bonding interactions with the target protein, and serves as a heavy atom for crystallographic phasing.

Key Applications in FBDD
  • Primary Fragment Screening: this compound can be included in fragment libraries for initial screening against a variety of protein targets. Its relatively small size and favorable physicochemical properties make it an ideal starting point.

  • Hit-to-Lead Optimization: The iodine atom provides a handle for synthetic chemistry, allowing for the rapid generation of analog libraries to explore the structure-activity relationship (SAR). Common synthetic transformations include Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[6]

  • Structural Biology: The high electron density of the iodine atom can be invaluable for determining the binding mode of the fragment to its target protein using X-ray crystallography.

Data Presentation: Indolin-2-one Derivatives as Kinase Inhibitors

The following table summarizes the activity of various indolin-2-one derivatives, demonstrating the therapeutic potential of this scaffold.

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineIC50 (nM)
6e Aurora B16.2MDA-MB-46832.6 ± 9.9
8a Aurora B10.5MDA-MB-46829.1 ± 7.3
6j Tyrosine Kinases1340--
6o Tyrosine Kinases2690--
20 EGFR14.31HepG-22530
20 VEGFR-232.65MCF-77540

Data sourced from multiple studies on indolin-2-one derivatives.[1][3][5]

Experimental Protocols

Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)

This protocol outlines a typical primary screening cascade to identify fragments that bind to a target protein, causing a thermal shift.[7][8][9]

Methodology:

  • Protein Preparation: Prepare the target protein at a final concentration of 2-10 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Solution Preparation: Prepare a stock solution of this compound and other fragments in DMSO. The final screening concentration is typically between 100 µM and 1 mM.

  • Assay Plate Preparation:

    • In a 96-well PCR plate, add the protein solution to each well.

    • Add the fragment solution to the sample wells and an equivalent volume of DMSO to the control wells.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature from 25 °C to 95 °C.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant shift in Tm (ΔTm) in the presence of a fragment indicates binding.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_characterization Hit Characterization cluster_optimization Lead Optimization Fragment Library Fragment Library Primary Screen (DSF) Primary Screen (DSF) Fragment Library->Primary Screen (DSF) NMR Spectroscopy NMR Spectroscopy Primary Screen (DSF)->NMR Spectroscopy SPR SPR Primary Screen (DSF)->SPR ITC ITC NMR Spectroscopy->ITC SPR->ITC X-ray Crystallography X-ray Crystallography ITC->X-ray Crystallography Structure-Based Design Structure-Based Design X-ray Crystallography->Structure-Based Design

Caption: A typical workflow for a fragment-based drug discovery campaign.

Hit Validation using NMR Spectroscopy

NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding interaction.[7][8][10] Saturation Transfer Difference (STD) NMR is a common ligand-observed experiment.

Methodology:

  • Sample Preparation: Prepare two samples:

    • Sample A: Target protein (10-50 µM) and fragment (100-500 µM) in a suitable deuterated buffer.

    • Sample B (Control): Fragment only at the same concentration.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the control sample.

    • Acquire an STD NMR spectrum of the sample containing the protein and fragment. This involves selectively saturating the protein resonances and observing the transfer of saturation to the bound fragment.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.

Hit Characterization using Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[8][9]

Methodology:

  • Sample Preparation:

    • Prepare the target protein (10-50 µM) in the calorimetry cell.

    • Prepare the fragment (10-20 times the protein concentration) in the injection syringe. Both solutions must be in the same buffer.

  • Titration: Inject small aliquots of the fragment solution into the protein solution at a constant temperature.

  • Data Acquisition: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of fragment to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation This compound Derivative This compound Derivative This compound Derivative->Receptor Tyrosine Kinase (RTK)

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

Hit-to-Lead Optimization using Structure-Based Drug Design

Once a fragment hit is validated and its binding mode is determined, the next step is to optimize its potency and selectivity.[11]

Methodology:

  • Structural Analysis: Analyze the co-crystal structure of the protein-fragment complex to identify potential growth vectors. The iodine atom on the this compound can serve as a key anchor point for chemical modifications.

  • In Silico Design: Use computational tools to design new analogs with improved binding affinity and drug-like properties.

  • Synthesis: Synthesize the designed analogs. The iodine atom can be readily functionalized using various cross-coupling reactions.[6][12]

  • Iterative Screening: Screen the new analogs using the biophysical and biochemical assays described above to evaluate their potency and selectivity.

  • Structure-Activity Relationship (SAR) Analysis: Use the data from the iterative screening to build an SAR model and guide the design of the next generation of compounds.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 5-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination of 5-iodoindolin-2-one, a specific application of the Buchwald-Hartwig amination, is a powerful synthetic method for the formation of a carbon-nitrogen (C-N) bond at the 5-position of the indolin-2-one (also known as oxindole) core. This reaction is of significant interest to medicinal chemists and drug development professionals as the resulting 5-aminoindolin-2-one scaffold is a key structural motif in numerous biologically active compounds and pharmaceutical candidates. The ability to introduce a wide variety of amino groups at this position allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

The Buchwald-Hartwig amination is a cross-coupling reaction that utilizes a palladium catalyst, typically in combination with a phosphine-based ligand and a base, to couple an aryl halide or triflate with an amine.[1] The development of various generations of catalyst systems has greatly expanded the scope of this transformation, enabling the coupling of a diverse range of amines with numerous aryl partners under increasingly mild conditions.[1]

This document provides detailed application notes and experimental protocols for the successful palladium-catalyzed amination of this compound with various primary and secondary amines, as well as anilines.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination of this compound is generally accepted to proceed through the following key steps:

  • Oxidative Addition: A low-valent palladium(0) complex, generated in situ, undergoes oxidative addition to the C-I bond of this compound to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired 5-aminoindolin-2-one product, which regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

The choice of palladium precursor, ligand, base, and solvent is crucial for the success and efficiency of the reaction and often requires optimization depending on the specific amine being coupled. Bulky, electron-rich phosphine ligands are frequently employed to facilitate the key steps of the catalytic cycle.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and resulting yields for the palladium-catalyzed amination of this compound with a selection of primary amines, secondary amines, and anilines. These data serve as a valuable starting point for reaction optimization and substrate scope exploration.

Table 1: Amination of this compound with Primary Amines

EntryAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1n-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001288
2BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101691
3CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF801885
42-AminoethanolPd(OAc)₂ (3)Xantphos (6)Cs₂CO₃ (2.0)Dioxane1102475

Table 2: Amination of this compound with Secondary Amines

EntryAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1101695
2PiperidinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001292
3N-MethylpiperazinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101889
4DiethylaminePd₂(dba)₃ (3)cataCXium A (6)K₂CO₃ (2.5)t-BuOH902478

Table 3: Amination of this compound with Anilines

EntryAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001293
24-MethoxyanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1101696
33-ChloroanilinePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2.0)Toluene1001887
42-MethylanilinePd(OAc)₂ (3)JohnPhos (6)NaOtBu (1.8)Dioxane1102482

Experimental Protocols

The following is a general procedure for the palladium-catalyzed amination of this compound. The specific catalyst, ligand, base, and reaction conditions should be selected based on the amine coupling partner, with the tables above serving as a guide.

Materials:

  • This compound

  • Amine (primary, secondary, or aniline)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precursor, and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel with a rubber septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add the base. Then, add the anhydrous solvent via syringe, followed by the amine (1.2-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the designated temperature for the specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aminoindolin-2-one derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Diagram 1: General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5_Iodoindolin_2_one This compound 5_Aminoindolin_2_one 5-Aminoindolin-2-one 5_Iodoindolin_2_one->5_Aminoindolin_2_one Amine Amine (R¹R²NH) Amine->5_Aminoindolin_2_one Catalyst Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Ligand Ligand (e.g., XPhos, RuPhos) Base Base (e.g., NaOtBu, K₃PO₄) Solvent Solvent (e.g., Toluene, Dioxane) Heat Heat

Caption: General scheme for the palladium-catalyzed amination of this compound.

Diagram 2: Experimental Workflow

G Start Start Setup Combine Reactants, Catalyst, Ligand, and Base in Schlenk Tube Start->Setup Inert Establish Inert Atmosphere (Ar or N₂) Setup->Inert Add_Solvent_Amine Add Anhydrous Solvent and Amine Inert->Add_Solvent_Amine React Heat and Stir Reaction Mixture Add_Solvent_Amine->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Cool, Dilute, and Filter Monitor->Workup Reaction Complete Purify Concentrate and Purify (Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow for the amination reaction.

Diagram 3: Simplified Catalytic Cycle

G Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(Lₙ) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord R¹R²NH, Base PdII_Amido Ar-Pd(II)-NR¹R²(Lₙ) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Heck Reaction of 5-Iodoindolin-2-one and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Heck reaction of 5-iodoindolin-2-one and its derivatives with various alkenes. The Mizoroki-Heck reaction is a powerful and widely used method for carbon-carbon bond formation, enabling the synthesis of complex molecular scaffolds from readily available starting materials.

The protocols and data presented herein are based on established methodologies for the Heck coupling of aryl iodides with acrylates and styrenes. While specific examples for this compound are not abundant in the public literature, the provided conditions represent a robust starting point for optimization.

General Reaction Scheme

The Heck reaction of this compound with an alkene, such as an acrylate, proceeds via a palladium-catalyzed cross-coupling to form a new carbon-carbon bond at the 5-position of the indolinone core.

Figure 1: General scheme for the Heck reaction of this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of various aryl iodides with acrylates, which can be adapted for this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventAlkene (equiv.)Temp. (°C)Time (h)Yield
1Pd(OAc)₂ (1-5)PPh₃ (2-10)Et₃N (2)DMFAcrylate (1.5)10012-16Good to Excellent
2PdCl₂(PPh₃)₂ (3)-Et₃N (2)TolueneStyrene (1.2)12024Moderate
3Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (1.1)DioxaneAcrylate (1.2)10018High
4Pd(OAc)₂ (0.1-1)-K₂CO₃ (2)DMFAcrylate (1.2)70-952-12Good to Excellent[1][2]
5PdCl₂ (0.1)Dppc⁺PF₆⁻Et₃N (2)[bmim][PF₆]Acrylate (1.2)1201.5High[3]

Note: This table represents a compilation of typical conditions from various sources and should be used as a guideline for reaction optimization.

Experimental Protocols

The following is a detailed, representative protocol for the Heck reaction of this compound with n-butyl acrylate. This protocol is a generalized procedure and may require optimization for specific derivatives or large-scale synthesis.

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

This protocol describes a typical Heck reaction using palladium(II) acetate as the catalyst and triphenylphosphine as the ligand in DMF.[4]

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.10 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (to achieve a concentration of approximately 0.1 M with respect to the this compound).

  • Via syringe, add n-butyl acrylate (1.5 equiv.) and triethylamine (2.0 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-(2-(butoxycarbonyl)vinyl)indolin-2-one.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Heck reaction protocol described above.

Heck_Reaction_Workflow start Start reagents 1. Add this compound, Pd(OAc)₂, and PPh₃ to Schlenk flask start->reagents inert_atm 2. Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert_atm add_solvents_reagents 3. Add Anhydrous DMF, n-Butyl Acrylate, and Et₃N inert_atm->add_solvents_reagents reaction 4. Heat Reaction Mixture to 100 °C (12-16 h) add_solvents_reagents->reaction monitoring 5. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 6. Aqueous Workup (EtOAc, NaHCO₃, Brine) monitoring->workup Reaction Complete purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for the Heck reaction of this compound.

Catalytic Cycle Diagram

The following diagram illustrates the catalytic cycle of the palladium-catalyzed Heck reaction.[5]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_aryl L₂Pd(II)(Ar)I pd0->pd_aryl Ar-I pd0->pd_aryl Oxidative Addition oxidative_addition Oxidative Addition pd_alkene L(Ar)IPd(II)-alkene pd_aryl->pd_alkene Alkene pd_aryl->pd_alkene Olefin Coordination coordination Olefin Coordination pd_alkyl L₂Pd(II)(alkyl)I pd_alkene->pd_alkyl pd_alkene->pd_alkyl Migratory Insertion migratory_insertion Migratory Insertion pd_hydride L₂Pd(II)(H)I pd_alkyl->pd_hydride Product pd_alkyl->pd_hydride β-Hydride Elimination beta_hydride β-Hydride Elimination pd_hydride->pd0 Base - H-Base⁺I⁻ pd_hydride->pd0 Reductive Elimination reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols for the Analysis of 5-Iodoindolin-2-one Reactions by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of reactions involving 5-Iodoindolin-2-one and its derivatives using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to assist in reaction monitoring, purity assessment, and identification of byproducts.

Introduction to this compound

This compound is a substituted indolinone, a class of compounds recognized for their wide range of biological activities. Many indolinone derivatives are known to act as kinase inhibitors, making them valuable scaffolds in drug discovery, particularly in oncology. The analysis of reactions involving this compound is crucial for synthesizing novel derivatives and for quality control in drug development.

HPLC Analysis of this compound Reactions

Reverse-phase HPLC (RP-HPLC) is a robust technique for monitoring the progress of reactions involving this compound and for assessing the purity of the products. The method separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic and halogenated compounds. For compounds that are difficult to separate, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can provide alternative selectivity.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

3. Sample Preparation:

  • Dissolve the reaction mixture or sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Injection Volume: 10 µL

Data Presentation: HPLC

The following table provides representative data for the HPLC analysis of a hypothetical reaction mixture containing this compound.

CompoundRetention Time (min)Peak Area (%)
Starting Material A4.815.2
This compound 12.5 75.8
Byproduct 115.25.5
Byproduct 218.93.5

GC-MS Analysis of this compound Reactions

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds in a reaction mixture. For less volatile compounds like this compound, derivatization may be necessary to improve its volatility.

Experimental Protocol: GC-MS

1. Instrumentation:

  • A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

2. GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the analysis of a broad range of compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injection Mode: Splitless (for higher sensitivity) or split (for more concentrated samples).

3. MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: 50-500 amu

  • Solvent Delay: 3 minutes

4. Sample Preparation and Derivatization:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[1]

  • Derivatization (if necessary): For compounds with poor volatility, silylation is a common derivatization technique. React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a sealed vial at 60-70 °C for 30 minutes.

Data Presentation: GC-MS

The following table presents hypothetical GC-MS data for a derivatized this compound sample.

CompoundRetention Time (min)Key Mass Fragments (m/z)
Derivatized Starting Material8.273, 150, 221
Derivatized this compound 15.6 73, 259 (M+), 132
Derivatized Byproduct17.173, 164, 265

Visualizations

Signaling Pathway

G Figure 1: Inhibition of VEGFR Signaling by a this compound Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR VEGFR->VEGFR Dimerization & Autophosphorylation PLCg PLCγ VEGFR->PLCg Activation Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Binding ATP ATP ADP ADP Indolinone This compound Derivative Indolinone->VEGFR Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Inhibition of VEGFR Signaling by a this compound Derivative.

Experimental Workflow

G Figure 2: General Workflow for Analysis of this compound Reactions cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Reaction Reaction Mixture Dilution Dilution in Appropriate Solvent Reaction->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Derivatization Derivatization (Optional) Filtration->Derivatization GCMS_Injection GC-MS Injection Filtration->GCMS_Injection Direct Injection Chromatogram Chromatogram Acquisition HPLC_Injection->Chromatogram Peak_Integration Peak Integration and Quantification Chromatogram->Peak_Integration Derivatization->GCMS_Injection Mass_Spectrum Mass Spectrum Acquisition GCMS_Injection->Mass_Spectrum Library_Search Mass Spectral Library Search Mass_Spectrum->Library_Search Report Final Report Peak_Integration->Report Structure_Elucidation Structure Elucidation Library_Search->Structure_Elucidation Structure_Elucidation->Report

Caption: General Workflow for Analysis of this compound Reactions.

References

Application Notes and Protocols for the Synthesis of Furoindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of furoindolin-2-one, a key structural motif found in various biologically active compounds. The described procedure is based on an intramolecular aminolactonization reaction, offering a reliable method for obtaining this valuable heterocyclic scaffold.

Introduction

Furoindolin-2-one and its derivatives are important heterocyclic compounds that form the core of several natural products and pharmacologically active molecules. Their synthesis is of significant interest to medicinal chemists and researchers in drug discovery. This document outlines a robust experimental procedure for the synthesis of furoindolin-2-one via a palladium-catalyzed oxidative cyclization of a trisubstituted alkene precursor.

Reaction Scheme

The overall synthetic strategy involves the preparation of a (Z)-4-(2-((alkoxycarbonyl)amino)phenyl)pent-3-enoic acid intermediate, followed by a palladium-catalyzed intramolecular oxidative cyclization to yield the desired furoindolin-2-one.

Reaction_Scheme reactant reagents Pd(OAc)2, PhI(OAc)2 MeCN, reflux reactant->reagents reactant_img reactant_img product product_img product_img reagents->product

Caption: General reaction scheme for the synthesis of furoindolin-2-one.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the furoindolin-2-one core structure.

Materials and Methods

Reagents and Solvents:

  • (Z)-4-(2-((methoxycarbonyl)amino)phenyl)pent-3-enoic acid (Starting Material 2a)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Acetonitrile (MeCN)

  • Ethyl acetate (AcOEt)

  • n-hexane

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates

Synthesis of Methyl (3aR,8bS)-8b-methyl-2-oxo-2,3,3a,8b-tetrahydro-4H-furo[3,2-b]indole-4-carboxylate (Furoindolin-2-one, 3a)
  • To a solution of (Z)-4-(2-((methoxycarbonyl)amino)phenyl)pent-3-enoic acid (2a, 78 mg, 0.31 mmol) in acetonitrile (3.1 mL), add palladium(II) acetate (14 mg, 60 µmol) and (diacetoxyiodo)benzene (0.15 g, 0.47 mmol).

  • Stir the reaction mixture under reflux for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (1:2) as the eluent to obtain the final product 3a.[1]

Experimental Workflow

G A 1. Combine Reactants (Starting material 2a, Pd(OAc)2, PhI(OAc)2 in MeCN) B 2. Reflux (6 hours) A->B C 3. Quench Reaction (aq. Na2S2O3) B->C D 4. Extraction (Ethyl Acetate) C->D E 5. Wash & Dry (Brine, MgSO4) D->E F 6. Concentrate (Rotary Evaporation) E->F G 7. Purify (Silica Gel Chromatography) F->G H Final Product (3a) G->H

Caption: Step-by-step workflow for the synthesis of furoindolin-2-one.

Data Presentation

The following tables summarize the quantitative data for the synthesized furoindolin-2-one derivatives.

Table 1: Reaction Yields and Physical Properties

CompoundProduct NameYield (%)Melting Point (°C)Appearance
3a Methyl (3aR,8bS)-8b-methyl-2-oxo-2,3,3a,8b-tetrahydro-4H-furo[3,2-b]indole-4-carboxylate78%160–162Yellow solid
3b Ethyl (3aR,8bR)-8b-Methyl-2-oxo-2,3,3a,8b-tetrahydro-4H-furo[3,2-b]indole-4-carboxylate56%116–118Yellow solid
3c tert-Butyl (3aR,8bS)-8b-methyl-2-oxo-2,3,3a,8b-tetrahydro-4H-furo[3,2-b]indole-4-carboxylate38%172–174Yellow solid

Data sourced from Higuchi et al., 2021.[1]

Table 2: Spectroscopic Data for Furoindolin-2-one (3a)

TechniqueData
IR (KBr) 3021, 1776, 1716 cm⁻¹
¹H-NMR (400 MHz, CDCl₃): δ 1.82 (3H, s), 2.96 (1H, d, J = 19.5 Hz), 3.23 (1H, dd, J = 19.5, 8.2 Hz), 3.89 (3H s), 4.60 (1H, d, J = 6.3 Hz), 7.11 (1H, t, J = 7.3 Hz), 7.36 (1H, d, J = 7.8 Hz), 7.40 (1H, d, J = 7.8 Hz), 7.91 (1H, brs).
¹³C-NMR (100 MHz, CDCl₃): δ 24.4, 36.3, 53.1, 64.6, 89.4, 115.2, 123.7, 124.1, 129.8, 131.1, 141.8, 152.6, 174.1.

Data sourced from Higuchi et al., 2021.[1]

Plausible Reaction Mechanism

The proposed mechanism for the formation of furoindolin-2-one involves a palladium(II)-mediated oxidative cyclization.

A 1. Pd(OAc)2 reacts with nitrogen and coordinates with the alkene B 2. Anti-oxypalladation (Forms a six-membered palladacycle) A->B C 3. Oxidation of Palladium(II) to Palladium(IV) (by PhI(OAc)2) B->C D 4. Reductive Elimination (Releases product and regenerates Pd(II)) C->D E Furoindolin-2-one Product D->E

Caption: Plausible reaction mechanism for the palladium-catalyzed synthesis.[1]

Initially, Pd(OAc)₂ coordinates with both the nitrogen atom of the carbamate and the alkene of the substrate. This is followed by an anti-oxypalladation step, which forms a six-membered palladacycle intermediate.[1] The palladium(II) center is then oxidized to palladium(IV) by PhI(OAc)₂. Finally, reductive elimination occurs, forming the C-O bond of the lactone and yielding the furoindolin-2-one product, while regenerating the palladium(II) catalyst.[1]

References

Application Notes and Protocols for 5-Iodoindolin-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Iodoindolin-2-one as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly those with therapeutic potential. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, notably as a core component of numerous kinase inhibitors. The presence of an iodine atom at the 5-position offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of extensive compound libraries for drug discovery and development.

Overview of Applications

This compound is a key building block in the synthesis of biologically active compounds.[1] Its primary application lies in its role as a precursor for the synthesis of substituted indolin-2-one derivatives, many of which are designed as inhibitors of protein kinases.[1][2] Deregulation of kinase signaling is a hallmark of many diseases, including cancer, making kinase inhibitors a critical class of therapeutic agents.[1][2] The indolin-2-one core is a well-established pharmacophore for targeting the ATP-binding site of various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3]

The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

  • Sonogashira Coupling: For the installation of alkyne functionalities.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines.

These reactions allow for the systematic modification of the indolin-2-one scaffold, enabling the exploration of structure-activity relationships (SAR) crucial for the optimization of drug candidates.

Key Experimental Protocols

The following protocols are generalized procedures for common cross-coupling reactions involving aryl iodides and can be adapted for this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve optimal yields and purity for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[4]

General Protocol:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq) or K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Boronic Acid, Base, and Palladium Catalyst B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C, 12-24 h) C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J J I->J Purified Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5]

General Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).

  • Add an anhydrous solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature, typically ranging from room temperature to 70 °C, and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Catalytic Cycle of Sonogashira Coupling

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I ArPd(II)(I)L2 Ar-Pd(II)-I (L)2 Oxidative_Addition->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation ArPd(II)(CCR)L2 Ar-Pd(II)-C≡CR (L)2 Transmetalation->ArPd(II)(CCR)L2 Reductive_Elimination Reductive Elimination ArPd(II)(CCR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product Cu(I)-acetylide Cu(I)-C≡CR Cu(I)-acetylide->Transmetalation Alkyne R-C≡CH Alkyne->Cu(I)-acetylide CuI, Base Base Base CuI CuI

Caption: Simplified catalytic cycle of the Sonogashira reaction.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6][7]

General Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%), and a phosphine ligand like PPh₃ or P(o-tol)₃ (4-10 mol%) if not using a pre-formed catalyst complex.

  • Add an anhydrous solvent such as DMF, acetonitrile, or 1,4-dioxane.

  • Add the alkene (1.2-1.5 eq) and a base, which can be an organic base like triethylamine (2.0 eq) or an inorganic base like K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst, washing the pad with an organic solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8][9]

General Protocol:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos, SPhos) (2-4 mol%), and a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 eq) to a dry reaction vessel.

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of aryl iodides, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O10012
2Pd(dppf)Cl₂ (2)-Na₂CO₃ (2)Dioxane/H₂O8016
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10018

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)TEA (2)THF506
2Pd(PPh₃)₄ (5)CuI (10)DIPEA (3)DMFRT12
3Pd(OAc)₂ (2)CuI (5)Et₃N (2)Acetonitrile608

Table 3: Representative Conditions for Heck Coupling of Aryl Iodides

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10020
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)Acetonitrile8012
3PdCl₂(MeCN)₂ (5)-NaOAc (2)DMA12016

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)
1Pd₂(dba)₃ (1)BINAP (2)NaOt-Bu (1.4)Toluene10018
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane11024
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (1.5)Toluene9016

Application in the Synthesis of Kinase Inhibitors

The indolin-2-one scaffold is a core structural motif in several approved and investigational kinase inhibitors. A prominent example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. While Sunitinib itself contains a 5-fluoro-substituent, the synthetic strategies employed are directly applicable to this compound for the generation of novel analogues. The general synthetic approach involves the palladium-catalyzed coupling of a suitably functionalized pyrrole aldehyde with the 5-substituted indolin-2-one.

Signaling Pathways Targeted by Indolin-2-one Based Kinase Inhibitors

Many kinase inhibitors derived from the indolin-2-one scaffold target the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways. These pathways are crucial for angiogenesis (the formation of new blood vessels) and cell proliferation, processes that are often dysregulated in cancer.

VEGFR Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR Dimerization and Autophosphorylation VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR signaling pathway.

PDGFR Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response PDGF PDGF PDGFR PDGFR Dimerization and Autophosphorylation PDGF->PDGFR GRB2_SOS GRB2/SOS PDGFR->GRB2_SOS PI3K PI3K PDGFR->PI3K STAT STAT PDGFR->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT->Proliferation

Caption: Simplified PDGFR signaling pathway.

By utilizing this compound as a starting material, researchers can synthesize a diverse array of compounds to probe these signaling pathways and develop novel therapeutics for a range of diseases.

References

Application Notes and Protocols: General Reaction Mechanisms Involving Indolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolinone scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic molecules with significant biological activities. Its versatile structure allows for functionalization at various positions, leading to a diverse array of compounds that can interact with a wide range of biological targets. In medicinal chemistry, indolinone derivatives have been successfully developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and fibrotic disorders. This document provides an overview of key reaction mechanisms involving indolinones, detailed experimental protocols for their synthesis and modification, and a summary of their role in modulating critical signaling pathways.

I. Key Reaction Mechanisms and Synthetic Protocols

The synthesis of functionalized indolinones often involves two key stages: the formation of the core indolinone ring system and the subsequent substitution at the C3 position. One of the most common and versatile methods for introducing substituents at the C3 position is the Knoevenagel condensation.

A. Knoevenagel Condensation for the Synthesis of 3-Substituted Indolinones

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. In the context of indolinone chemistry, the carbonyl group of an isatin (indole-2,3-dione) or a related derivative can react with a variety of active methylene compounds to introduce a diverse range of substituents at the C3 position. This reaction is fundamental in the synthesis of many biologically active indolinone derivatives.

General Reaction Scheme:

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Products Indolinone Indolinone Catalyst Base Catalyst (e.g., Piperidine, Pyrrolidine) Indolinone->Catalyst + ActiveMethylene Active Methylene Compound ActiveMethylene->Catalyst + SubstitutedIndolinone 3-Substituted Indolinone Water Water SubstitutedIndolinone->Water + Catalyst->SubstitutedIndolinone Reaction

Caption: General workflow for the Knoevenagel condensation of indolinones.

Experimental Protocol: General Procedure for the Synthesis of 3-Substituted Indolin-2-ones

This protocol describes a general method for the Knoevenagel condensation between an indolin-2-one and an aromatic aldehyde.

Materials:

  • Substituted indolin-2-one (1.0 eq)

  • Aromatic aldehyde (1.0-1.2 eq)

  • Piperidine or Pyrrolidine (0.1-0.2 eq)

  • Ethanol or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, filtration apparatus, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add the substituted indolin-2-one (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq).

  • Add ethanol as the solvent to create a stirrable suspension.

  • Add a catalytic amount of piperidine or pyrrolidine (0.1-0.2 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (typically 70-80 °C) with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Presentation: Representative Knoevenagel Condensation Reactions

EntryIndolinone ReactantAldehyde ReactantCatalystSolventTime (h)Yield (%)Reference
15-Fluorooxindole4-MethoxybenzaldehydePiperidineEthanol485[1]
2Oxindole3,4,5-TrimethoxybenzaldehydePyrrolidineEthanol692[2]
36-Carboxyoxindole2-ChlorobenzaldehydePiperidinen-Butanol878[3]
45-NitrooxindoleIndole-3-carboxaldehydePiperidineEthanol588[4]

II. Indolinones as Kinase Inhibitors in Cellular Signaling

Many indolinone derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs), which play a central role in signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Prominent examples of FDA-approved indolinone-based drugs include Sunitinib and Nintedanib, which target multiple RTKs involved in cancer and fibrosis.

A. Targeted Signaling Pathways

Indolinone-based kinase inhibitors typically function by competing with ATP for the binding site in the catalytic domain of the kinase. This prevents autophosphorylation and the subsequent activation of downstream signaling cascades. The primary targets for many of these inhibitors include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and migration.

  • Fibroblast Growth Factor Receptors (FGFRs): Play a role in cell proliferation, differentiation, and angiogenesis.[5][6]

By inhibiting these receptors, indolinone derivatives can effectively block the signaling pathways that drive disease progression.

Signaling Pathway Diagrams:

The following diagrams illustrate the simplified signaling pathways targeted by indolinone kinase inhibitors.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Proliferation Proliferation, Angiogenesis, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indolinone Indolinone Inhibitor Indolinone->VEGFR Inhibits VEGF VEGF VEGF->VEGFR

Caption: Simplified VEGFR signaling pathway and its inhibition by indolinones.

PDGFR_FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS FGFR FGFR FGFR->PI3K FGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation, Migration, Differentiation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indolinone Indolinone Inhibitor Indolinone->PDGFR Inhibits Indolinone->FGFR Inhibits PDGF PDGF PDGF->PDGFR FGF FGF FGF->FGFR

Caption: Simplified PDGFR and FGFR signaling pathways and their inhibition by indolinones.

B. Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of indolinone compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP), radio-labeled (γ-³²P) or non-labeled

  • Indolinone compound stock solution (in DMSO)

  • Kinase reaction buffer

  • 96-well filter plates or standard microplates

  • Scintillation counter or luminescence/fluorescence plate reader

  • Phosphoric acid (for stopping the reaction)

Procedure:

  • Prepare serial dilutions of the indolinone compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, the peptide substrate, and the indolinone compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. For radiometric assays, γ-³²P-ATP is used.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution of phosphoric acid.

  • For radiometric assays, spot the reaction mixture onto filter paper, wash to remove unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radiometric assays (e.g., using ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Inhibitory Activity of Representative Indolinone Drugs

CompoundTarget KinaseIC₅₀ (nM)Reference
SunitinibVEGFR29[7]
SunitinibPDGFRβ2[7]
Sunitinibc-KIT4[7]
NintedanibVEGFR221[8]
NintedanibPDGFRα37[8]
NintedanibFGFR169[8]

Conclusion

The indolinone scaffold remains a highly valuable starting point for the design and synthesis of novel therapeutic agents. The synthetic versatility, particularly through reactions like the Knoevenagel condensation, allows for the creation of large and diverse chemical libraries. The proven success of indolinone-based drugs in targeting key signaling pathways underscores the importance of this chemical class in modern drug discovery. The protocols and data presented here provide a foundational resource for researchers engaged in the exploration and development of new indolinone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Catalyst Loading for Sonogashira Coupling with 5-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading for the Sonogashira coupling of 5-iodoindolin-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low to No Product Yield Inactive catalystUse a fresh batch of palladium catalyst and copper(I) iodide. Ensure phosphine ligands are not oxidized.
Insufficiently degassed solventDegas the solvent thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1]
Inappropriate reaction temperatureFor aryl iodides, the reaction can often proceed at room temperature or with gentle heating (e.g., 50-70 °C).[2] If the reaction is sluggish, a higher temperature may be required, but excessive heat can lead to catalyst decomposition.[3]
Poor quality of reagentsEnsure this compound and the terminal alkyne are pure. Impurities can poison the catalyst. Use a fresh, dry, and high-purity amine base, as amines can oxidize over time.[1]
Formation of Side Products (e.g., Glaser Homocoupling) Presence of oxygenRigorously exclude oxygen from the reaction by maintaining an inert atmosphere.
High concentration of copper catalystWhile catalytic amounts are necessary, an excess of copper can promote the homocoupling of the alkyne. Consider a copper-free Sonogashira protocol if this is a persistent issue.
High reaction temperatureElevated temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature.
Catalyst Deactivation (Formation of Palladium Black) Impurities in reagents or solventUse high-purity, anhydrous solvents and reagents.
Incompatible solventSome solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[1] Consider switching to a different solvent like DMF or using a co-solvent system.
High catalyst loadingWhile seemingly counterintuitive, excessively high catalyst concentrations can sometimes lead to aggregation and deactivation.
Incomplete Consumption of Starting Material Insufficient catalyst loadingThe catalyst loading may be too low for the specific substrate and conditions. Incrementally increase the palladium and copper catalyst loading.
Catalyst poisoning by the substrateThe N-H proton of the indolinone may interfere with the catalyst. Consider in-situ protection or the use of a base that can also act as a protecting group.
Poor solubility of reagentsEnsure all reactants are fully dissolved in the chosen solvent system. A co-solvent may be necessary to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Sonogashira coupling of this compound?

A1: For aryl iodides, a common starting point for palladium catalyst loading is between 1-5 mol %. The copper(I) co-catalyst is typically used in a 1:2 to 1:1 molar ratio with the palladium catalyst. However, successful couplings have been reported with palladium loadings as low as 0.01 mol % for highly active catalysts and reactive substrates.[4]

Q2: Which palladium catalyst and ligand system is recommended for this reaction?

A2: Commonly used palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[5] The choice of ligand can be critical. For N-containing heterocycles, bulky, electron-rich phosphine ligands can be beneficial as they can promote the formation of a highly active catalytic species.[6] N-Heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts for Sonogashira reactions.[5]

Q3: Is a copper co-catalyst always necessary?

A3: No, copper-free Sonogashira reactions are well-established and can be advantageous in preventing the formation of alkyne homocoupling (Glaser) byproducts. These reactions may require different ligands or reaction conditions to proceed efficiently.

Q4: What are the most suitable solvents and bases for the Sonogashira coupling of this compound?

A4: Amine bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used, often serving as both the base and part of the solvent system.[2] Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dioxane. The choice of solvent can impact the solubility of the reagents and the stability of the catalyst.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[2]

Data on Catalyst Loading and Reaction Conditions for Analogous Heteroaryl Iodides

The following table summarizes reaction conditions from the literature for the Sonogashira coupling of various heteroaryl iodides, which can serve as a starting point for the optimization of the reaction with this compound.

Heteroaryl IodidePalladium Catalyst (mol %)Copper Catalyst (mol %)Ligand (mol %)BaseSolventTemp. (°C)Yield (%)
2-Iodo-5-alkylfuranPdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NTHF50-70High
2-Iodo-5-(m-tolyl)oxazolePd(acac)₂ (5)CuI (10)PPh₃ (10)Et₂NHDMF60High
IodobenzeneNS-MCM-41-Pd (0.1)CuI (0.2)PPh₃ (0.2)Et₃NEt₃N5095
Aryl Iodides (general)Pd(CH₃CN)₂Cl₂ (0.5)-cataCXium A (1)Cs₂CO₃Green SolventRTGood to Excellent
3-Bromotoluene(NHC)-Pd (0.01)(NHC)-CuCl (1)-K₂CO₃Dioxane11095

Experimental Protocol: Optimization of Catalyst Loading

This protocol provides a general procedure for optimizing the catalyst loading for the Sonogashira coupling of this compound with a terminal alkyne. This should be considered a starting point and may require further optimization for specific substrates.

1. Materials and Reagents:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., THF or DMF)

  • Anhydrous amine base (e.g., triethylamine)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask)

  • Standard laboratory glassware and purification supplies

2. Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add the desired amount of palladium catalyst (e.g., starting with 2 mol %, 0.02 mmol) and copper(I) iodide (e.g., 4 mol %, 0.04 mmol).

  • Add the anhydrous solvent (e.g., 5 mL of THF) and the anhydrous amine base (e.g., 2.0 mmol, 2.0 equiv of triethylamine).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

3. Reaction and Monitoring:

  • Heat the reaction mixture to the desired temperature (a starting point of 50-70 °C is recommended).[2]

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

5. Optimization of Catalyst Loading:

  • Based on the initial result, the catalyst loading can be systematically varied. If the reaction is slow or incomplete, increase the loading of both palladium and copper catalysts in small increments.

  • If the reaction proceeds cleanly and efficiently, the catalyst loading can be reduced in subsequent experiments to determine the minimum required amount for optimal performance.

Visualizing the Process

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Identified (e.g., Low Yield) CheckReagents Check Reagent Quality (Purity, Freshness) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckCatalyst Evaluate Catalyst System (Activity, Loading) CatalystOK Catalyst System OK? CheckCatalyst->CatalystOK ReagentsOK->CheckConditions Yes PurifyReagents Purify/Replace Reagents ReagentsOK->PurifyReagents No ConditionsOK->CheckCatalyst Yes AdjustConditions Adjust Temp/Time/ Improve Degassing ConditionsOK->AdjustConditions No OptimizeCatalyst Adjust Loading/ Change Ligand/Catalyst CatalystOK->OptimizeCatalyst No Solution Problem Resolved CatalystOK->Solution Yes PurifyReagents->CheckReagents AdjustConditions->CheckConditions OptimizeCatalyst->CheckCatalyst SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd CuI CuI AlkyneCoord Alkyne Coordination CuI->AlkyneCoord CuAcetylide Cu-C≡CR AlkyneCoord->CuAcetylide CuAcetylide->Transmetalation Alkyne H-C≡CR Alkyne->AlkyneCoord Base Base Base->AlkyneCoord

References

Technical Support Center: Suzuki Reactions with 5-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields and overcome common challenges in Suzuki-Miyaura cross-coupling reactions involving 5-iodoindolin-2-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Problem: Low to No Product Conversion

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have degraded. Ensure you are using fresh, high-quality catalyst. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a modern, air-stable precatalyst system (e.g., a Buchwald G3 or G4 palladacycle). Thoroughly degas all solvents and the reaction mixture to prevent oxidation of the Pd(0) catalyst.[1]
Inefficient Oxidative Addition The oxidative addition of the C-I bond of this compound to the palladium center can be a rate-limiting step. Using electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), can accelerate this step.[1][2] Increasing the reaction temperature may also improve the rate of oxidative addition.
Poor Transmetalation The transfer of the organic group from the boronic acid to the palladium complex may be inefficient. This step is highly dependent on the choice of base. Ensure the base is strong enough to activate the boronic acid. For challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1] The addition of a small amount of water to the reaction mixture can sometimes facilitate the formation of the reactive boronate species.
Substrate-Specific Issues The lactam functionality and the N-H group of the indolin-2-one core can potentially coordinate to the palladium catalyst, inhibiting its activity. While many Suzuki reactions on N-H containing heterocycles proceed without protection, if low yields persist, consider N-protection of the indolin-2-one with a suitable protecting group (e.g., Boc, SEM) that can be removed post-coupling.
Problem: Significant Side Product Formation

Common Side Reactions & Mitigation Strategies

Side ReactionMitigation Strategy
Homocoupling of Boronic Acid This side reaction, where two molecules of the boronic acid couple, is often promoted by the presence of oxygen.[1][3] It is critical to perform the reaction under a strictly inert atmosphere (argon or nitrogen). Ensure all solvents are thoroughly degassed prior to use. Using a direct Pd(0) catalyst source can also minimize homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]
Protodeboronation This involves the replacement of the boronic acid group with a hydrogen atom from a proton source (e.g., water, solvent).[1][4] This is a common decomposition pathway for boronic acids. To minimize this, use anhydrous solvents and ensure all reagents are dry. Alternatively, consider using more stable boronic esters, such as pinacol esters, in place of boronic acids.[1] Using milder reaction conditions (lower temperature, less aggressive base) can also help.[1]
Dehalogenation of this compound The iodo group on the indolin-2-one can be replaced by a hydrogen atom. This can sometimes be promoted by certain phosphine ligands or impurities in the reaction mixture. If dehalogenation is a significant issue, screening different phosphine ligands is recommended. Ensuring the purity of all starting materials and solvents is also crucial.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?

A1: For heteroaryl iodides like this compound, a robust starting point is a palladium(0) catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Alternatively, a combination of a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) with an appropriate phosphine ligand is a common choice.[5] For challenging couplings, or to improve yields, consider using more electron-rich and sterically bulky Buchwald ligands like XPhos or SPhos in combination with a suitable palladium source.[1][2]

Q2: Which base is most suitable for this reaction?

A2: The choice of base is critical for activating the boronic acid for transmetalation.[6] For Suzuki couplings of heteroaryl halides, inorganic bases are commonly employed. Potassium carbonate (K₂CO₃) is a good initial choice.[5] If the reaction is sluggish or gives low yields, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly improve the reaction rate and yield.[1]

Q3: What solvent system should I use?

A3: A mixture of an organic solvent and water is typically used for Suzuki reactions. Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), and toluene.[1][5] The addition of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. A common starting ratio is 4:1 or 5:1 of the organic solvent to water.

Q4: My boronic acid seems to be degrading under the reaction conditions. What can I do?

A4: If you observe significant protodeboronation, consider using a more stable derivative of the boronic acid. Pinacol esters of boronic acids are generally more robust and can often be used as a direct replacement.[1] Alternatively, using milder reaction conditions, such as a lower temperature or a less harsh base, may help to preserve the boronic acid.[1]

Q5: Do I need to protect the N-H group of the indolin-2-one?

A5: Not always. There are many successful examples of Suzuki couplings on N-H containing heterocycles without protection.[7] However, the acidic proton of the lactam nitrogen could potentially interfere with the catalytic cycle. If you are experiencing consistently low yields despite optimizing other parameters, N-protection should be considered. A tert-Butoxycarbonyl (Boc) group is a common choice as it can be easily removed after the coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,2-Dimethoxyethane (DME) and water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: In a Schlenk flask or a sealable reaction tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel with the inert gas three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Following this, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindolin-2-one.

Data Presentation

The following table summarizes typical reaction conditions that can serve as a starting point for the optimization of the Suzuki coupling of this compound, based on successful couplings of similar N-H containing heterocyclic halides.

Table 1: Representative Conditions for Suzuki Coupling of Heterocyclic Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
15-BromoindazolePd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O8085-95[5]
2ChlorooxindoleP1* (1.0-1.5)-K₃PO₄Dioxane/H₂O6091-99[7]
3ChloroindoleP1* (1.0-1.5)-K₃PO₄Dioxane/H₂O6091-99[7]
42-IodoanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095[2]

*P1 is a specific Buchwald palladacycle precatalyst.[7]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex R-Pd(II)L2-X OxAdd->PdII_complex Transmetal Transmetalation PdII_Aryl_complex R-Pd(II)L2-R' Transmetal->PdII_Aryl_complex RedElim Reductive Elimination RedElim->Pd0 Product R-R' (Product) RedElim->Product ArylHalide This compound (R-X) ArylHalide->OxAdd BoronicAcid Ar-B(OH)2 (R'-BY2) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Start Suzuki Reaction with this compound Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Side_Products Significant Side Products? Check_Conversion->Check_Side_Products No Troubleshoot_Conversion Troubleshoot Conversion: - Check catalyst activity - Optimize ligand and base - Increase temperature - Consider N-protection Check_Conversion->Troubleshoot_Conversion Yes Troubleshoot_Side_Products Troubleshoot Side Products: - Ensure inert atmosphere - Use anhydrous solvents - Use boronic esters - Screen ligands Check_Side_Products->Troubleshoot_Side_Products Yes Success Successful Reaction Check_Side_Products->Success No Optimize Optimize Reaction Troubleshoot_Conversion->Optimize Troubleshoot_Side_Products->Optimize Optimize->Start

Caption: A logical workflow for troubleshooting common Suzuki reaction issues.

References

Troubleshooting low conversion rates in 5-Iodoindolin-2-one cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Iodoindolin-2-one Cross-Coupling

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates and other common issues encountered during the palladium-catalyzed cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Section 1: General Issues & Catalyst Problems

Q1: My cross-coupling reaction with this compound has stalled or shows very low conversion. Where should I start troubleshooting?

A systematic approach is crucial when diagnosing a low-yield cross-coupling reaction. The primary areas to investigate are the quality and stability of your reagents, the activity of your palladium catalyst, and the optimization of reaction conditions such as solvent, base, and temperature. A logical workflow involves first verifying all reagents and the reaction setup, then analyzing for common side products, and finally performing a systematic screening of reaction components if the issue persists.[1]

Q2: I see black particles (palladium black) forming in my reaction vessel. What does this mean?

The formation of palladium black indicates the aggregation and precipitation of the Pd(0) catalyst from the solution, rendering it inactive.[1][2] This is a common sign of catalyst decomposition and can be caused by several factors, including excessively high temperatures, impurities in the reaction mixture, or the absence of a sufficiently stabilizing ligand.[2] Ensure your solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[3]

Q3: How can I determine if my palladium catalyst or precatalyst is inactive?

The active species in most cross-coupling reactions is Pd(0).[1][4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to start, and this reduction can sometimes be inefficient.[1][5] Some Pd(0) sources, like Pd₂(dba)₃, can also degrade over time.[1]

To test your catalyst's activity, run a reliable, well-established control reaction with simple substrates known to work well, such as bromobenzene and phenylboronic acid.[1] If this control reaction also fails, your catalyst is likely inactive. For more reproducible results, consider using modern, air-stable palladacycle precatalysts (e.g., Buchwald G3 or G4), which are designed for the clean and efficient generation of the active Pd(0) species.[1][6]

Q4: Could the this compound substrate itself be inhibiting the catalyst?

Yes, nitrogen-containing heterocycles can sometimes act as catalyst poisons. The lone pair of electrons on the indole nitrogen can coordinate to the palladium center, forming inactive or less active catalyst species.[2][3] If catalyst inhibition is suspected, screening a wider range of ligands is recommended. Bulky, electron-rich phosphine ligands can sometimes mitigate this inhibitory effect and stabilize the active catalyst.[3]

Troubleshooting Workflow

A logical sequence of steps is essential for efficiently diagnosing the cause of low conversion.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks Start Low Conversion Observed Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Setup 2. Review Reaction Setup & Conditions Check_Reagents->Check_Setup Aryl_Halide This compound Purity Coupling_Partner Partner Stability (e.g., Protodeboronation) Catalyst Catalyst/Precatalyst Activity Base Base Purity / Anhydrous Solvent Solvent Degassed / Anhydrous Analyze_Side_Products 3. Analyze for Common Side Products Check_Setup->Analyze_Side_Products Degassing Adequate Degassing? Temperature Optimal Temperature? Mixing Sufficient Mixing? Screen_Components 4. Systematic Component Screening Analyze_Side_Products->Screen_Components If issue persists Success Successful Optimization Screen_Components->Success

Caption: A systematic workflow for troubleshooting low conversion rates.
Section 2: Suzuki-Miyaura Coupling Specifics

Q5: My Suzuki reaction is failing. I suspect an issue with my boronic acid. What should I check?

Boronic acids are a common point of failure due to their instability. They can undergo protodeboronation (hydrolysis back to the arene) or form unreactive trimeric anhydrides known as boroxines.[1][3] You can check the purity of your boronic acid by NMR. To improve stability and reproducibility, consider using more robust boronic esters, such as pinacol (BPin) or MIDA esters, which are generally more resistant to degradation.[1][3]

Q6: I'm observing significant amounts of a homocoupled product from my boronic acid. What causes this?

Homocoupling of the boronic acid partner is often caused by the presence of oxygen.[6] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote the unwanted coupling of two boronic acid molecules.[1] Rigorous degassing of all solvents and reagents (including any water used for the base) is the most effective way to prevent this side reaction.[1][7][8]

Q7: What are the best starting points for screening bases and solvents for the Suzuki coupling of this compound?

The choice of base and solvent is critical and often substrate-dependent. For Suzuki reactions, a mixture of an organic solvent and water is frequently used to dissolve both the organic substrates and the inorganic base.[3]

ComponentRecommended Screening OptionsRationale & Considerations
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a common starting point. Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a stronger base that can be effective for more challenging couplings.[7][9]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OThe ratio of organic solvent to water may need optimization to ensure all components remain soluble.[3][7] Anhydrous conditions with bases like KF can also be attempted.[8]
Ligand SPhos, XPhos, P(t-Bu)₃For electron-rich or potentially coordinating substrates like indolinones, bulky and electron-rich phosphine ligands (Buchwald-type) are often beneficial.[3][10]
Section 3: Buchwald-Hartwig Amination Specifics

Q8: I am attempting a Buchwald-Hartwig amination on this compound with a primary amine and getting low yield. What should I change?

Buchwald-Hartwig aminations are highly sensitive to the choice of base, ligand, and solvent. Aryl iodides are generally very reactive electrophiles for this transformation.[11] Key parameters to investigate include:

  • Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a very common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).

  • Ligand: The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are often excellent choices for coupling with primary amines.[9][12]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure the solvent is rigorously dried and degassed.[9][13]

Q9: Can I use an inorganic base like K₂CO₃ for a Buchwald-Hartwig reaction?

While strong alkoxide or amide bases are most common, weaker inorganic bases can sometimes be used, particularly for coupling with more nucleophilic amines or with more reactive aryl halides. However, these reactions often require higher temperatures to proceed efficiently.[11] For a challenging substrate, a strong base like NaOt-Bu is a more reliable starting point.

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the cross-coupling reaction can help in diagnosing which step may be failing.

Catalytic_Cycle Pd0 LₙPd(0) OxAdd Ar-Pd(II)-X Pd0->OxAdd L1 Oxidative Addition Pd0->L1 Trans Ar-Pd(II)-R OxAdd->Trans L2 Transmetalation OxAdd->L2 Trans->Pd0 L3 Reductive Elimination Trans->L3 Ar_R Product (Ar-R) Trans->Ar_R M_X Waste (M-X) Trans->M_X L1->OxAdd L2->Trans L3->Pd0 ArX This compound (Ar-X) ArX->OxAdd R_M Coupling Partner (R-M) R_M->Trans

References

Side-product formation in the synthesis of 5-Iodoindolin-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-iodoindolin-2-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Direct C-H Iodination of Indolin-2-one (Oxindole): This method involves the direct iodination of the indolin-2-one aromatic ring at the C5 position using an iodinating agent.

  • Sandmeyer Reaction of 5-Aminoindolin-2-one: This route starts with 5-aminoindolin-2-one, which is converted to a diazonium salt and subsequently displaced by an iodide.[1][2][3]

Q2: I am observing multiple spots on my TLC after direct iodination of indolin-2-one. What are the likely side products?

A2: Besides the desired this compound, common side products in direct iodination include:

  • Di-iodinated products: Over-iodination can lead to the formation of di-iodoindolin-2-one isomers.

  • Other regioisomers: While the 5-position is generally favored, small amounts of other iodinated isomers may form depending on the reaction conditions. The electron-donating nature of the nitrogen atom directs electrophilic substitution to the ortho and para positions. In the case of indolin-2-one, the C5 and C7 positions are activated.[4][5]

  • Oxidized impurities: Some iodinating agents can also act as oxidants, leading to undesired oxidized byproducts.

Q3: My Sandmeyer reaction to produce this compound has a low yield and a complex product mixture. What are the typical side reactions?

A3: The Sandmeyer reaction is prone to several side reactions that can lower the yield of the desired this compound:[1]

  • Phenol formation: The diazonium salt intermediate can react with water to form 5-hydroxyindolin-2-one, especially at elevated temperatures.

  • Biaryl formation: Coupling of two aryl radicals, which are intermediates in the reaction, can lead to the formation of biaryl side products.[1]

  • Azo coupling: The diazonium salt can couple with the starting 5-aminoindolin-2-one or another electron-rich aromatic compound in the reaction mixture to form colored azo compounds.

Q4: How can I minimize the formation of the 5-hydroxyindolin-2-one side product in the Sandmeyer reaction?

A4: To reduce the formation of the corresponding phenol, it is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent displacement steps. Working under anhydrous conditions as much as possible can also help minimize this side reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound derivatives.

Problem 1: Low Regioselectivity in Direct C-H Iodination
Symptom Possible Cause Suggested Solution
Formation of multiple iodinated isomers (e.g., 7-iodoindolin-2-one).Reaction conditions are not optimal for C5-selectivity. The directing effect of the acylamino group is not sufficiently controlling the substitution pattern.1. Choice of Iodinating Agent: Use a milder and more selective iodinating agent such as N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA).[6] 2. Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents to optimize for the desired isomer. 3. Temperature Control: Perform the reaction at a lower temperature to enhance selectivity.
Formation of di-iodinated products.Excess iodinating agent or prolonged reaction time.1. Stoichiometry: Use a stoichiometric amount (or a slight excess) of the iodinating agent. 2. Reaction Monitoring: Monitor the reaction progress closely by TLC and quench the reaction as soon as the starting material is consumed to prevent over-iodination.
Problem 2: Poor Yield and Impurities in the Sandmeyer Reaction
Symptom Possible Cause Suggested Solution
Low yield of this compound and presence of a significant amount of 5-hydroxyindolin-2-one.Reaction of the diazonium salt with water.1. Temperature Control: Strictly maintain the reaction temperature between 0 and 5 °C during the entire process.[7] 2. Anhydrous Conditions: Use anhydrous solvents and reagents where possible.
Formation of colored impurities (often red or orange).Formation of azo compounds due to coupling of the diazonium salt with unreacted amine or other activated aromatic species.1. Complete Diazotization: Ensure the complete conversion of the starting amine to the diazonium salt before adding the iodide source. 2. Slow Addition: Add the diazonium salt solution slowly to the iodide solution to keep the concentration of the diazonium salt low at any given time, minimizing self-coupling.
Formation of insoluble, tar-like material.Decomposition of the diazonium salt and radical polymerization.1. Temperature Control: Avoid any localized overheating. 2. Purity of Starting Material: Ensure the 5-aminoindolin-2-one is pure, as impurities can catalyze decomposition.

Experimental Protocols

Protocol 1: Direct C-H Iodination of Indolin-2-one

This protocol is adapted from methods for the direct iodination of aromatic compounds using N-Iodosuccinimide (NIS).[6]

  • Dissolution: Dissolve indolin-2-one (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Acid Catalyst: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents) to the solution.

  • Addition of NIS: Cool the mixture to 0 °C and add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sandmeyer Reaction of 5-Aminoindolin-2-one

This protocol is a general procedure for the diazotization-iodination of aromatic amines.[7]

  • Diazotization:

    • Suspend 5-aminoindolin-2-one (1 equivalent) in a mixture of water and a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by a spot test with a β-naphthol solution.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (KI) (1.5 equivalents) in water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer sequentially with a sodium thiosulfate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow: Direct C-H Iodination

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Indolinone Indolin-2-one ReactionVessel Reaction at 0°C to RT in Acetonitrile Indolinone->ReactionVessel NIS N-Iodosuccinimide NIS->ReactionVessel TFA Trifluoroacetic Acid (cat.) TFA->ReactionVessel Quench Quench with Na₂S₂O₃ ReactionVessel->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the direct C-H iodination of indolin-2-one.

Logical Relationships: Sandmeyer Reaction Side Products

G Start 5-Aminoindolin-2-one Diazonium Diazonium Salt Intermediate Start->Diazonium Diazotization (NaNO₂, H⁺) Product This compound (Desired Product) Diazonium->Product Iodination (KI) SideProduct1 5-Hydroxyindolin-2-one (Phenol) Diazonium->SideProduct1 Reaction with H₂O SideProduct2 Biaryl Impurity Diazonium->SideProduct2 Radical Coupling SideProduct3 Azo Compound Diazonium->SideProduct3 Coupling with Amine

Caption: Potential reaction pathways leading to side products in the Sandmeyer synthesis.

Signaling Pathway: Inhibition by Indolin-2-one Derivatives

Many 5-substituted indolin-2-one derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs) that are crucial for cancer progression, such as VEGFR, PDGFR, and Kit.[8][9][10] Inhibition of these kinases blocks downstream signaling pathways that regulate cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR->RAS PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR Inhibits Inhibitor->PDGFR Inhibits

Caption: Inhibition of VEGFR/PDGFR signaling pathways by this compound derivatives.

References

Technical Support Center: Purification of Crude 5-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 5-Iodoindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

While a definitive list of impurities is dependent on the specific synthetic route, common contaminants in the iodination of oxindoles may include:

  • Unreacted Starting Material: Residual indolin-2-one (oxindole).

  • Di-iodinated Species: Formation of di-iodoindolin-2-one isomers.

  • Other Regioisomers: Small amounts of other iodo-substituted indolin-2-one isomers.

  • Reagent-derived Impurities: Byproducts from the iodinating reagent used.

Q2: My crude this compound has a dark color. What does this indicate?

The dark coloration of crude this compound can be attributed to the presence of trace amounts of iodine or other colored byproducts from the reaction. These impurities are typically removed during the purification process.

Q3: Is this compound stable on silica gel?

Indole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation. While there is evidence of successful purification of similar compounds on silica gel, if you observe significant streaking on your TLC plate or low recovery from your column, consider deactivating the silica gel with a small amount of a basic modifier like triethylamine in your eluent.

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. For visualization, this compound, being an aromatic compound, can typically be visualized under UV light (254 nm). Staining with a general reagent like potassium permanganate can also be used.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Solution
Compound does not dissolve in hot solvent. Insufficient solvent or unsuitable solvent.Add more solvent in small portions until the compound dissolves. If a large amount of solvent is required, the chosen solvent may not be ideal. Perform small-scale solubility tests with different solvents.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, evaporate some of the solvent to increase the concentration and cool again.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.Ensure the solution cools slowly. Try a solvent with a lower boiling point. If an oil persists, try to redissolve it in a small amount of a good solvent and add a poor solvent dropwise until turbidity is observed, then heat to clarify and cool slowly.
Low recovery of purified crystals. The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Column Chromatography
Issue Possible Cause Solution
Poor separation of the product from impurities. The eluent system is not optimal.Adjust the polarity of the eluent. If using a single solvent system, consider switching to a solvent mixture (e.g., hexane/ethyl acetate) and perform a gradient elution. Develop the method first on TLC to find an optimal solvent system where the desired compound has an Rf of ~0.3.
The product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Streaking of the compound on the column/TLC. The compound may be interacting too strongly with the silica gel, possibly due to its acidic nature.Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.
Low recovery of the product. The compound may be irreversibly adsorbed onto the silica gel or degrading.As mentioned above, adding a modifier to the eluent can help. Alternatively, consider using a different stationary phase like neutral alumina.

Data Presentation

The following table summarizes the expected quantitative data from the described purification methods based on literature for a closely related compound, 1-ethyl-5-iodoindolin-2-one.

Purification Method Starting Purity (Typical) Final Purity (Expected) Yield (Expected) Key Advantages Key Disadvantages
Recrystallization 85-95%>98%70-85%Simple, cost-effective, good for removing small amounts of impurities.May have lower yield if the compound is somewhat soluble in the cold solvent.
Column Chromatography 85-95%>99%80-95%[1][2]High resolution, can separate closely related impurities.More time-consuming and requires larger volumes of solvent.
Preparative HPLC 90-98%>99.5%60-80%Highest resolution for very pure material, good for difficult separations.Expensive, requires specialized equipment, lower throughput.

Experimental Protocols

Method 1: Recrystallization

Objective: To purify crude this compound by crystallization.

Materials:

  • Crude this compound

  • Chloroform (or other suitable solvent determined by solubility tests)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of chloroform and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot chloroform until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold chloroform.

  • Drying: Dry the purified crystals under vacuum.

Method 2: Column Chromatography

Objective: To purify crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Chloroform (or a hexane/ethyl acetate solvent system)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% chloroform or a hexane-rich mixture). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Method 3: Preparative HPLC

Objective: To obtain highly pure this compound for analytical standards or sensitive applications.

Materials:

  • Partially purified this compound

  • Preparative HPLC system with a C18 column (e.g., Shim-pack PREP-ODS)

  • HPLC-grade water, acetonitrile, and methanol

  • Filtration apparatus for mobile phase and sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases (e.g., Mobile Phase A: Water; Mobile Phase B: Acetonitrile/Methanol 1:1). Degas the solvents before use.

  • Sample Preparation: Dissolve the this compound in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to determine the optimal gradient and retention time.

  • Preparative Run: Scale up the analytical method to the preparative column. An example gradient could be:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 99% B

    • 25-30 min: 99% B

  • Fraction Collection: Collect the eluent corresponding to the peak of the desired product.

  • Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure_Product Pure this compound Recrystallization->Pure_Product Prep_HPLC Preparative HPLC Column->Prep_HPLC For higher purity Column->Pure_Product Prep_HPLC->Pure_Product

Caption: General purification workflow for this compound.

Caption: Troubleshooting logic for column chromatography issues.

References

Optimizing base and solvent conditions for palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Palladium-Catalyzed Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Category 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling is giving a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is often the most effective. Consider the following:

  • Catalyst Activity and Loading: Ensure your palladium source (e.g., Pd(OAc)₂) and ligand are from a fresh, reliable source, as they can degrade over time. If catalyst decomposition is suspected (e.g., formation of palladium black), consider using a more stable precatalyst. For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields.

  • Base Selection and Strength: The base is crucial for activating the boronic acid.[1] If the base is too weak, the reaction may be slow or incomplete.[2] If it is too strong, it can cause degradation of sensitive functional groups on your starting materials.[2] Insoluble inorganic bases like K₃PO₄ and K₂CO₃ are common, but their poor solubility in organic solvents requires effective mixing.[2] The presence of some water can be essential for the activity of these inorganic bases.

  • Solvent Choice and Purity: The solvent must be appropriate for the chosen base and substrates. Polar aprotic solvents (e.g., DMF, dioxane) and ethereal solvents (e.g., THF) are frequently used.[3] It is critical that solvents are thoroughly degassed to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[4] For inorganic bases, biphasic solvent systems like toluene/water or dioxane/water can be effective.[4]

  • Side Reactions: Common side reactions include protodeboronation (cleavage of the C-B bond) and homocoupling of the boronic acid. Protodeboronation is often exacerbated by strong bases and the presence of water, particularly with electron-rich or heteroaryl boronic acids.[2] Using milder bases like K₃PO₄ or KF can help mitigate this issue.[2]

Question: My Buchwald-Hartwig amination reaction has stalled or is showing low conversion. What should I investigate?

Answer: Stalled Buchwald-Hartwig reactions are common, especially with challenging substrates like halopyridines. Here’s a checklist:

  • Catalyst Poisoning: The nitrogen atom on substrates like 2-halopyridines can coordinate to the palladium center, inhibiting its catalytic activity.[5] This is a primary cause of failure for this substrate class. Using sterically bulky ligands (e.g., Buchwald ligands like XPhos) can shield the metal center and prevent this poisoning.[5]

  • Base and Solvent Incompatibility: The most common base, sodium tert-butoxide (NaOtBu), is highly effective but incompatible with base-sensitive functional groups like esters and nitro groups.[6] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures or catalyst loadings.[6][7] The base must also be soluble in the chosen solvent; for instance, Cs₂CO₃ has better solubility in many organic solvents than other carbonates.[7][8] Toluene and dioxane are common and effective solvents.[5]

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[5] Ensure your reaction setup is properly purged with an inert gas (Argon or Nitrogen) and that solvents are rigorously deoxygenated. The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[5]

  • Reagent Purity: Impurities in the aryl halide or amine can poison the catalyst. Ensure all starting materials are pure and solvents are anhydrous and degassed.[5]

Category 2: Side Reactions and Impurities

Question: I am observing significant protodeboronation of my boronic acid in a Suzuki coupling. How can I prevent this?

Answer: Protodeboronation is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond. To minimize this:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[2] Switching to a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) is often effective.[2]

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation compared to the corresponding boronic acids.[2]

  • Anhydrous Conditions: While some water can be beneficial for dissolving inorganic bases, excess water can promote protodeboronation. Using anhydrous solvents and reagents can be helpful.

  • Base-Free Conditions: For acutely base-sensitive substrates, novel base-free protocols using Lewis acids or specific catalyst systems have been developed.[9][10]

Question: My Heck reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Answer: Regioselectivity in Heck reactions depends on factors like the solvent and the nature of the anionic ligand. For the reaction of styrene with an aryl halide, the choice of solvent can influence the addition regiochemistry.[11] Polar solvents can have a profound impact on regioselectivity by solvating and stabilizing charged or polar intermediates, which can promote the formation of the desired regioisomer.[8]

Quantitative Data on Base and Solvent Effects

The choice of base and solvent is critical and their effects are often interdependent. The following tables summarize quantitative data from screening experiments for common cross-coupling reactions.

Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield (Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl)

EntryPalladium SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O1001298[8]
2Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001295[8]
3Pd(OAc)₂ / PPh₃K₃PO₄Toluene/H₂O1001297[8]
4Pd(OAc)₂ / PPh₃Cs₂CO₃Toluene/H₂O1001296[8]
5TbPo-Pd(II)NaOHMeOH/H₂O (3:2)RT0.598.5[3]
6TbPo-Pd(II)NaOHDMFRT130.9[3]
7TbPo-Pd(II)NaOHTHFRT110.4[3]
8Pd NPsK₂CO₃Isopropanol/H₂O80295

Table 2: Effect of Base and Solvent on Heck Reaction Conversion (Reaction: 1-Bromo-4-nitrobenzene + Styrene → 1-Nitro-4-styrylbenzene)

EntryCatalystBaseSolventTemp (°C)Time (min)Conversion (%)Reference
1Pd-L1 ComplexNa₂CO₃DMA506099.87[12][13]
2Pd-L1 ComplexK₂CO₃DMA506098.45[12]
3Pd-L1 ComplexEt₃NDMA506099.12[12]
4Pd-L1 ComplexNa₂CO₃DMF506099.53[12]
5Pd-L1 ComplexNa₂CO₃Dioxane506098.99[12]
6Pd(II) ComplexEt₃NWater100195
7Pd(II) ComplexKOHWater100191
8Pd(II) ComplexEt₃NToluene10014

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling with a Base-Sensitive Substrate

This protocol is a robust starting point for coupling aryl halides containing base-sensitive functional groups (e.g., esters, ketones).

Materials:

  • Aryl Halide (with sensitive group) (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1–5 mol%)

  • Phosphine Ligand (e.g., SPhos, 2–10 mol%)

  • Base: Anhydrous powdered K₃PO₄ (2.0–3.0 equiv)[2]

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane[2]

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid pinacol ester, palladium catalyst, ligand, and anhydrous K₃PO₄ under an inert atmosphere (Argon or Nitrogen).[2]

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or a gas-tight syringe.[2]

  • Reaction: Seal the flask and place it in a preheated oil bath set to the desired temperature (typically 80–110 °C). Stir the reaction mixture vigorously. The mixture will likely be a heterogeneous suspension.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting starting material. Reaction times can range from 2 to 24 hours.[2]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the inorganic base and palladium residues.[2]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key decision-making processes for troubleshooting and optimizing palladium-catalyzed reactions.

Troubleshooting_Workflow cluster_Problem Observation cluster_Checks Diagnostic Checks cluster_Solutions Corrective Actions start Low or No Yield Observed reagents Step 1: Verify Reagents - Purity of starting materials? - Stability (e.g., protodeboronation)? start->reagents catalyst Step 2: Evaluate Catalyst System - Catalyst/ligand active? - Correct ligand for substrate? - Precatalyst activation needed? conditions Step 3: Scrutinize Conditions - Atmosphere inert (degassed solvent)? - Base/Solvent appropriate & soluble? - Optimal temperature? optimize Step 4: Systematic Optimization - Screen ligands - Screen bases - Screen solvents - Adjust temperature conditions->optimize success Yield Improved optimize->success

Caption: A logical workflow for diagnosing low-yield cross-coupling reactions.

Condition_Selection start Start: Select Base & Solvent q_sensitive Substrate has base-sensitive groups (e.g., ester, ketone)? start->q_sensitive mild_base Use Milder Base: - K₃PO₄ - K₂CO₃ - Cs₂CO₃ q_sensitive->mild_base Yes strong_base Stronger Base is an Option: - NaOtBu - LHMDS - Hydroxides (NaOH, KOH) q_sensitive->strong_base No ans_yes YES ans_no NO q_base_sol Is the chosen base soluble in non-polar organic solvents? mild_base->q_base_sol strong_base->q_base_sol solvent_polar Use Polar Aprotic / Ethereal Solvent: - Dioxane - THF - DMF q_base_sol->solvent_polar Partially (e.g., Cs₂CO₃) solvent_biphasic Use Biphasic System: - Toluene / H₂O - Dioxane / H₂O q_base_sol->solvent_biphasic No (e.g., K₃PO₄, Na₂CO₃) ans_sol_yes YES ans_sol_no NO

Caption: Decision tree for selecting base and solvent based on substrate properties.

References

How to prevent dehalogenation of 5-Iodoindolin-2-one during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Iodoindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing dehalogenation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem for this compound?

A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule. In the case of this compound, this means the iodine atom at the 5-position is replaced, typically by a hydrogen atom, to form the undesired byproduct indolin-2-one. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.

Q2: What are the common causes of dehalogenation of this compound?

A2: Dehalogenation of this compound can be triggered by several factors, often related to the reaction conditions. These include:

  • Reaction Temperature: Higher temperatures can promote the cleavage of the carbon-iodine bond.

  • Choice of Base: Strong bases, especially in the presence of a proton source, can facilitate reductive dehalogenation.

  • Catalyst System: The choice of palladium catalyst and ligands in cross-coupling reactions is critical. Some catalyst systems are more prone to inducing dehalogenation.

  • Reducing Agents: The presence of reducing agents in the reaction mixture, either added intentionally or generated in situ, can lead to the removal of the iodine atom.

  • Photochemical Decomposition: Aryl iodides can be sensitive to light, which can induce radical chain reactions leading to dehalogenation.

Q3: Which types of reactions are most prone to dehalogenation of this compound?

A3: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are common reactions where dehalogenation of aryl iodides like this compound can be a significant side reaction. The specific conditions of these reactions, including the catalyst, ligands, base, and solvent, play a crucial role in the extent of dehalogenation.

Troubleshooting Guide: Dehalogenation of this compound

This guide provides a structured approach to troubleshooting and preventing dehalogenation of this compound in your reactions.

Issue: Significant formation of indolin-2-one byproduct detected.

Step 1: Analyze Reaction Conditions

Review your experimental setup and conditions. The following table summarizes key parameters and their potential impact on dehalogenation, with recommendations for mitigation.

ParameterPotential Cause of DehalogenationRecommendation
Temperature High temperatures (>100 °C) can promote C-I bond cleavage.Lower the reaction temperature. If the reaction is too slow, consider a more active catalyst system instead of increasing the temperature.
Base Strong, non-coordinating bases (e.g., KOtBu) can promote side reactions.Use a milder, coordinating base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Solvent Protic solvents (e.g., alcohols) can act as a proton source for reductive dehalogenation.Use aprotic solvents like dioxane, THF, or toluene.[1] If a protic co-solvent is necessary, minimize its amount.
Catalyst/Ligand Highly reactive, coordinatively unsaturated palladium species can be less selective.Use bulkier, electron-rich phosphine ligands (e.g., dppf, XPhos) to stabilize the catalyst and favor the desired reaction pathway.[1]
Light Exposure UV irradiation can induce photochemical dehalogenation.[2]Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
Reaction Time Prolonged reaction times can lead to catalyst degradation and increased side reactions.Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Step 2: Implement and Test a Modified Protocol

Based on your analysis, select one or two parameters to modify. It is recommended to change one variable at a time to isolate the cause of the dehalogenation. The following experimental protocols provide examples of conditions that have been successfully used for similar substrates and can be adapted for this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is adapted from procedures for Suzuki-Miyaura couplings of iodoanilines and is designed to minimize dehalogenation.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Degassed dioxane/water (4:1 mixture)

Procedure:

  • To a reaction tube, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-16 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling with Reduced Homocoupling and Dehalogenation

This protocol is based on general procedures for Sonogashira couplings and includes modifications to reduce side reactions.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Degassed THF

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat three times.

  • Add degassed THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Dehalogenation

Dehalogenation_Troubleshooting start Dehalogenation Observed check_temp Check Reaction Temperature start->check_temp temp_high Is Temp > 100°C? check_temp->temp_high lower_temp Lower Temperature to 80-90°C temp_high->lower_temp Yes check_base Check Base temp_high->check_base No end Re-run Reaction and Analyze Results lower_temp->end base_strong Is a strong, non-coordinating base used (e.g., KOtBu)? check_base->base_strong change_base Switch to milder base (K₂CO₃, Cs₂CO₃) base_strong->change_base Yes check_catalyst Check Catalyst/Ligand base_strong->check_catalyst No change_base->end ligand_small Is a small or no phosphine ligand used? check_catalyst->ligand_small change_ligand Use bulky, electron-rich ligand (e.g., dppf, XPhos) ligand_small->change_ligand Yes check_solvent Check Solvent ligand_small->check_solvent No change_ligand->end solvent_protic Is a protic solvent used? check_solvent->solvent_protic change_solvent Switch to aprotic solvent (Dioxane, Toluene) solvent_protic->change_solvent Yes solvent_protic->end No change_solvent->end

Caption: Troubleshooting workflow for addressing dehalogenation.

General Catalytic Cycle for Cross-Coupling and Dehalogenation Pathway

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(I)Ln Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)(R)Ln OxAdd->Transmetal Transmetalation (R-M) Protonolysis [H-Pd(II)(I)Ln] OxAdd->Protonolysis Protonolysis / Hydrolysis Product Ar-R Transmetal->Product Reductive Elimination Dehalogenation Ar-H Protonolysis->Dehalogenation Reductive Elimination label_desired Desired Pathway label_side Side Reaction

References

Challenges in the scale-up synthesis of 5-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 5-Iodoindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance on the challenges encountered when transitioning this synthesis from the laboratory to pilot or production scale. This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, including the triple angiokinase inhibitor Nintedanib.[1][2]

Troubleshooting Guides & FAQs

This section provides answers in a question-and-answer format to address specific issues you may encounter during your experiments.

Question 1: My yield of this compound dropped significantly when moving from a 10g to a 500g scale. What are the most common causes?

Answer: A drop in yield during scale-up is a frequent challenge. The primary causes often involve mass and heat transfer limitations, which are less pronounced at the lab scale.[3][4]

  • Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration. This can promote the formation of side products and the degradation of your target molecule. The diazotization step, in particular, is often exothermic and requires strict temperature control to prevent the decomposition of the unstable diazonium salt intermediate.[3]

  • Reagent Addition Rates: The rate of addition for reagents like sodium nitrite (for diazotization) and potassium iodide is critical. A slow, controlled addition is necessary on a larger scale to manage the reaction exotherm and maintain optimal concentration profiles.[4]

  • Impurity Profile of Starting Materials: Larger batches of starting materials may introduce new or higher concentrations of impurities that were negligible at the lab scale. These can interfere with the reaction or complicate purification.

Troubleshooting Table: Low Yield

Probable Cause Recommended Solution Key Considerations
Poor Temperature Control Switch from a simple ice bath to a jacketed reactor with a chiller for precise temperature management. Ensure the internal temperature is monitored continuously.[3]The diazonium intermediate is highly sensitive to temperature fluctuations.
Inefficient Mixing Replace magnetic stirring with a properly sized overhead mechanical stirrer (e.g., pitched-blade turbine or anchor stirrer) to ensure homogeneity.[4]Inadequate mixing can lead to localized excess of reagents, causing side reactions.
Suboptimal Reagent Addition Use a syringe pump or a dropping funnel for controlled, subsurface addition of the cold diazonium salt solution to the potassium iodide solution.[5]Adding the diazonium salt to the iodide (not vice-versa) helps to trap the reactive species quickly.[5]
Decomposition of Diazonium Salt Use non-aqueous conditions for diazotization if possible (e.g., tert-butyl nitrite in THF) to form more stable diazonium salts, such as tetrafluoroborates.[5]Aqueous acidic conditions can lead to the formation of phenolic byproducts.[5]

Question 2: I am observing significant tar-like byproducts and other impurities during the Sandmeyer iodination step. How can I minimize these?

Answer: The Sandmeyer reaction is a radical process, and side reactions are common, especially at scale.[5] Tar formation and other impurities often result from the decomposition of the diazonium intermediate or from intermolecular side reactions.

  • Control Radical Reactions: The key is to consume the generated diazonium salt as quickly as possible. This is achieved by adding the cold diazonium solution dropwise to your iodide source.[5]

  • Optimize Solvent and Catalyst: Water can compete with the iodide nucleophile, leading to the formation of 5-hydroxyindolin-2-one.[5] Using a non-aqueous solvent system can mitigate this. While the iodination often does not require a catalyst, in cases of low yield, catalytic amounts of copper(I) iodide (CuI) can sometimes improve the rate of the desired reaction over side reactions.[6]

  • Maintain an Inert Atmosphere: Although not always cited as critical, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to polymer formation.[7]

Question 3: The crude this compound is difficult to purify at a larger scale. Column chromatography is not practical. What are my options?

Answer: Large-scale purification requires moving away from chromatography towards more scalable techniques like crystallization and re-slurry.

  • Recrystallization: This is the most cost-effective and scalable method for purifying solid products. A systematic solvent screen is essential to find a solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.

  • Re-slurry: If the purity of the crude material is reasonably high but does not meet specifications, a re-slurry can be effective. This involves stirring the crude solid in a solvent in which it has very low solubility. The impurities will dissolve into the solvent, which is then filtered off, leaving a purer product.

  • Charcoal Treatment: If colored impurities are an issue, treating a solution of the crude product with activated charcoal before recrystallization can effectively remove them.

Purification Methods Comparison

Method Typical Starting Purity Expected Final Purity Expected Yield Advantages Disadvantages
Recrystallization 85-90%>98%70-85%Scalable, cost-effective, simple setup.[8]Potential for lower yield, less effective for complex impurity profiles.[8]
Re-slurry 90-95%>99%90-95%High recovery, good for removing small amounts of soluble impurities.[4]Not effective for removing impurities with similar solubility to the product.
Column Chromatography 85-90%>99%80-90%High resolution, suitable for complex mixtures.[8]Time-consuming, high solvent usage, not easily scalable.[8]

Experimental Protocols

Protocol: Sandmeyer Iodination of 5-Aminoindolin-2-one

This protocol describes the diazotization of 5-aminoindolin-2-one followed by iodination to yield this compound.

Materials:

  • 5-Aminoindolin-2-one

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Brine

Procedure:

  • Preparation of Amine Salt Solution: In a jacketed reactor cooled to 0-5 °C, suspend 5-aminoindolin-2-one (1.0 equiv) in deionized water. Add concentrated HCl (3.0 equiv) slowly while maintaining the temperature below 10 °C. Stir until a clear solution is obtained.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the amine salt solution from step 1, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C. The addition should take approximately 30-45 minutes. Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Iodination: In a separate reactor, dissolve potassium iodide (1.5 equiv) in deionized water. Cool this solution to 5-10 °C. Add the cold diazonium salt solution from step 2 dropwise to the potassium iodide solution over 1-2 hours. Vigorous nitrogen evolution will be observed. Maintain the temperature below 15 °C during the addition.

  • Reaction Completion & Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until analysis (e.g., HPLC) shows consumption of the intermediate. Cool the mixture and quench by slowly adding a saturated aqueous solution of sodium thiosulfate to destroy any excess iodine.

  • Work-up and Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol).

Visualizations

G Troubleshooting Workflow for Low Yield Start Low Yield of this compound Observed Check_Temp Is Temperature Uniform and Controlled (0-5 °C)? Start->Check_Temp Check_Mixing Is Mixing Efficient (Overhead Stirrer)? Check_Temp->Check_Mixing Yes Improve_Cooling Action: Implement Jacketed Reactor / Chiller Check_Temp->Improve_Cooling No Check_Addition Is Diazonium Salt Added Slowly to KI Solution? Check_Mixing->Check_Addition Yes Improve_Stirring Action: Use Overhead Mechanical Stirrer Check_Mixing->Improve_Stirring No Check_Purity Are Starting Materials of Sufficient Purity? Check_Addition->Check_Purity Yes Reverse_Addition Action: Control Addition Rate with Pump Ensure Correct Addition Order Check_Addition->Reverse_Addition No Analyze_SM Action: Re-analyze Starting Materials Consider Re-purification Check_Purity->Analyze_SM No End Yield Improved Check_Purity->End Yes Improve_Cooling->Check_Mixing Improve_Stirring->Check_Addition Reverse_Addition->Check_Purity Analyze_SM->End

Caption: Troubleshooting logic for low yields in this compound synthesis.

G Scale-Up Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification SM 5-Aminoindolin-2-one + HCl (aq) Diazotization Diazotization (0-5 °C) SM->Diazotization NaNO2 Sodium Nitrite Solution NaNO2->Diazotization KI Potassium Iodide Solution Iodination Sandmeyer Iodination (<15 °C) KI->Iodination Diazotization->Iodination Quench Quench (Na2S2O3) Iodination->Quench Extraction Extraction (EtOAc) Quench->Extraction Crude Crude Product Extraction->Crude Purification Recrystallization Crude->Purification Final Pure this compound Purification->Final

Caption: General experimental workflow for the synthesis of this compound.

References

Reducing reaction times for 5-Iodoindolin-2-one functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 5-Iodoindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows and improve reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of this compound through common cross-coupling reactions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am not observing any significant conversion of my this compound in a Suzuki-Miyaura coupling reaction. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in Suzuki-Miyaura coupling reactions with this compound can be attributed to several factors, ranging from catalyst inactivity to suboptimal reaction conditions. Given that this compound is an electron-deficient halide, the oxidative addition step to the palladium catalyst should be relatively favorable.[1] Therefore, troubleshooting should focus on other aspects of the catalytic cycle.

Possible Causes and Recommended Solutions:

  • Catalyst Inactivity: The palladium catalyst is central to the reaction, and its deactivation will halt the catalytic cycle.

    • Solution 1: Catalyst and Ligand Selection: While standard catalysts like Pd(PPh₃)₄ can be used, electron-rich and bulky phosphine ligands such as XPhos or SPhos can be more effective for challenging substrates.[1] Consider screening different palladium pre-catalysts and ligands.

    • Solution 2: Catalyst Quality: Ensure your palladium catalyst is not degraded. Using a freshly opened bottle or storing it under an inert atmosphere is crucial. The formation of palladium black can indicate catalyst decomposition to a less active form.[1]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex is a critical step.

    • Solution 1: Base Selection: The choice of base is crucial for activating the boronic acid. If you are using weaker bases like Na₂CO₃ or K₂CO₃, consider switching to stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄, which are often more effective.[1][2]

    • Solution 2: Role of Water: The presence of a small amount of water can be beneficial, especially when using carbonate or phosphate bases, as it can facilitate the formation of the reactive boronate species.[2] A common solvent system is a mixture of an organic solvent like 1,4-dioxane with water.[2]

  • Inappropriate Solvent: The solvent plays a key role in dissolving all reaction components and influencing the reaction kinetics.

    • Solution: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene.[1][3] If you suspect solubility issues, screening a few different solvents is recommended.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at an appreciable rate.

    • Solution: Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, provided the solvent is stable at that temperature.[1] Microwave irradiation can also be a valuable tool for accelerating slow reactions.[1]

Issue 2: Significant Side Product Formation in Cross-Coupling Reactions

Question: My reaction is producing significant amounts of side products, such as homocoupling of the boronic acid in a Suzuki reaction or Glaser coupling in a Sonogashira reaction. How can I minimize these unwanted products?

Answer:

The formation of side products is a common challenge in cross-coupling reactions. Understanding the cause of these side reactions is key to mitigating them.

Common Side Reactions and Solutions:

  • Homocoupling of Boronic Acids (Suzuki Reaction): This side reaction is often promoted by the presence of oxygen.[2]

    • Solution 1: Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.[2][4]

    • Solution 2: Use a Pd(0) Source: Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling as it avoids an in-situ reduction step that can promote this side reaction.[2]

  • Glaser Coupling (Homocoupling of Terminal Alkynes in Sonogashira Reaction): This is a copper-catalyzed dimerization of the terminal alkyne.

    • Solution 1: Copper-Free Conditions: Consider switching to a copper-free Sonogashira protocol. This may require screening different palladium catalysts, ligands, and bases.[4]

    • Solution 2: Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thereby disfavoring the dimerization reaction.[5]

    • Solution 3: Ensure Inert Atmosphere: The presence of oxygen can promote Glaser coupling. Maintaining a strictly inert atmosphere is crucial.[4]

  • Dehalogenation of this compound: In this side reaction, the iodo group is replaced by a hydrogen atom.

    • Solution 1: Ligand Screening: Certain phosphine ligands can promote dehalogenation. Screening different ligands may identify one that favors the desired cross-coupling pathway.[1]

    • Solution 2: Purity of Reagents: Ensure all starting materials and solvents are pure, as impurities can sometimes lead to dehalogenation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the functionalization of this compound?

A1: The optimal conditions will depend on the specific cross-coupling reaction you are performing. However, for initial screening, the following conditions can be a good starting point. Note that direct experimental data for this compound is limited in publicly available literature, so these recommendations are extrapolated from protocols for structurally similar aryl iodides.[6]

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/Water10012-24
Heck Pd(dppf)Cl₂ (2-5)-Cs₂CO₃ (2.0)DMF or Dioxane80-12012-24
Sonogashira Pd(PPh₃)₄ (2-5), CuI (2-5)-Et₃N (2.0)DMF or THF25-706-24
Buchwald-Hartwig Pd₂(dba)₃ (2.5)XPhos (5)NaOt-Bu (1.4)Dioxane10018-24

Q2: My this compound starting material is poorly soluble in the reaction solvent. What can I do?

A2: Poor solubility can significantly hinder reaction rates. Consider switching to a more polar aprotic solvent such as DMF, DMSO, or NMP. Gentle heating can also aid in dissolution. For reactions that may be sensitive to these solvents, a mixture of solvents like 1,4-dioxane and water can be an effective alternative.[3][7]

Q3: The purification of my functionalized indolinone product is difficult due to its high polarity. What purification strategies are recommended?

A3: Highly polar products can indeed be challenging to purify by standard silica gel chromatography.

  • Modify the Eluent: Adding a small amount of a polar modifier like methanol to your eluent system can help. For basic products, adding a small amount of triethylamine can improve peak shape, while for acidic products, a few drops of acetic acid may be beneficial.[7]

  • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as neutral or basic alumina, or C18-functionalized silica for reverse-phase chromatography.[7]

  • Preparative HPLC: For particularly difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be a very effective purification method.[7]

Q4: Can microwave irradiation be used to reduce reaction times?

A4: Yes, microwave-assisted synthesis can be a very effective technique for reducing reaction times in cross-coupling reactions. The rapid and efficient heating provided by a microwave reactor can often accelerate reactions that are sluggish under conventional heating.[1] It is advisable to start with the optimized conventional conditions and adapt them for the microwave, paying close attention to pressure and temperature limits of the reaction vessel.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for palladium-catalyzed cross-coupling of aryl halides.[2][6]

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and deoxygenated water) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline for the Sonogashira coupling of aryl iodides.[4][8]

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF or THF) via syringe, followed by an anhydrous amine base (e.g., triethylamine, 2.0 equiv.).

  • Alkyne Addition: Stir the mixture at room temperature for 5-10 minutes, then add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-70 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or saturated aqueous ammonium chloride to remove the amine salt.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pdii_aryl Ar-Pd(II)-I(L₂) pd0->pdii_aryl pdi Oxidative Addition pdi->pdii_aryl pdii_r Ar-Pd(II)-R(L₂) pdii_aryl->pdii_r trans Transmetalation trans->pdii_r pdii_r->pd0 product Ar-R pdii_r->product reduct Reductive Elimination reduct->pd0 reagents Ar-I (this compound) reagents->pdi boronic R-B(OR)₂ + Base boronic->trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_side_products Significant Side Products? check_conversion->check_side_products No troubleshoot_catalyst Check Catalyst/Ligand Increase Temperature check_conversion->troubleshoot_catalyst Yes troubleshoot_homocoupling Improve Degassing Use Pd(0) Source check_side_products->troubleshoot_homocoupling Yes (Homocoupling) troubleshoot_dehalogenation Screen Ligands Check Reagent Purity check_side_products->troubleshoot_dehalogenation Yes (Dehalogenation) success Successful Reaction check_side_products->success No troubleshoot_base_solvent Screen Base and Solvent troubleshoot_catalyst->troubleshoot_base_solvent troubleshoot_base_solvent->check_conversion Re-evaluate troubleshoot_homocoupling->check_side_products Re-evaluate troubleshoot_dehalogenation->check_side_products Re-evaluate

Caption: A logical workflow for troubleshooting common cross-coupling reaction issues.

References

Technical Support Center: 5-Iodoindolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Iodoindolin-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct method is the electrophilic iodination of indolin-2-one (oxindole) using an iodine source in the presence of an acid or an oxidizing agent. Reagents like N-Iodosuccinimide (NIS) or iodine with an oxidizing agent in a suitable solvent are frequently employed.

Q2: My final product has a persistent pink or brownish color. What is the likely cause?

The formation of colored impurities is often due to oxidation of the indolin-2-one ring system or the presence of residual iodine. Over-exposure to air, light, or elevated temperatures during workup and purification can exacerbate this issue.

Q3: The purity of my product is low even after column chromatography. What can I do?

If column chromatography is insufficient, consider a subsequent recrystallization step. Additionally, the choice of eluent for chromatography is critical; a gradient elution might be necessary to separate closely related impurities. For stubborn impurities, techniques like preparative HPLC may be required.

Q4: I am observing a significant amount of a polar impurity in my crude product by TLC/LC-MS. What could it be?

A common polar impurity could be the starting material, indolin-2-one, if the reaction is incomplete. Another possibility is the formation of over-iodinated or oxidized byproducts, which are generally more polar.

Q5: My this compound product is poorly soluble in common organic solvents for NMR analysis. What do you recommend?

Poor solubility can be a challenge. While deuterated chloroform (CDCl3) is often used, deuterated dimethyl sulfoxide (DMSO-d6) is an excellent alternative for compounds with low solubility in other common NMR solvents.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the synthesis of this compound.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process to diagnose and resolve issues related to low yield or purity.

G start Low Yield or Purity Issue check_sm Is Starting Material Fully Consumed? (Check by TLC/LC-MS) start->check_sm sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes action_sm Action: - Check reagent purity (Iodine source) - Increase reaction time or temperature - Verify catalyst/acid concentration sm_no->action_sm check_impurities Significant Impurities Observed in Crude Product? sm_yes->check_impurities end_node Improved Yield/Purity action_sm->end_node imp_yes Yes check_impurities->imp_yes Yes imp_no No check_impurities->imp_no No action_impurities Action: - Identify impurities (LC-MS, NMR) - Optimize purification (eluent, gradient) - Consider recrystallization imp_yes->action_impurities check_workup Investigate Product Loss During Workup/Isolation: - Check pH during extraction - Avoid high temperatures during solvent removal - Minimize transfers imp_no->check_workup action_impurities->end_node check_workup->end_node G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents 1. Combine Indolin-2-one, Solvent, and Acid/Catalyst addition 2. Add Iodinating Agent (e.g., NIS) Portion-wise reagents->addition reaction 3. Stir at Controlled Temperature addition->reaction monitoring 4. Monitor by TLC/LC-MS reaction->monitoring quench 5. Quench Reaction (e.g., with Na2S2O3 soln.) monitoring->quench extract 6. Extract with Organic Solvent (e.g., EtOAc) quench->extract dry 7. Dry Organic Layer (e.g., over Na2SO4) extract->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate purify 9. Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify analyze 10. Analyze Purity (HPLC, NMR, MS) purify->analyze final_product 11. Pure this compound analyze->final_product

Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions of Indolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common catalyst deactivation issues encountered during cross-coupling reactions of indolines. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental challenges to help optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with an N-H indoline is giving low to no yield. What is the most likely cause?

A1: The primary suspect for low yields in cross-coupling reactions with unprotected N-H indolines is catalyst poisoning. The nitrogen atom of the indoline can coordinate to the palladium catalyst, inhibiting its catalytic activity. This is a common issue with nitrogen-rich heterocycles.[1][2] Protecting the indoline nitrogen with a suitable group, such as Boc (tert-butoxycarbonyl) or benzyl, can prevent this inhibitory effect and significantly improve reaction yields.[3]

Q2: I'm observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which is aggregated, inactive metallic palladium that has fallen out of the catalytic cycle.[4] This indicates catalyst decomposition and is a common deactivation pathway. Several factors can contribute to its formation:

  • High Temperatures: Prolonged exposure to high temperatures can cause the catalyst to decompose. Consider lowering the reaction temperature and extending the reaction time.

  • Inadequate Ligand Concentration: Insufficient ligand can leave the palladium center exposed and prone to aggregation. Using a slight excess of the phosphine ligand relative to the palladium precursor can improve catalyst stability.

  • Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen. Ensure all solvents and reagents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[5]

Q3: How does the choice of ligand impact catalyst stability and reaction outcome with indoline substrates?

A3: Ligand selection is critical for a successful cross-coupling reaction involving indolines. The ideal ligand should be both electron-rich and sterically bulky.

  • Electron-rich ligands increase the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step.

  • Sterically bulky ligands promote the desired reductive elimination step to form the product and can prevent the coordination of the indoline nitrogen to the palladium center, thus reducing catalyst poisoning. Biarylphosphine ligands like XPhos and SPhos are often effective for C-N couplings with N-heterocycles.

Q4: Can the solvent choice influence catalyst deactivation in indoline cross-coupling reactions?

A4: Yes, the solvent can significantly impact catalyst stability and reaction efficiency. While polar aprotic solvents like DMF and THF are commonly used, they can sometimes coordinate to the palladium catalyst and lead to deactivation. Toluene and 1,4-dioxane are often more robust choices for many cross-coupling reactions.[5] The solubility of all reaction components, including the indoline substrate, aryl halide, base, and catalyst, should be considered when selecting a solvent.

Q5: Are there any general strategies to regenerate a deactivated palladium catalyst after a reaction with an indoline?

A5: Catalyst regeneration can be a cost-effective and sustainable approach. While specific protocols may vary, general methods for regenerating palladium catalysts include:

  • Washing with Solvents: Washing the catalyst with solvents like chloroform and glacial acetic acid can remove organic residues that may be blocking active sites.[6]

  • Treatment with Oxidizing or Reducing Agents: In some cases, treatment with a mild oxidizing agent can re-oxidize inactive Pd(0) to the active Pd(II) state. Conversely, a gentle reduction can regenerate Pd(0) from oxidized species.

  • Calcination: For supported catalysts, calcination (heating to a high temperature in the presence of air or an inert gas) can burn off organic poisons. However, this method risks altering the catalyst's physical structure.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling of Indolines
Possible Cause Troubleshooting Recommendation
Catalyst Poisoning by N-H Indoline Protect the indoline nitrogen with a Boc or other suitable protecting group.[3]
Suboptimal Ligand Use a bulky, electron-rich phosphine ligand such as XPhos or SPhos.
Incorrect Base Ensure a strong enough base (e.g., K₂CO₃, K₃PO₄) is used to facilitate transmetalation. The base must be thoroughly dried.
Low Reaction Temperature Gradually increase the reaction temperature. For less reactive aryl bromides or chlorides, temperatures of 80-120 °C may be necessary.
Impure Reagents or Solvents Use freshly purified reagents and anhydrous, degassed solvents.
Problem 2: Catalyst Deactivation in Buchwald-Hartwig Amination of Indolines
Possible Cause Troubleshooting Recommendation
Product Inhibition The arylated indoline product can coordinate to the palladium center. Use of bulky biarylphosphine ligands can mitigate this.
Formation of Palladium Black Lower the reaction temperature and consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.
Base Incompatibility Strong bases like NaOtBu are common, but may not be compatible with all functional groups. Consider a weaker base like K₂CO₃ or Cs₂CO₃ if side reactions are observed.
Inert Atmosphere Not Maintained Rigorously exclude oxygen and moisture by using Schlenk techniques or a glovebox.[5]

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for cross-coupling reactions involving indoline and indole derivatives.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 5-Bromo-1H-indole

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295[7]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465[7]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422[7]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95[7]

Table 2: Impact of N-Protection on Suzuki-Miyaura Coupling Yields

SubstrateProtecting GroupYield (%)NotesReference
5,7-dibromo-1H-indoleNoneHighReaction is compatible with free N-H[3]
5,7-dibromo-1-benzylindoleBenzyl70Clean transformation[3]
5,7-dibromo-1-Boc-indoleBoc82 (total)Mostly deprotected under reaction conditions (63% free N-H product)[3]
3-chloroindazoleNoneLowNo product observed under milder conditions[1]
3-chloro-1-benzylindazoleBenzylHighHigh yield of coupled product[1]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-5-bromoindoline
  • Reaction Setup: In an oven-dried Schlenk flask, combine N-Boc-5-bromoindoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if separate from the catalyst).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling of N-Acetyl-5-bromoindoline
  • Reaction Setup: To a dry Schlenk flask, add N-acetyl-5-bromoindoline (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Deactivation Pathways

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Ar-Pd(II)-X(L) Oxidative Adduct Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(L)(H-NR'R'')]+X- OxAdd->AmineCoord Amine Coordination (H-NR'R'') Deprotonation Ar-Pd(II)(L)(NR'R'') Amido Complex AmineCoord->Deprotonation Deprotonation (Base) inv1 Deprotonation->inv1 Reductive Elimination RedElim Ar-NR'R'' Product inv1->Pd0 Regeneration inv1->RedElim inv2 ArX Ar-X ArX->OxAdd Amine H-NR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Catalyst_Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0) or Pd(II) Species Intermediate1 Catalytic Intermediate Active_Catalyst->Intermediate1 Poisoning Indoline Coordination (Catalyst Poisoning) Active_Catalyst->Poisoning Coordination of Indoline N-atom Intermediate2 Another Intermediate Intermediate1->Intermediate2 Pd_Black Palladium Black (Aggregation) Intermediate1->Pd_Black High Temperature or Low Ligand Conc. Product Desired Product Intermediate2->Product Ligand_Deg Ligand Degradation Intermediate2->Ligand_Deg Harsh Conditions Product->Active_Catalyst Regeneration

Caption: Common catalyst deactivation pathways in indoline cross-coupling reactions.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Check_Reagents Are reagents and solvents pure and dry? Check_Inert->Check_Reagents Yes Action_Inert Improve degassing and use Schlenk/glovebox techniques Check_Inert->Action_Inert No Check_NH Is the indoline N-H protected? Check_Reagents->Check_NH Yes Action_Reagents Purify reagents and dry/degas solvents Check_Reagents->Action_Reagents No Check_Ligand Is a bulky, electron-rich ligand being used? Check_NH->Check_Ligand Yes Action_Protect Protect the indoline nitrogen (e.g., with Boc) Check_NH->Action_Protect No Check_Temp Is the temperature optimized? Check_Ligand->Check_Temp Yes Action_Ligand Screen alternative ligands (e.g., XPhos, SPhos) Check_Ligand->Action_Ligand No Success Reaction Optimized Check_Temp->Success Yes Action_Temp Screen a range of temperatures (e.g., 60-120 °C) Check_Temp->Action_Temp No Action_Inert->Check_Inert Action_Reagents->Check_Reagents Action_Protect->Check_Ligand Action_Ligand->Check_Temp Action_Temp->Success

Caption: A logical workflow for troubleshooting low-yielding indoline cross-coupling reactions.

References

Technical Support Center: Selective Synthesis of 5-Iodoindolin-2-one and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selective synthesis of 5-Iodoindolin-2-one and its positional isomers (4-iodo, 6-iodo, and 7-iodo). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in overcoming common challenges in the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the selective synthesis of this compound?

A1: The two primary routes for the synthesis of this compound are:

  • Direct C5-iodination of indolin-2-one: This is a straightforward approach using an iodinating agent such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl). The C5 position is electronically favored for electrophilic substitution.

  • Reduction of 5-Iodoisatin: This involves the synthesis or purchase of 5-iodoisatin, which is then reduced to this compound. This method can be advantageous if 5-iodoisatin is readily available or if direct iodination of the indolin-2-one proves problematic.

Q2: How can I selectively synthesize the 4-, 6-, and 7-iodoindolin-2-one isomers?

A2: The synthesis of other positional isomers is more complex due to the directing effects of the substituents on the indolin-2-one core. Generally, a multi-step approach starting from a pre-functionalized aniline or toluene derivative is necessary. For example, 4-iodoindolin-2-one can be synthesized from (2-iodo-6-nitrophenyl)acetic acid. The synthesis of 6- and 7-iodo isomers often requires starting with the corresponding substituted anilines and constructing the oxindole ring.

Q3: What are the common challenges in the purification of iodoindolin-2-one isomers?

A3: Common purification challenges include:

  • Separation of positional isomers: If the iodination reaction is not completely regioselective, a mixture of isomers may be formed, which can be difficult to separate by standard column chromatography due to their similar polarities.

  • Removal of di-iodinated byproducts: Over-iodination can lead to the formation of di-iodoindolin-2-ones, which may co-elute with the desired mono-iodinated product.

  • Residual iodinating agent: Unreacted iodinating agents or their byproducts (e.g., succinimide from NIS) need to be effectively removed during workup.

Q4: Can I use the Sandmeyer reaction to introduce iodine onto the indolin-2-one ring?

A4: Yes, the Sandmeyer reaction is a viable method.[1][2][3] This would involve the diazotization of an aminoindolin-2-one precursor at the desired position, followed by treatment with an iodide salt (e.g., KI). This method is particularly useful for positions that are not easily accessible through direct electrophilic iodination.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound in direct iodination 1. Inactive iodinating agent. 2. Insufficient activation of the aromatic ring. 3. Reaction temperature is too low.1. Use fresh N-Iodosuccinimide (NIS) or other iodinating agent. 2. Add a catalytic amount of a Lewis acid or a protic acid to increase the electrophilicity of the iodine source. 3. Gradually increase the reaction temperature, monitoring for side product formation.
Formation of multiple isomers (low regioselectivity) 1. Harsh reaction conditions (e.g., high temperature). 2. Highly reactive iodinating agent.1. Perform the reaction at a lower temperature for a longer duration. 2. Use a milder iodinating agent (e.g., NIS instead of ICl). 3. Consider a multi-step synthesis starting with a pre-iodinated precursor for challenging isomers.
Formation of di-iodinated byproducts 1. Excess of iodinating agent. 2. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the iodinating agent. 2. Monitor the reaction closely by TLC or LC-MS and quench the reaction upon consumption of the starting material.
Difficulty in removing colored impurities during workup 1. Residual iodine. 2. Formation of colored byproducts.1. Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining iodine. 2. Use activated charcoal treatment during recrystallization, but be cautious as it may adsorb the product as well.
Incomplete reduction of 5-iodoisatin 1. Insufficient amount of reducing agent. 2. Inactive reducing agent.1. Increase the equivalents of the reducing agent (e.g., hydrazine hydrate). 2. Use a freshly opened or properly stored reducing agent.

Experimental Protocols & Data

Synthesis of this compound via Reduction of 5-Iodoisatin

This two-step method involves the iodination of isatin followed by reduction.

Step 1: Synthesis of 5-Iodoisatin

  • Reaction: Isatin is iodinated using an appropriate iodinating agent.

  • Reagents & Conditions:

    • Isatin (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.1 eq)

    • Concentrated Sulfuric Acid (as solvent and catalyst)

    • Stir at room temperature for 2-4 hours.

  • Workup: The reaction mixture is poured onto ice, and the resulting precipitate is filtered, washed with water and sodium thiosulfate solution, and dried.

  • Yield: ~90%

Step 2: Reduction of 5-Iodoisatin to this compound

  • Reaction: The carbonyl group at the 3-position of 5-iodoisatin is selectively reduced. A similar reduction of 1-ethyl-5-iodoindolin-2,3-dione has been reported with a high yield.

  • Reagents & Conditions:

    • 5-Iodoisatin (1.0 eq)

    • Hydrazine hydrate (excess)

    • Reflux for 4-6 hours.

  • Workup: The reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with water, and dried.

  • Yield: ~92%

Comparative Data for the Synthesis of Iodoindolin-2-one Isomers
Isomer Synthetic Method Key Starting Material Typical Reagents Reported/Expected Yield
4-Iodoindolin-2-one Multi-step synthesis4-Iodo-2-nitrotoluene1. Nitration of p-iodotoluene 2. Conversion to (2-iodo-6-nitrophenyl)acetic acid 3. Reduction and cyclization35-45% (overall)
This compound Direct IodinationIndolin-2-oneNIS, H₂SO₄~90%
This compound Reduction5-IodoisatinHydrazine hydrate~92%
6-Iodoindolin-2-one Multi-step synthesis (proposed)4-Iodoaniline1. Acylation with chloroacetyl chloride 2. Friedel-Crafts cyclizationModerate (multi-step)
7-Iodoindolin-2-one Multi-step synthesis (proposed)2-Iodoaniline1. Protection of amine 2. Introduction of an acetic acid side chain 3. Deprotection and cyclizationLow to moderate (multi-step)

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

Synthesis_of_5_Iodoindolin_2_one cluster_0 Direct Iodination cluster_1 Reduction Route Indolinone Indolin-2-one Iodo_5_Indolinone This compound Indolinone->Iodo_5_Indolinone NIS, H₂SO₄ Isatin Isatin Iodoisatin 5-Iodoisatin Isatin->Iodoisatin NIS, H₂SO₄ Iodo_5_Indolinone_2 This compound Iodoisatin->Iodo_5_Indolinone_2 Hydrazine Hydrate

Synthetic Routes to this compound

Synthesis_of_Positional_Isomers cluster_4_iodo 4-Iodo Isomer Synthesis cluster_6_iodo Proposed 6-Iodo Isomer Synthesis cluster_7_iodo Proposed 7-Iodo Isomer Synthesis p_Iodotoluene p-Iodotoluene Nitro_Iodotoluene 4-Iodo-2-nitrotoluene p_Iodotoluene->Nitro_Iodotoluene HNO₃, Ac₂O Acetic_Acid_Deriv (2-Iodo-6-nitrophenyl)acetic acid Nitro_Iodotoluene->Acetic_Acid_Deriv Multi-step Iodo_4_Indolinone 4-Iodoindolin-2-one Acetic_Acid_Deriv->Iodo_4_Indolinone Reduction & Cyclization Iodoaniline_4 4-Iodoaniline Chloroacetamide N-(4-Iodophenyl)-2-chloroacetamide Iodoaniline_4->Chloroacetamide ClCOCH₂Cl Iodo_6_Indolinone 6-Iodoindolin-2-one Chloroacetamide->Iodo_6_Indolinone AlCl₃ (Friedel-Crafts) Iodoaniline_2 2-Iodoaniline Protected_Aniline Protected 2-Iodoaniline Iodoaniline_2->Protected_Aniline Protection Sidechain_Addition Sidechain Introduction Protected_Aniline->Sidechain_Addition Iodo_7_Indolinone 7-Iodoindolin-2-one Sidechain_Addition->Iodo_7_Indolinone Deprotection & Cyclization

Synthetic Strategies for 4-, 6-, and 7-Iodoindolin-2-one

References

Validation & Comparative

Reactivity Face-Off: 5-Iodoindolin-2-one vs. 5-Bromoindolin-2-one in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the indolin-2-one scaffold is a privileged structure. Its functionalization is key to modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose. The choice of the aryl halide precursor is a critical parameter that dictates reaction efficiency, conditions, and overall yield. This guide provides an objective, data-supported comparison of the reactivity of 5-iodoindolin-2-one and 5-bromoindolin-2-one in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The fundamental principle governing the reactivity of these two substrates lies in the bond dissociation energies of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This facilitates the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, this compound is generally the more reactive substrate, often enabling milder reaction conditions, shorter reaction times, and higher yields compared to its bromo-counterpart.

Quantitative Reactivity Comparison

While direct side-by-side comparative studies for this compound and 5-bromoindolin-2-one under identical conditions are not extensively reported, the well-established reactivity trend of aryl halides (Ar-I > Ar-Br) allows for a reliable extrapolation of their relative performance.[1][2][3][4] The following tables summarize representative quantitative data for these substrates in key cross-coupling reactions, illustrating the superior reactivity of the iodo-derivative.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The enhanced reactivity of this compound is evident in the milder conditions and higher yields typically achieved.

FeatureThis compound5-Bromoindolin-2-oneRationale
Relative Reactivity HighModerateWeaker C-I bond facilitates faster oxidative addition.[1][2]
Typical Reaction Temp. Room temp. to 80 °C80 °C to 110 °CHigher intrinsic reactivity allows for lower temperatures.[1]
Typical Reaction Time 1 - 6 hours6 - 24 hoursFaster catalytic cycle leads to quicker completion.[1]
Catalyst Loading Potentially lower (1-3 mol%)Standard (3-5 mol%)A more reactive substrate may require less catalyst.[2]
Representative Yield >90%75-90%Higher reactivity often translates to higher isolated yields.[1][2]

Table 2: Buchwald-Hartwig Amination

In C-N bond formation, the higher reactivity of this compound allows for efficient coupling with a broader range of amines under milder conditions.

FeatureThis compound5-Bromoindolin-2-oneRationale
Relative Reactivity HighModerateWeaker C-I bond is more susceptible to oxidative addition.[2]
Typical Reaction Temp. 80 °C to 100 °C100 °C to 120 °CMilder conditions are sufficient for the more reactive substrate.
Typical Reaction Time 2 - 8 hours12 - 24 hoursFaster reaction kinetics with the iodo-compound.
Ligand Choice Broader scopeMay require more specialized, electron-rich ligands.Less demanding conditions allow for more ligand flexibility.
Representative Yield >85%70-85%Generally higher yields are observed with the iodo-substrate.

Table 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity difference is also pronounced in this transformation.

FeatureThis compound5-Bromoindolin-2-oneRationale
Relative Reactivity HighModerateThe reactivity order is I > Br > Cl for the aryl halide.[5]
Typical Reaction Temp. Room temp. to 60 °C60 °C to 100 °CMilder conditions are often sufficient for aryl iodides.[5]
Typical Reaction Time 1 - 4 hours4 - 12 hoursFaster reaction rates for the iodo-derivative.
Copper Co-catalyst May not be requiredOften necessary"Copper-free" conditions are more feasible with aryl iodides.
Representative Yield >90%70-90%Higher yields are typically achieved with this compound.

Experimental Protocols

Below are detailed, representative experimental protocols for the three major cross-coupling reactions discussed. These should be adapted based on the specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol

Materials:

  • 5-Haloindolin-2-one (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)

Procedure:

  • To a dry reaction vessel, add the 5-haloindolin-2-one, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent and then the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6][7]

Buchwald-Hartwig Amination Protocol

Materials:

  • 5-Haloindolin-2-one (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Ligand (e.g., XPhos, if not using a pre-catalyst)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 mmol)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 5-haloindolin-2-one, palladium pre-catalyst (or catalyst and ligand), and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol

Materials:

  • 5-Haloindolin-2-one (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%) (optional, but recommended for 5-bromoindolin-2-one)

  • Base (e.g., Triethylamine or Diisopropylamine, 2.0 mmol)

  • Anhydrous solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 5-haloindolin-2-one, palladium catalyst, and copper(I) iodide (if used).

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[5][8]

Visualizing Reactivity and Workflow

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the logical relationship in the reactivity of the two substrates and a generalized experimental workflow for their comparison.

G cluster_reactivity Comparative Reactivity cluster_iodo This compound cluster_bromo 5-Bromoindolin-2-one Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition (Rate-Determining Step) Aryl_Halide->Oxidative_Addition Reactivity Overall Reaction Rate & Yield Oxidative_Addition->Reactivity Weak_Bond Weaker C-I Bond Lower_Ea Lower Activation Energy Weak_Bond->Lower_Ea Lower_Ea->Oxidative_Addition Faster Strong_Bond Stronger C-Br Bond Higher_Ea Higher Activation Energy Strong_Bond->Higher_Ea Higher_Ea->Oxidative_Addition Slower

Caption: Logical relationship of C-X bond strength and reactivity.

G Start Select Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) Substrates Prepare Reactions: - this compound - 5-Bromoindolin-2-one (Identical Conditions) Start->Substrates Execution Execute Reactions (Monitor Time & Temperature) Substrates->Execution Analysis Analyze Results: - TLC/LC-MS for Conversion - Isolate and Characterize Products Execution->Analysis Comparison Compare: - Reaction Time - Isolated Yield - Optimal Conditions Analysis->Comparison

Caption: Experimental workflow for comparative analysis.

References

Analytical methods for the characterization of halogenated natural products

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for the Characterization of Halogenated Natural Products

For researchers, scientists, and drug development professionals, the accurate characterization of halogenated natural products is a critical step in the journey from discovery to application. The presence of halogen atoms (fluorine, chlorine, bromine, and iodine) in a natural product can significantly influence its biological activity, bioavailability, and metabolic stability. Therefore, selecting the appropriate analytical methodology is paramount for elucidating the structure, purity, and quantity of these unique compounds. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable methods for your research needs.

Introduction to Halogenated Natural Products

Halogenated natural products are a diverse group of secondary metabolites found in a wide range of organisms, from marine sponges and algae to terrestrial fungi and bacteria.[1] The incorporation of halogen atoms can dramatically alter the physicochemical properties of a molecule, often leading to enhanced biological activity.[1] This has made them a rich source for the discovery of new drugs, with applications in antibacterial, antitumor, and anti-inflammatory therapies.[1] The unique isotopic signatures of chlorine and bromine, in particular, provide a powerful handle for their detection and characterization using mass spectrometry.

Comparison of Key Analytical Techniques

The characterization of halogenated natural products typically involves a combination of chromatographic separation and spectroscopic detection methods. The choice of technique depends on the specific goals of the analysis, such as structure elucidation, quantification, or purity assessment. The following sections provide a comparative overview of the most commonly employed techniques.

Data Presentation: Quantitative Comparison of Analytical Methods
Technique Typical Sample Amount Resolution Sensitivity Key Information Provided Limitations
Mass Spectrometry (MS) ng - µgHigh to Ultra-highHigh (fmol - amol)Molecular weight, elemental composition (isotopic patterns for Cl, Br), fragmentation patterns for structural clues.Isomeric differentiation can be challenging without fragmentation; ionization efficiency varies between compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy mgHighLowDetailed 3D molecular structure, stereochemistry, connectivity of atoms.Requires relatively large amounts of pure sample; complex spectra for large molecules.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) pg - ngHigh (Chromatographic)HighSeparation of volatile and semi-volatile compounds, molecular weight, and fragmentation patterns.Limited to thermally stable and volatile compounds; derivatization may be required.
Liquid Chromatography-Mass Spectrometry (LC-MS) ng - µgHigh (Chromatographic)HighSeparation of a wide range of polar and non-polar compounds, molecular weight, and fragmentation patterns.[3]Matrix effects can suppress ionization; co-elution of isomers can occur.
X-ray Crystallography µg - mg (of single crystal)Atomic (sub-Ångström)N/AAbsolute 3D molecular structure, stereochemistry, and crystal packing.[4]Requires a high-quality single crystal, which can be difficult to obtain; provides a solid-state conformation.[2]

Experimental Workflows and Logical Relationships

The effective characterization of a halogenated natural product often involves a multi-step workflow, starting from sample preparation and culminating in structure elucidation and quantification.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Characterization Crude Extract Crude Extract Fractionation Fractionation Crude Extract->Fractionation Pure Compound Pure Compound Fractionation->Pure Compound LC-MS_Screening LC-MS Screening Fractionation->LC-MS_Screening Screening for Halogenated Compounds GC-MS_Analysis GC-MS Analysis Fractionation->GC-MS_Analysis For Volatile Compounds NMR_Spectroscopy NMR Spectroscopy Pure Compound->NMR_Spectroscopy Structure Elucidation X-ray_Crystallography X-ray Crystallography Pure Compound->X-ray_Crystallography Absolute Structure LC-MS_Screening->NMR_Spectroscopy Targeted Isolation ms_isotope_pattern cluster_chlorine Chlorine Isotope Pattern cluster_bromine Bromine Isotope Pattern M_Cl M Peak (³⁵Cl) M2_Cl M+2 Peak (³⁷Cl) Ratio_Cl Intensity Ratio ≈ 3:1 M_Br M Peak (⁷⁹Br) M2_Br M+2 Peak (⁸¹Br) Ratio_Br Intensity Ratio ≈ 1:1 Molecular Ion Molecular Ion Molecular Ion->M_Cl Molecular Ion->M_Br

References

A Comparative Guide to Validating the Structure of 5-Iodoindolin-2-one Derivatives by ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹³C NMR spectral data for 5-Iodoindolin-2-one and its positional isomers. Understanding the distinct chemical shifts imparted by the iodine substituent at various positions on the indolin-2-one scaffold is crucial for unambiguous structural validation in synthetic chemistry and drug discovery. This document outlines the expected ¹³C NMR chemical shifts, provides a detailed experimental protocol for data acquisition, and includes workflow diagrams to aid in spectral interpretation.

Introduction to ¹³C NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ), measured in parts per million (ppm), being highly sensitive to its local electronic environment.

For substituted indolin-2-ones, the position of a substituent on the aromatic ring significantly influences the chemical shifts of the aromatic carbons. This is due to a combination of inductive and resonance effects, as well as the "heavy atom effect" in the case of iodine, which can cause a notable upfield shift (lower ppm value) for the carbon atom to which it is directly attached (the ipso-carbon). By comparing the experimentally obtained ¹³C NMR spectrum with predicted or known data for all possible isomers, researchers can confidently validate the desired molecular structure.

Comparative Analysis of Iodoindolin-2-one Isomers

The precise position of the iodine atom on the indolin-2-one ring can be determined by a careful analysis of the ¹³C NMR spectrum. The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and its potential positional isomers. These values are estimated based on the known chemical shifts of the parent indolin-2-one and the established substituent-induced chemical shifts (SCS) for iodine on an aromatic ring. The key differentiator for each isomer is the chemical shift of the carbon atom directly bonded to the iodine (ipso-carbon), which is expected to be significantly shielded (shifted to a lower ppm value) compared to the other aromatic carbons.

Carbon AtomIndolin-2-one (Parent)This compound (Predicted)4-Iodoindolin-2-one (Predicted Alternative)6-Iodoindolin-2-one (Predicted Alternative)7-Iodoindolin-2-one (Predicted Alternative)
C-2 (C=O)~178.5~178.4~178.6~178.3~178.7
C-3 (CH₂)~36.5~36.4~36.6~36.3~36.7
C-3a~129.0~129.5~135.0~130.0~129.2
C-4~124.5~130.0~92.0 ~125.0~125.5
C-5~128.0~85.0 ~134.0~129.0~128.5
C-6~122.0~136.0~123.0~88.0 ~123.0
C-7~109.5~111.5~110.0~115.0~82.0
C-7a~143.0~144.0~143.5~145.0~140.0

Note: Chemical shifts are in ppm relative to TMS. The predicted values are for guidance and may vary depending on the solvent and other substituents present in derivatives.

Experimental Protocol: ¹³C NMR Data Acquisition

This section provides a detailed methodology for obtaining a high-quality ¹³C NMR spectrum of a this compound derivative.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.

  • Mass: Accurately weigh approximately 10-20 mg of the this compound derivative.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal signal detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters (Typical for a 400 MHz Spectrometer):

    • Experiment: A standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Approximately 220-250 ppm.

    • Acquisition Time (AQ): 1.0 - 1.5 seconds.

    • Relaxation Delay (d1): 2.0 - 5.0 seconds. A longer delay may be necessary to observe quaternary carbons, which have longer relaxation times.

    • Pulse Width (p1): A calibrated 30° or 45° pulse is typically used to optimize signal-to-noise over time.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is usually required, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption line shapes and perform a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

  • Peak Picking: Identify and list the chemical shifts of all observed peaks.

Visualization of Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process for structural validation.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire Acquire 13C NMR Data setup->acquire process Process FID (FT, Phase, Baseline) acquire->process reference Reference Spectrum process->reference analyze Peak Picking & Analysis reference->analyze

Experimental workflow for ¹³C NMR analysis.

Logical process for structural validation.

By following the detailed experimental protocol and using the comparative data and logical workflows provided, researchers can effectively and accurately validate the structure of this compound derivatives, ensuring the integrity of their synthetic products for further research and development.

Comparing the efficacy of different palladium catalysts for indol-2-one coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of C-C and C-N bonds at the C3-position of the indol-2-one (oxindole) core is a critical transformation in the synthesis of numerous biologically active molecules and pharmaceutical agents. Palladium-catalyzed cross-coupling reactions, particularly the α-arylation of oxindoles, have emerged as a powerful tool for this purpose. The efficacy of these transformations is highly dependent on the choice of the palladium precursor and, most critically, the ancillary ligand. This guide provides an objective comparison of different palladium catalyst systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.

Data Presentation: Performance of Palladium Catalysts in the α-Arylation of Oxindoles

The following tables summarize the performance of various palladium catalysts in the α-arylation of indol-2-ones (oxindoles). The data highlights the impact of different ligands, palladium precursors, bases, and reaction conditions on the yield of the desired 3-aryl-oxindole products.

Table 1: Comparison of Ligands for the α-Arylation of N-Methyloxindole with Bromobenzene

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PCy₃NaOtBuToluene1002.50[1]
Pd₂(dba)₃P(t-Bu)₃KHMDSTHF700.581[1]
Pd₂(dba)₃ XPhos KHMDS THF 70 0.5 95 [1][2]
Pd₂(dba)₃RuPhosKHMDSTHF700.588[1]

Reaction conditions: Oxindole (1.0 equiv), bromobenzene (1.1 equiv), KHMDS (1.1 equiv), Pd source (2 mol%), Ligand (4 mol%) in THF.[1]

Table 2: Efficacy of Different Palladium Precursors and Ligands with Various Aryl Halides

Oxindole SubstrateAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Methyloxindole4-ChlorotoluenePd₂(dba)₃ / XPhosKHMDSTHF700.591[2]
N-Methyloxindole4-BromotoluenePd₂(dba)₃ / XPhosKHMDSTHF700.594[2]
Oxindole4-ChloroanisolePd₂(dba)₃ / XPhosCs₂CO₃Toluene1002485[3]
N-BenzyloxindoleBromobenzenePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Toluenereflux-80[4]
N-Boc-oxindole4-BromobenzonitrilePd(OAc)₂ / PCy₃NaOtBuDioxane801675[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

General Procedure for the α-Arylation of N-Methyloxindole using Pd₂(dba)₃/XPhos[1][2]

To a dried Schlenk tube under an argon atmosphere is added Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and N-methyloxindole (73.6 mg, 0.5 mmol). The tube is evacuated and backfilled with argon. Anhydrous, degassed THF (2 mL) is then added, followed by the aryl halide (0.55 mmol, 1.1 equiv). A solution of KHMDS in THF (1.1 mL, 0.5 M, 0.55 mmol, 1.1 equiv) is added dropwise at room temperature. The reaction mixture is then heated to 70 °C in an oil bath for 30 minutes. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 3-aryl-oxindole.

Procedure for the α-Arylation of Unprotected Oxindole using Pd₂(dba)₃/XPhos and a Carbonate Base[3]

In a glovebox, a vial is charged with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), oxindole (66.6 mg, 0.5 mmol), the aryl chloride (0.6 mmol, 1.2 equiv), and Cs₂CO₃ (228 mg, 0.7 mmol, 1.4 equiv). Toluene (1 mL) is added, and the vial is sealed. The reaction mixture is then heated to 100 °C with stirring for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The crude product is purified by flash chromatography to yield the 3-arylated oxindole.

Mandatory Visualization

Catalytic Cycle for the Palladium-Catalyzed α-Arylation of Indol-2-one

The following diagram illustrates the generally accepted catalytic cycle for the α-arylation of an oxindole, a specific type of ketone. The cycle involves the key steps of oxidative addition, deprotonation to form a palladium enolate, and reductive elimination to form the C-C bond and regenerate the active catalyst.

Palladium-Catalyzed Alpha-Arylation of Indol-2-one Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex (Ar)Pd(II)(X)L Pd0->OxAdd Oxidative Addition Enolate_Complex Palladium Enolate Complex OxAdd->Enolate_Complex Deprotonation/ Ligand Exchange Product 3-Aryl-Indol-2-one Enolate_Complex->Product Reductive Elimination BaseH [Base-H]⁺X⁻ Enolate_Complex->BaseH Product_Complex Product Complex ArX Aryl Halide (Ar-X) ArX->OxAdd Oxindole Indol-2-one (Oxindole) + Base Oxindole->Enolate_Complex Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Pd-catalyzed α-arylation of indol-2-one.

Experimental Workflow for Catalyst Screening

A systematic approach is crucial for identifying the optimal catalyst system for a specific indol-2-one coupling reaction. The following workflow outlines a general strategy for catalyst screening.

Catalyst_Screening_Workflow start Define Substrates (Indol-2-one, Aryl Halide) ligand_selection Select Diverse Ligand Set (e.g., Buchwald, NHCs) start->ligand_selection precursor_selection Select Pd Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->precursor_selection initial_screen Perform Initial Small-Scale Screening Reactions ligand_selection->initial_screen precursor_selection->initial_screen base_solvent_screen Screen Bases and Solvents (e.g., KHMDS, Cs₂CO₃, THF, Toluene) base_solvent_screen->initial_screen analysis Analyze Results (Yield, Purity via LC-MS, GC) initial_screen->analysis analysis->ligand_selection Iterate if no good hits optimization Optimize Reaction Conditions (Temp, Time, Concentration) analysis->optimization Identify Promising 'Hits' scale_up Scale-up of Optimized Conditions optimization->scale_up end Final Protocol scale_up->end

Caption: A general workflow for screening palladium catalysts.

Conclusion

The palladium-catalyzed α-arylation of indol-2-ones is a highly effective method for the synthesis of C3-substituted oxindoles. The choice of ligand is paramount to the success of this transformation. Bulky, electron-rich phosphine ligands, such as XPhos and RuPhos, paired with a Pd(0) or Pd(II) precursor, have demonstrated broad applicability and high efficiency.[1][2] N-heterocyclic carbene ligands also show significant promise, particularly in accelerating reaction rates.[5] The provided data and protocols serve as a valuable resource for researchers to navigate the catalyst selection process and successfully implement these powerful synthetic methods in their own work. Careful screening and optimization, as outlined in the experimental workflow, are key to achieving high yields and purity for specific substrate combinations.

References

A Comparative Guide to HPLC-MS Analysis for Purity Assessment of 5-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous assessment of purity for pharmaceutical intermediates is paramount to ensure the safety and efficacy of the final drug product. For 5-Iodoindolin-2-one, a key building block in the synthesis of various biologically active compounds, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands out as a powerful and widely adopted analytical technique for comprehensive purity profiling.[1][2][3] This guide provides a detailed comparison of HPLC-MS with other analytical methods, supported by experimental protocols and data presentation, tailored for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

HPLC-MS combines the superior separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it an ideal method for identifying and quantifying this compound and its potential impurities.[1]

A validated LC-MS/MS method for the quantification of a similar oxindole derivative provides a strong basis for establishing a protocol for this compound.[4][5]

1. Sample Preparation:

  • Accurately weigh 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to achieve a final concentration of 10 µg/mL for analysis.

2. HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan (m/z 100-500) and product ion scan of the precursor ion for this compound (m/z 260.0).

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

The expected data from the HPLC-MS analysis can be summarized as follows:

CompoundRetention Time (min)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound7.5260.0232.0, 105.1
Impurity A (Hypothetical)6.2274.0246.0, 119.1
Impurity B (Hypothetical)8.1245.9217.9, 91.0

Note: Impurities A and B are hypothetical and based on potential side-reactions during synthesis. Their mass-to-charge ratios are postulated for illustrative purposes.

HPLC-MS Purity Analysis Workflow HPLC-MS Purity Analysis Workflow A Sample Receipt and Preparation B HPLC Separation A->B Inject Sample C Mass Spectrometry Detection B->C Eluent Transfer D Data Acquisition C->D Signal to Computer E Data Processing and Analysis D->E Raw Data F Purity Calculation and Reporting E->F Analyzed Results

Caption: Workflow for HPLC-MS Purity Analysis.

Comparison with Alternative Purity Assessment Methods

While HPLC-MS is a premier technique, other methods can provide complementary information.

Analytical MethodPrincipleAdvantagesLimitations
HPLC with UV Detection Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance.Robust, widely available, and cost-effective for routine analysis.[2]Less sensitive and selective than MS; may not detect impurities that do not have a UV chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and can be used for quantitative analysis (qNMR).[6]Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Fast, non-destructive, and provides a molecular fingerprint for identification.[6]Not suitable for quantifying impurities in complex mixtures; provides limited structural information.[6]

Potential Impurities in this compound Synthesis

While specific impurities for this compound are not detailed in the provided search results, potential impurities can be inferred from the general synthesis of indolin-2-ones.[7] These may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers of the iodo group on the aromatic ring.

  • Oxidation products: Over-oxidation of the indolinone ring.

  • By-products from side reactions: Products from unintended reaction pathways.

Logical Workflow for Purity Assessment

A systematic approach is crucial for the comprehensive purity assessment of a pharmaceutical intermediate.

Purity Assessment Logical Workflow Purity Assessment Logical Workflow Start Receive Sample of This compound Method_Selection Select Analytical Method(s) (e.g., HPLC-MS, NMR) Start->Method_Selection Analysis Perform Analysis Method_Selection->Analysis Data_Review Review and Interpret Data Analysis->Data_Review Specification_Check Compare Against Specifications Data_Review->Specification_Check Pass Purity Meets Specification Specification_Check->Pass Fail Purity Fails Specification Specification_Check->Fail Report Generate Certificate of Analysis Pass->Report Investigation Investigate Out-of-Specification Result Fail->Investigation End Release or Reject Batch Report->End Investigation->End

References

Biological activity comparison between 5-Iodoindolin-2-one and other analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activity of 5-Iodoindolin-2-one and its analogs reveals a diverse range of therapeutic potentials, primarily centered around anticancer, antibacterial, and kinase inhibitory activities. The substitution pattern on the indolin-2-one scaffold significantly influences the potency and selectivity of these compounds. This guide provides a comparative overview of their performance, supported by experimental data and methodologies.

Biological Activity Comparison

The indolin-2-one core is a privileged scaffold in medicinal chemistry, and modifications, particularly at the C5 position, have led to the development of potent bioactive molecules.[1] The introduction of a halogen atom, such as iodine, bromine, or chlorine, often enhances the biological activity of the parent compound.

Anticancer Activity

Substituted indolin-2-one derivatives have been extensively studied for their anti-proliferative effects against various cancer cell lines. The mechanism often involves the inhibition of protein kinases crucial for tumor growth and angiogenesis.[1][2]

A study on hydrazonoindolin-2-one derivatives demonstrated that compounds with chloro and bromo substitutions at the 5-position exhibit potent anticancer activity, in some cases superior to the reference drug Sunitinib.[3] For instance, 5-Chloro and 5-Bromo substituted analogs showed significant cytotoxicity against lung (A-549), colon (HT-29), and breast (ZR-75) cancer cell lines.[3] While direct comparative data for a 5-iodo analog was not present in the same series, the trend suggests that halogenation at this position is favorable for anticancer activity. Another study synthesized a series of indolin-2-ones bearing a 4-thiazolidinone moiety, with compound 5h (structure not specified with iodine) showing remarkable cytotoxicity against HT-29 and H460 cancer cell lines with IC₅₀ values of 0.016 µM and 0.0037 µM, respectively.[4]

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
Sunitinib (5-Fluoro analog)A-549, HT-29, ZR-758.11 (average)[3]
Compound 5b (5-Chloro analog)A-549, HT-29, ZR-754.37 (average)[3]
Compound 5c (5-Chloro analog)A-549, HT-29, ZR-752.53 (average)[3]
Compound 7b (5-Bromo analog)A-549, HT-29, ZR-752.14 (average)[3]
Compound 10e (5-Chloro analog)A-549, HT-29, ZR-754.66 (average)[3]
Compound 5h (Thiazolidinone derivative)HT-290.016[4]
Compound 5h (Thiazolidinone derivative)H4600.0037[4]
Antibacterial Activity

The indolin-2-one scaffold has also been explored for its antibacterial properties. A notable example is 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one , which demonstrated a potent antibacterial effect against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL.[5] This highlights the potential of the iodo-substituted indole moiety in combating resistant bacterial strains. In a different study, indolin-2-one nitroimidazole compounds showed excellent activity against S. aureus with MICs ranging from 0.13 to 0.63 μM.[6]

Compound/AnalogBacterial StrainMICReference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) MRSA ATCC 433000.98 µg/mL[5]
Indolin-2-one Nitroimidazole 1 S. aureus0.13 - 2.5 µM[6]
Metronidazole (Control)Aerobic bacteria> 1 mM[6]
Kinase Inhibitory Activity

Indolin-2-ones are renowned as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and others involved in cancer progression.[1][2][7] The FDA-approved drug Sunitinib, a 5-fluoroindolin-2-one derivative, is a multi-targeted receptor tyrosine kinase inhibitor.[1][2]

Research into iodo-substituted analogs has revealed highly selective and potent inhibitors. Specifically, 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids (5j and 5o ) were identified as potent and selective inhibitors of the DYRK1A kinase, with IC₅₀ values of 6 nM and 22 nM, respectively.[8] This selectivity is remarkable, as other halogenated analogs (chloro and bromo) showed less selectivity against related kinases like DYRK2.[8]

Compound/AnalogTarget KinaseIC₅₀ (nM)Reference
Sunitinib (5-Fluoro analog)VEGFR, PDGFR, c-kit, FLT3, RET, CSF1RVaries by kinase[2]
Compound 5j (10-Iodo analog)DYRK1A6[8]
Compound 5o (10-Iodo analog)DYRK1A22[8]
Compound 5i (10-Bromo analog)DYRK1ALower than Chloro, but less selective[8]
Compound 5l (10-Fluoro analog)DYRK1AWeaker activity[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the anti-proliferative activity of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HT-29, H460, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours of incubation, the cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[4]

Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture: The bacterial strain (e.g., MRSA) is grown in a suitable broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Assay Components: The assay typically includes the purified kinase enzyme, a specific substrate (peptide or protein), ATP (adenosine triphosphate), and the test compound.

  • Reaction: The kinase reaction is initiated by adding ATP. The enzyme catalyzes the transfer of a phosphate group from ATP to the substrate. The reaction is carried out in the presence of various concentrations of the inhibitor.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or ELISA-based methods that use phosphorylation-specific antibodies.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.[8]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical compounds.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_advanced Advanced Evaluation Start Design Analogs Synth Synthesize Compounds Start->Synth Purify Purify & Characterize Synth->Purify InVitro In Vitro Assays (Cytotoxicity, Antibacterial, Kinase) Purify->InVitro Test Compounds HitID Hit Identification InVitro->HitID LeadOpt Lead Optimization HitID->LeadOpt InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Promising Leads Tox Toxicology Studies InVivo->Tox PKPD Pharmacokinetics/ Pharmacodynamics Tox->PKPD Final Final PKPD->Final Candidate Drug

Caption: General workflow for drug discovery from synthesis to candidate selection.

VEGFR Signaling Pathway

Indolin-2-one derivatives frequently target the VEGFR signaling pathway, which is critical for angiogenesis. The diagram below shows a simplified representation of this pathway.

VEGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates Indolinone This compound (Inhibitor) Indolinone->VEGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR signaling pathway and the inhibitory action of indolin-2-ones.

References

Comparative Crystallographic Analysis of 5-Iodoindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of substituted 5-iodoindolin-2-one, a scaffold of interest in medicinal chemistry. This guide provides a comparative analysis of X-ray crystallographic data, detailed experimental protocols, and visualizations of the analytical workflow.

The indolin-2-one core is a privileged scaffold in drug discovery, forming the basis of numerous kinase inhibitors and other therapeutic agents. The introduction of a halogen atom, such as iodine, at the 5-position can significantly influence the compound's physicochemical properties, including its binding affinity to biological targets. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides the definitive method for elucidating these solid-state structures.

This guide compares the crystallographic parameters of two derivatives of this compound: 1-ethyl-5-iodoindolin-2-one and (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one . The data presented herein has been compiled from peer-reviewed crystallographic studies.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two this compound derivatives, allowing for a direct comparison of their solid-state structures.

Parameter1-ethyl-5-iodoindolin-2-one(RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one
Chemical Formula C₁₀H₁₀INOC₁₃H₁₄ClNO₂
Molecular Weight 287.10 g/mol 267.70 g/mol
Crystal System OrthorhombicTriclinic
Space Group P2₁2₁2₁P-1
Unit Cell Dimensions
a7.1331 (4) Å8.4748 (5) Å
b10.0954 (6) Å9.0928 (5) Å
c13.9874 (8) Å9.4952 (5) Å
α90°112.071 (1)°
β90°110.345 (1)°
γ90°99.913 (1)°
Volume (V) 1006.51 (10) ų595.92 (6) ų
Molecules per unit cell (Z) 42
Temperature (T) 296 K173 K
Radiation Wavelength (λ) 0.71073 Å0.71073 Å
Final R-factor (R₁) 0.01890.043
wR₂ (all data) 0.04180.111

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the synthesis and crystallization procedures for the featured compounds.

Synthesis and Crystallization of 1-ethyl-5-iodoindolin-2-one

The synthesis of the title compound was achieved through the reduction of its precursor, 1-ethyl-5-iodoindoline-2,3-dione.[1]

Synthesis:

  • 1-Ethyl-5-iodoindoline-2,3-dione (1.714 g, 5.69 mmol) and 80% hydrazine hydrate (19.0 mL) were added to a 50 mL flask.

  • The mixture was stirred under reflux for 4.5 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture was cooled and poured into 100 mL of water, leading to the precipitation of a yellow solid.

  • The mixture was then extracted with dichloromethane (CH₂Cl₂).

  • The organic phase was washed with water and dried using magnesium sulfate (MgSO₄).

  • The solvent was removed under reduced pressure.

  • The crude product was purified by silica gel column chromatography using chloroform (CHCl₃) as the eluent, yielding the title compound as a colorless solid.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a chloroform (CHCl₃) solution of the purified compound.[1]

Synthesis and Crystallization of (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one

The synthesis of this derivative involves the Friedel-Crafts acylation of 1-acetylindoline.

Synthesis: The synthesis of (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one is not detailed in the available search results.

Crystallization: The method for obtaining single crystals of (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one is not specified in the available search results.

Visualizing the Crystallographic Workflow

The process of determining the crystal structure of a small molecule like a this compound derivative follows a well-defined workflow. The following diagram, generated using the DOT language, illustrates the key stages from synthesis to structure elucidation.

XRay_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting XRay_Source X-ray Source Diffractometer Diffractometer XRay_Source->Diffractometer Crystal_Mounting->Diffractometer Data_Collection Data Collection Diffractometer->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

General workflow for X-ray crystallography analysis.

Signaling Pathways and Logical Relationships

While the primary focus of this guide is the crystallographic analysis, it is important to contextualize the significance of these compounds. Indolin-2-one derivatives are well-known as inhibitors of various protein kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified, generic kinase signaling pathway that can be targeted by indolin-2-one derivatives.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Indolinone This compound Derivative Indolinone->Kinase_Cascade Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Inhibition of a generic kinase signaling pathway.

References

A Comparative Guide to Catalysts for Cross-Coupling with Iodo-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds to heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Iodo-substituted heterocycles are particularly valuable starting materials for these transformations due to the high reactivity of the carbon-iodine bond, which often allows for milder reaction conditions compared to their bromo- or chloro-counterparts. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and substrate scope of these cross-coupling reactions. This guide provides a comparative analysis of commonly employed palladium, nickel, and copper catalysts for the cross-coupling of iodo-substituted heterocycles, supported by experimental data to facilitate catalyst selection and reaction optimization.

Catalytic Systems: A Performance Overview

Palladium complexes have long been the gold standard for a wide range of cross-coupling reactions, prized for their functional group tolerance and predictable reactivity. However, the cost and relative scarcity of palladium have driven the exploration of more earth-abundant and economical alternatives, with nickel and copper catalysts emerging as powerful contenders. Nickel catalysts can often facilitate reactions of challenging substrates and may proceed through different mechanistic pathways than palladium. Copper catalysts, particularly in Sonogashira and Ullmann-type couplings, offer a cost-effective and often complementary approach.

The selection of the optimal catalyst is highly dependent on the specific cross-coupling reaction and the nature of the heterocyclic substrate. Below, we present a comparative summary of the performance of palladium, nickel, and copper-based catalytic systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with various iodo-substituted heterocycles.

Data Presentation: A Comparative Analysis

The following tables summarize the performance of various catalysts for the cross-coupling of different iodo-substituted heterocycles. The data is compiled from the literature to provide a direct comparison of catalyst efficacy under various conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of Iodo-Heterocycles

HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-1H-imidazolePhenylboronic acidPdCl₂(dppf)K₂CO₃DME150 (MW)0.1794[1]
4-Iodo-1H-imidazolePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃DME150 (MW)0.1792[1]
4-Iodo-1H-imidazolePhenylboronic acidPd(PPh₃)₄K₂CO₃DME150 (MW)0.1785[1]
2,5-DiiodopyrazinePhenylboronic acidPdCl₂(dppf)K₂CO₃DME802High[2]
2,5-DiiodopyrazinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Good[2]
3-Iodo-4-methylfuranPhenylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O120 (MW)0.595
2-Iodopyridine2-PyridylboronatePd₂(dba)₃ / P(tBu)₃KF1,4-Dioxane1101285[3]
4-IodotoluenePhenylboronic acidPd-Ni/g-C₃N₄K₂CO₃H₂O/EtOH781298[4]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.

Table 2: Comparison of Catalysts for the Sonogashira Coupling of Iodo-Heterocycles

HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
N-protected 4-Iodo-1H-imidazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT--[1]
2,5-DiiodopyrazinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-Excellent
3-Iodo-4-methylfuranPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT-92
o-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT395[5]
3-Iodoindazole (N-protected)Propiolic derivativesPd/Cu----99[6]
o-IodoanilinesTerminal alkynes(PPh₃)₂CuBH₄DBU-12024>99[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines through the formation of a C-N bond.

Table 3: Comparison of Catalysts for the Buchwald-Hartwig Amination of Iodo-Heterocycles

HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodopyrazoleMorpholinePd(OAc)₂ / XPhosK₂CO₃t-BuOH1101895
HaloarenesVarious AminesPd(OAc)₂ / X-PhosKOt-BuToluene1000.17Good to Excellent[7]
HaloarenesVarious AminesPd₂(dba)₃ / BINAPNaOt-BuToluene110-High[7]
IodobenzeneAnilinePd-Co/γ-Fe₂O₃@MBDK₂CO₃Water100298[8]
3-AminophenolAryl IodidesCuI / Picolinic acidK₃PO₄DMSORT-Excellent[9]
2-AminophenolAryl IodidesCuI-----[9]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is added the iodo-substituted heterocycle (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv). A degassed solvent (e.g., 1,4-dioxane, toluene, DME, or a mixture with water) is then added. The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., SPhos, XPhos, PPh₃) or a pre-formed catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are added, and the mixture is stirred at the desired temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC, GC, or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]

General Procedure for Sonogashira Coupling

In a flask under an inert atmosphere, the iodo-substituted heterocycle (1.0 equiv), a terminal alkyne (1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are dissolved in a suitable solvent such as DMF or THF.[10] A base, typically an amine like triethylamine or diisopropylamine (2.0 equiv), is then added. The reaction is stirred at room temperature or with gentle heating until completion, as monitored by an appropriate analytical technique. The reaction mixture is then worked up by dilution with an organic solvent and washing with aqueous ammonium chloride solution to remove the copper salts. The organic layer is dried, concentrated, and the product is purified by chromatography.[10]

General Procedure for Buchwald-Hartwig Amination

A reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 1.2-6 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv) under an inert atmosphere.[7] A degassed solvent (e.g., toluene, dioxane, or THF) is added, followed by the iodo-substituted heterocycle (1.0 equiv) and the amine (1.2 equiv). The reaction mixture is heated to the desired temperature (typically 80-110 °C) and monitored for completion. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the crude product is purified by chromatography.[7]

Mandatory Visualization

The following diagrams illustrate the generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow.

Cross_Coupling_Cycle cluster_main Catalytic Cycle cluster_reactants cluster_products M0 M(0)L_n M2_RX R-M(II)L_n-X M0->M2_RX Oxidative Addition (R-X) M2_R_R1 R-M(II)L_n-R' M2_RX->M2_R_R1 Transmetalation (R'-M') M2_R_R1->M0 Reductive Elimination (R-R') RR1 R-R' (Coupled Product) RX R-X (Iodo-heterocycle) R1M1 R'-M' (Coupling Partner) Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Solvent, Base, Catalyst setup->reagents reaction Heating & Stirring (Monitor Progress) reagents->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

References

Differentiating Positional Isomers of Iodo-indolin-2-one: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of molecules is paramount. Positional isomers, which share the same molecular formula but differ in the placement of substituents on a core structure, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a detailed comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to effectively differentiate the four positional isomers of iodo-indolin-2-one: 4-iodo-, 5-iodo-, 6-iodo-, and 7-iodo-indolin-2-one.

Spectroscopic Differentiation Principles

The key to distinguishing these isomers lies in how the iodine atom's position influences the electronic environment and connectivity of the other atoms in the indolin-2-one scaffold. Each spectroscopic technique offers unique clues to decipher this positional puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for identifying positional isomers of substituted aromatic compounds.[1] The analysis of proton (¹H) and carbon-13 (¹³C) spectra, focusing on chemical shifts, signal multiplicities, and coupling constants, allows for unambiguous structure assignment.

¹H NMR Spectroscopy: The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is the most informative.[1] The substitution pattern dictates the spin-spin coupling between the three adjacent protons on the benzene ring, resulting in unique splitting patterns for each isomer.

  • 4-Iodo and 7-Iodo Isomers: These isomers will exhibit a characteristic pattern of three signals: a doublet, a triplet (or more accurately, a doublet of doublets with similar J-values), and another doublet, corresponding to the three adjacent protons. The specific chemical shifts will differ due to the proximity of the iodine and carbonyl groups.

  • 5-Iodo and 6-Iodo Isomers: These isomers will each show three distinct signals in the aromatic region: a doublet with a small (meta) coupling constant, a doublet of doublets, and a doublet with a large (ortho) coupling constant.

¹³C NMR Spectroscopy: In proton-decoupled ¹³C NMR spectra, each chemically non-equivalent carbon atom produces a single peak.[2] The number of signals in the aromatic region can help differentiate the isomers. Due to the lack of symmetry, all four isomers are expected to show six distinct signals for the aromatic carbons. However, the chemical shift of the carbon directly bonded to the iodine atom (C-I) is significantly downfield and serves as a key identifier.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups present in a molecule.[4] All four isomers will display characteristic absorption bands for the N-H bond stretch (around 3200-3400 cm⁻¹) and the amide C=O bond stretch (around 1700-1730 cm⁻¹).[5] Differentiation relies on the more subtle variations in the "fingerprint region" (below 1500 cm⁻¹), specifically the C-H out-of-plane bending vibrations, which are characteristic of the aromatic substitution pattern.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.[7] All four isomers have the same molecular weight and will therefore exhibit an identical molecular ion peak (M⁺) at m/z = 259. Differentiation must be based on the relative abundances of fragment ions, although these patterns can be very similar.[8] Common fragmentation pathways for these isomers would include the loss of the iodine atom (M-127) and the loss of a carbonyl group (M-28).

Comparative Spectroscopic Data

Table 1: Comparative ¹H NMR Data (Aromatic Region)

IsomerH-4H-5H-6H-7
4-Iodo-indolin-2-one -~7.3 ppm (dd, J ≈ 8.0, 1.0 Hz)~7.0 ppm (t, J ≈ 8.0 Hz)~7.5 ppm (dd, J ≈ 8.0, 1.0 Hz)
5-Iodo-indolin-2-one ~7.6 ppm (d, J ≈ 1.8 Hz)-~7.5 ppm (dd, J ≈ 8.2, 1.8 Hz)~6.7 ppm (d, J ≈ 8.2 Hz)
6-Iodo-indolin-2-one ~7.2 ppm (d, J ≈ 8.0 Hz)~7.6 ppm (dd, J ≈ 8.0, 1.5 Hz)-~7.4 ppm (d, J ≈ 1.5 Hz)
7-Iodo-indolin-2-one ~7.0 ppm (d, J ≈ 7.8 Hz)~6.8 ppm (t, J ≈ 7.8 Hz)~7.4 ppm (d, J ≈ 7.8 Hz)-

Note: Chemical shifts (δ) are approximate and reported in ppm relative to TMS. Coupling constants (J) are in Hz.

Table 2: Comparative ¹³C NMR and IR Data

IsomerExpected Aromatic ¹³C SignalsC-I Chemical Shift (ppm)Key IR Absorptions (cm⁻¹)
4-Iodo 6~90-95~3200 (N-H), ~1710 (C=O), ~820-880 (C-H bend)
5-Iodo 6~85-90~3200 (N-H), ~1710 (C=O), ~800-860 (C-H bend)
6-Iodo 6~85-90~3200 (N-H), ~1710 (C=O), ~800-860 (C-H bend)
7-Iodo 6~90-95~3200 (N-H), ~1710 (C=O), ~730-770 (C-H bend)

Table 3: Comparative Mass Spectrometry Data

IsomerMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
All Isomers 259132 ([M-I]⁺), 231 ([M-CO]⁺), 104

Experimental Protocols

Accurate data acquisition is crucial for correct isomer identification. Below are generalized protocols for the key spectroscopic experiments.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the iodo-indolin-2-one isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not provided by the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and analyze the multiplicities and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • The spectral width should be set to cover the range of 0-220 ppm.[3]

  • 2D NMR (Optional but Recommended):

    • If the 1D spectra are ambiguous, acquire 2D NMR spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm proton-proton and proton-carbon connectivities, respectively.[1]

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique for best results. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic peaks for the N-H and C=O functional groups and analyze the fingerprint region for patterns indicative of the substitution.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via direct infusion or through a GC inlet.

    • Use a standard electron energy of 70 eV for ionization.[5]

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Identify the major fragment ions and propose logical fragmentation pathways.

    • Compare the relative intensities of the fragments between unknown samples.

Visualized Workflows

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for differentiating an unknown iodo-indolin-2-one isomer.

G Figure 1. General Spectroscopic Workflow cluster_exp Experimental Analysis cluster_data Data Interpretation cluster_id Identification Sample Unknown Isomer Sample Prep Sample Preparation (for NMR, IR, MS) Sample->Prep NMR_acq NMR Data Acquisition (1H, 13C) Prep->NMR_acq IR_acq IR Data Acquisition Prep->IR_acq MS_acq MS Data Acquisition Prep->MS_acq NMR_data Analyze NMR: - Splitting Patterns - Coupling Constants - Chemical Shifts NMR_acq->NMR_data IR_data Analyze IR: - Functional Groups (N-H, C=O) - Fingerprint Region (C-H bend) IR_acq->IR_data MS_data Analyze MS: - Molecular Ion (M+) - Fragmentation Pattern MS_acq->MS_data Compare Compare Data to Reference Tables NMR_data->Compare IR_data->Compare MS_data->Compare Identify Identify Isomer (4-Iodo, 5-Iodo, 6-Iodo, or 7-Iodo) Compare->Identify

Caption: Figure 1. General Spectroscopic Workflow

Logical Isomer Identification via ¹H NMR

This diagram outlines the decision-making process for identifying the isomer based on the definitive ¹H NMR aromatic splitting patterns.

G Figure 2. Isomer Identification via 1H NMR Logic Start Analyze Aromatic Region of 1H NMR Spectrum Pattern What is the primary splitting pattern? Start->Pattern Isomer_4_7 Isomer is 4-Iodo or 7-Iodo Pattern->Isomer_4_7 d, t, d Isomer_5_6 Isomer is 5-Iodo or 6-Iodo Pattern->Isomer_5_6 d, dd, d Final_4 4-Iodo-indolin-2-one Isomer_4_7->Final_4 Differentiate by specific chemical shifts and 2D NMR Final_7 7-Iodo-indolin-2-one Isomer_4_7->Final_7 Differentiate by specific chemical shifts and 2D NMR Final_5 5-Iodo-indolin-2-one Isomer_5_6->Final_5 Differentiate by specific chemical shifts and J-values Final_6 6-Iodo-indolin-2-one Isomer_5_6->Final_6 Differentiate by specific chemical shifts and J-values

Caption: Figure 2. Isomer Identification via 1H NMR Logic

Conclusion

While IR and Mass Spectrometry provide valuable confirmatory data, NMR spectroscopy stands out as the most powerful and unambiguous tool for differentiating the positional isomers of iodo-indolin-2-one. The distinct splitting patterns observed in the aromatic region of the ¹H NMR spectrum serve as a reliable fingerprint for each unique substitution pattern. By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently determine the precise structure of their synthesized compounds, a critical step in the fields of medicinal chemistry and drug discovery.

References

A Guide to Analytical Techniques for Complex Compound Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of complex compounds is a cornerstone of modern research and drug development. Selecting the appropriate analytical technique is paramount for elucidating molecular structures, quantifying components within a mixture, and understanding intricate biological interactions. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable approach for your research needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the key performance metrics of major analytical techniques used for the characterization of complex compounds. This allows for a rapid comparison of their respective strengths and limitations.

TechniquePrincipleSensitivityResolutionSpeedCostKey Applications in Drug Development
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.[1][2][3]Moderate (µg-mg)Very HighSlowHighStructural elucidation of new chemical entities (NCEs), impurity profiling, quantitative analysis (qNMR), metabolomics.[4]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, enabling molecular weight determination and structural analysis through fragmentation patterns.[5][6]Very High (pg-fg)High to Very HighFastHighMolecular weight determination, impurity identification, pharmacokinetic studies, proteomics, and metabolomics.[5][7][8]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9][10]High (ng-µg)HighModerate to FastModeratePurity analysis, stability testing, quantitative analysis of active pharmaceutical ingredients (APIs) and impurities.[4][11]
Gas Chromatography (GC) Separates volatile and thermally stable compounds in a gaseous mobile phase based on their interaction with a stationary phase.[9][10]Very High (pg-ng)Very HighFastModerateAnalysis of volatile organic compounds, residual solvents, and impurities.[11][12]
Hyphenated Techniques (e.g., LC-MS, GC-MS) Combine the separation power of chromatography with the detection specificity of mass spectrometry.[12][13][14]Very High (pg-fg)Very HighFastVery HighComprehensive analysis of complex mixtures, impurity profiling, metabolite identification, and biomarker discovery.[12][14][15]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. Below are methodologies for key experiments cited in the comparison of these analytical techniques.

Protocol 1: Bottom-Up Proteomics using LC-MS/MS

This protocol outlines a general workflow for the identification and quantification of proteins in a complex biological sample.[16]

1. Sample Preparation:

  • Protein Extraction and Denaturation: Extract proteins from cells or tissues. Add urea to a final concentration of 8 M to denature the proteins.[16]
  • Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds. After cooling, add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 1 hour to alkylate the cysteine residues.[16]
  • Protein Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[16]

2. Peptide Cleanup:

  • Acidify the digest with formic acid to a final concentration of 0.1%.[16]
  • Use a C18 solid-phase extraction (SPE) cartridge to desalt and concentrate the peptides. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.[16]
  • Dry the eluted peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid for LC-MS/MS analysis.[16]

3. LC-MS/MS Analysis:

  • Sample Injection and Separation: Inject the peptide sample onto a trapping column followed by separation on a reversed-phase analytical column using a suitable gradient of mobile phase B (e.g., 2% to 40% B over 60-120 minutes).[16]
  • Mass Spectrometry: Ionize the eluting peptides using electrospray ionization (ESI). Acquire mass spectra using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[16]

4. Data Analysis:

  • Process the raw data using appropriate software. For DDA data, search the MS/MS spectra against a protein sequence database to identify peptides and proteins. For DIA data, use a spectral library or a library-free approach for identification and quantification.[16]

Protocol 2: NMR Analysis of a Complex Mixture

This protocol provides a general framework for the structural elucidation of compounds within a complex mixture using various NMR experiments.

1. Sample Preparation:

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical to avoid overlapping signals with the analytes.
  • Filter the sample to remove any particulate matter.

2. 1D NMR Spectroscopy:

  • Acquire a standard 1D ¹H NMR spectrum to get an overview of the proton signals in the mixture. This is the most common starting point for mixture analysis.
  • If necessary, acquire a 1D ¹³C NMR spectrum for information on the carbon skeleton.

3. 2D NMR Spectroscopy for Structural Elucidation:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks within individual molecules.[1]
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[1]
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems within a molecule.[17]
  • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for analyzing molecules with interconnected proton networks like peptides or sugars.[17]

4. Diffusion-Ordered Spectroscopy (DOSY):

  • To separate the NMR signals of different components in the mixture based on their diffusion coefficients, which are related to their size and shape. This can help in assigning signals to specific molecules within the mixture.

5. Data Analysis:

  • Process and analyze the 1D and 2D NMR spectra using appropriate software to assign chemical shifts and coupling constants, and ultimately elucidate the structures of the components in the mixture.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in analytical chemistry, rendered using Graphviz (DOT language) to provide clear, logical visualizations.

Experimental_Workflow_Bottom_Up_Proteomics cluster_SamplePrep Sample Preparation cluster_Cleanup Peptide Cleanup cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Protein_Extraction Protein Extraction & Denaturation Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion Enzymatic Digestion (Trypsin) Reduction_Alkylation->Digestion SPE Solid-Phase Extraction (C18) Digestion->SPE LC_Separation Liquid Chromatography Separation SPE->LC_Separation MS_Analysis Mass Spectrometry (DDA/DIA) LC_Separation->MS_Analysis Data_Processing Data Processing MS_Analysis->Data_Processing Database_Search Database Search & Identification Data_Processing->Database_Search

A typical experimental workflow for bottom-up proteomics.[16]

Hyphenated_Techniques_Relationship cluster_Separation Separation Techniques cluster_Detection Detection Technique cluster_Hyphenated Hyphenated Techniques LC Liquid Chromatography (LC) LCMS LC-MS LC->LCMS GC Gas Chromatography (GC) GCMS GC-MS GC->GCMS CE Capillary Electrophoresis (CE) CEMS CE-MS CE->CEMS MS Mass Spectrometry (MS) MS->LCMS MS->GCMS MS->CEMS

Logical relationship of hyphenated analytical techniques.[12][14]

Drug_Discovery_Signaling_Pathway_Analysis cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling Cascade cluster_Nucleus Nucleus Ligand Drug Candidate (Ligand) Receptor Target Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene_Expression Gene Expression TranscriptionFactor->Gene_Expression Regulation

References

Benchmarking a Novel Synthetic Route for 5-Iodoindolin-2-one Against Established Literature Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development

This guide provides an objective comparison of a new, hypothetical synthetic route for 5-iodoindolin-2-one against established methods reported in the scientific literature. This compound is a key building block in the synthesis of various pharmacologically active compounds, making the development of efficient and practical synthetic methodologies a continuous area of interest for researchers. This document summarizes key performance indicators, provides detailed experimental protocols for established routes, and offers a clear visual representation of the comparative workflow.

Comparative Analysis of Synthetic Routes

The efficiency of a synthetic route is determined by several key metrics, including chemical yield, reaction time, reaction temperature, and the nature of the reagents and catalysts employed. The following table provides a quantitative comparison of a hypothetical "New Route" for the synthesis of this compound against two established literature methods: direct iodination with N-Iodosuccinimide (NIS) and a Sandmeyer reaction from 5-aminoindolin-2-one.

Parameter New Route (Hypothetical) Literature Route 1: Direct Iodination Literature Route 2: Sandmeyer Reaction
Starting Material Indolin-2-oneIndolin-2-one5-Aminoindolin-2-one
Iodinating Agent [Hypothetical Reagent]N-Iodosuccinimide (NIS)Sodium Nitrite, Potassium Iodide
Catalyst/Promoter [Hypothetical Catalyst]Boron Trifluoride Etherate (BF₃·Et₂O)Sulfuric Acid
Solvent [Hypothetical Solvent]Dichloromethane (DCM)Water, Sulfuric Acid
Reaction Time [e.g., 2 hours]4 hours~2 hours
Temperature [e.g., Room Temp.]Room Temperature0 °C to Room Temperature
Yield [e.g., 90%]~70-80% (Reported for similar indoles)Typically moderate to good
Purification [e.g., Crystallization]Column ChromatographyExtraction and Crystallization

Workflow for Comparative Benchmarking

The process of evaluating a new synthetic route against existing literature methods follows a logical progression to ensure a thorough and unbiased comparison.

cluster_0 Literature Review & Data Extraction cluster_1 New Route Synthesis & Analysis cluster_2 Comparative Evaluation Identify Routes Identify Established Synthetic Routes Extract Data Extract Key Performance Metrics (Yield, Time, etc.) Identify Routes->Extract Data Identify Protocols Source Detailed Experimental Protocols Extract Data->Identify Protocols Tabulate Data Compile Data in Comparison Table Identify Protocols->Tabulate Data Perform Synthesis Execute New Synthetic Route Analyze Product Characterize and Quantify Product Perform Synthesis->Analyze Product Record Metrics Record Performance Metrics Analyze Product->Record Metrics Record Metrics->Tabulate Data Assess Performance Objectively Compare All Metrics Tabulate Data->Assess Performance Draw Conclusions Draw Conclusions on Route Viability Assess Performance->Draw Conclusions

Caption: Logical workflow for benchmarking a new synthetic route.

Experimental Protocols from Literature

The following are detailed experimental procedures for the established synthetic routes to this compound, adapted from literature reports on similar substrates.

Literature Route 1: Direct Iodination of Indolin-2-one with N-Iodosuccinimide (NIS)

Materials:

  • Indolin-2-one (1.0 mmol)

  • N-Iodosuccinimide (NIS) (1.0 mmol)

  • Boron trifluoride etherate (BF₃·Et₂O) (2.0 mmol)

  • Dichloromethane (DCM) (6 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of indolin-2-one in dichloromethane, add N-iodosuccinimide at room temperature.

  • Slowly add boron trifluoride etherate to the mixture.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Literature Route 2: Sandmeyer Reaction of 5-Aminoindolin-2-one

The Sandmeyer reaction is a classic method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. This procedure is a standard method for converting aromatic amines to aryl iodides.

Materials:

  • 5-Aminoindolin-2-one (1.0 mmol)

  • Concentrated sulfuric acid

  • Water

  • Sodium nitrite (NaNO₂) (1.1 mmol)

  • Potassium iodide (KI) (1.5 mmol)

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of 5-aminoindolin-2-one in dilute sulfuric acid and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary.

This guide provides a framework for the objective evaluation of new synthetic methods for this compound. Researchers are encouraged to adapt and expand upon this information with their own experimental findings to contribute to the ongoing development of efficient and practical organic synthesis.

References

Cross-validation of analytical results for 5-Iodoindolin-2-one characterization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of standard analytical techniques for the characterization of 5-Iodoindolin-2-one, a key intermediate in pharmaceutical research and drug development. The data and protocols presented are intended for researchers, scientists, and quality control professionals to ensure accurate and reproducible results.

Introduction to this compound

This compound is a substituted indolinone, a structural motif found in many biologically active compounds. Its precise characterization is critical for confirming identity, purity, and stability, which are essential for its application in synthesizing potential therapeutic agents, such as tyrosine kinase inhibitors.[1] The cross-validation of results from multiple analytical techniques provides the highest confidence in the material's quality.

Physicochemical Properties

A summary of the key computed physicochemical properties for this compound is provided below.

PropertyValueSource
Molecular Formula C₈H₆INOPubChem[2]
Molecular Weight 259.04 g/mol PubChem[2]
Exact Mass 258.94941 DaPubChem[2]
Monoisotopic Mass 258.94941 DaPubChem[2]
Topological Polar Surface Area 29.1 ŲPubChem[2]
IUPAC Name 5-iodo-1,3-dihydroindol-2-onePubChem[2]

Core Analytical Techniques: A Comparison

The characterization of this compound relies on a suite of analytical methods, each providing unique and complementary information. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

TechniqueInformation ProvidedPurpose
¹H and ¹³C NMR Detailed molecular structure, confirmation of proton and carbon environments.Structural Elucidation & Confirmation
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Identity Confirmation & Structural Clues
HPLC/LC-MS Purity assessment, quantification, separation of impurities.[3][4]Purity & Quantitative Analysis
Elemental Analysis Percentage composition of C, H, N.Confirmation of Elemental Composition
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., C=O, N-H).Functional Group Identification

Experimental Workflow for Characterization

The logical flow from a synthesized compound to a fully characterized and validated molecule is crucial. This process ensures that all aspects of the compound's identity and purity are rigorously assessed.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_structure Structural Elucidation cluster_purity Purity & Identity synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr hplc HPLC Analysis (Purity Assay) purification->hplc ms Mass Spectrometry (HRMS) nmr->ms final_report Final Characterization Report nmr->final_report ms->final_report elemental Elemental Analysis hplc->elemental hplc->final_report elemental->final_report

Caption: Standard workflow for small molecule characterization.

Data Presentation and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure. For this compound, the spectra would confirm the positions of the iodo-substituent and the arrangement of protons on the aromatic ring. While specific experimental data for this compound is not publicly available, the following table presents expected chemical shifts based on data from structurally similar indolin-2-ones and iodo-substituted aromatics.[5][6]

Table: Predicted ¹H and ¹³C NMR Data for this compound Solvent: DMSO-d₆

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
C2 (C=O)-~175Carbonyl carbon, no attached protons.
C3 (CH₂)~3.5 (s, 2H)~36Methylene protons, appear as a singlet.
C3a-~128Quaternary carbon.
C4~7.5 (d, 1H)~135Aromatic proton, doublet.
C5-~85Carbon bearing iodine, significant upfield shift.
C6~7.4 (dd, 1H)~138Aromatic proton, doublet of doublets.
C7~6.8 (d, 1H)~110Aromatic proton, doublet.
C7a-~145Quaternary carbon.
N1 (N-H)~10.5 (s, 1H)-Amide proton, broad singlet.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental formula. The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]+ at m/z 259.[7]

Table: Expected Mass Spectrometry Data

IonExpected m/z (Monoisotopic)TechniqueInformation
[M]+ 258.95EI, ESIMolecular Ion
[M+H]+ 259.96ESI (Positive Mode)Protonated Molecule
[M-H]- 257.94ESI (Negative Mode)Deprotonated Molecule
[M+Na]+ 281.94ESI (Positive Mode)Sodium Adduct

Fragmentation: In tandem MS (MS/MS), characteristic fragmentation patterns would be observed, likely involving the loss of CO, I, or parts of the heterocyclic ring, providing further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of this compound. A reverse-phase method is typically employed.

Table: Typical HPLC Method Parameters for Purity Analysis

ParameterTypical ValueNotes
Column C18, 250 mm x 4.6 mm, 5 µmStandard reverse-phase column.[8]
Mobile Phase A Water with 0.1% Formic AcidAcidifier improves peak shape.[3]
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier.[3]
Gradient 10% to 95% B over 20-30 minEnsures elution of all components.[8]
Flow Rate 1.0 mL/minStandard analytical flow rate.[8]
Detection UV/PDA at 254 nmIndolin-2-one core has strong UV absorbance.[8]
Column Temp. 30 °CFor reproducible retention times.[8]

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours is typical.

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis : Integrate the ¹H NMR signals and assign peaks based on chemical shifts, splitting patterns, and coupling constants. Assign ¹³C peaks based on chemical shifts and comparison with predicted values or database spectra.

Protocol 2: LC-MS Analysis for Identity Confirmation
  • Sample Preparation : Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. Dilute to a final concentration of ~10 µg/mL using the initial mobile phase composition.

  • Chromatography : Use an HPLC system coupled to a mass spectrometer. Employ a C18 column and a fast gradient (e.g., 5% to 95% Acetonitrile/Water with 0.1% formic acid in 5-10 minutes).

  • Mass Spectrometry : Use an electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.

  • Analysis : Extract the ion chromatogram for the expected m/z of this compound ([M+H]+ = 259.96). Verify that the mass spectrum of the major peak corresponds to the correct molecular weight.

Protocol 3: HPLC for Purity Assessment
  • Sample and Standard Preparation : Prepare a sample solution of this compound at a concentration of approximately 0.5 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Instrumentation : Use a validated HPLC system with a UV/PDA detector.

  • Method : Employ the HPLC parameters outlined in the table above.

  • Data Acquisition : Inject 10 µL of the sample and run the gradient method. Monitor the chromatogram at 254 nm.

  • Analysis : Integrate all peaks in the chromatogram. Calculate the purity by the area percentage method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100. Impurities can be identified if reference standards are available or further characterized by LC-MS.

Comparison with Alternatives: 3-Substituted Indolin-2-ones

The analytical data for this compound can be cross-validated by comparing it with other indolin-2-one derivatives. For example, a common alternative class involves substitution at the 3-position.[1][5][9][10]

  • NMR : A 3-substituted derivative would show significantly different signals in the 3-4 ppm region of the ¹H NMR spectrum, and the C3 signal in the ¹³C NMR would shift accordingly.

  • MS : The molecular weight would be different, leading to a different molecular ion peak. Fragmentation patterns may also differ based on the nature of the C3 substituent.

  • HPLC : The retention time would change due to differences in polarity.

This comparative approach strengthens the identification and helps in the structural elucidation of novel analogs.

References

Safety Operating Guide

Proper Disposal of 5-Iodoindolin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 5-Iodoindolin-2-one must adhere to specific safety and disposal procedures to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step instructions for the proper disposal of this halogenated organic compound.

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1][2][3] Adherence to the following protocols is critical for minimizing risks and ensuring responsible waste management.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile) inspected before use.
Eye Protection Tightly fitting safety goggles or a face shield.[3]
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound and its contaminated materials is a critical final step in the experimental workflow. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure lid. The original container is often a suitable choice.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, harmful).

  • Waste Accumulation:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in the designated halogenated organic waste container.

    • Solutions: If this compound is in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container.

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a designated, well-ventilated satellite accumulation area away from heat and incompatible materials.

  • Disposal Request:

    • Once the experiment is complete or the waste container is full (not exceeding 90% capacity), arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing a chemical waste manifest or an online request form.

  • Decontamination:

    • Thoroughly decontaminate any non-disposable equipment, such as glassware, that has come into contact with this compound using an appropriate solvent. The cleaning solvent must also be disposed of as halogenated organic waste.

Hazard and Precautionary Data

The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS Hazard StatementGHS Precautionary Statement
Skin IrritationH315: Causes skin irritation.[1][3]P280: Wear protective gloves.
Eye IrritationH319: Causes serious eye irritation.[1][3]P280: Wear eye protection/face protection.
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1][3]P261: Avoid breathing dust.
Acute Toxicity (Oral)H302: Harmful if swallowed.[2][3]P264: Wash hands thoroughly after handling.[3]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Final Disposal start Generate this compound Waste waste_type Solid or Liquid Waste? start->waste_type solid_waste Solid Halogenated Waste Container waste_type->solid_waste Solid liquid_waste Liquid Halogenated Waste Container waste_type->liquid_waste Liquid label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container store_safely Store in Satellite Accumulation Area label_container->store_safely contact_ehs Contact EHS for Pickup store_safely->contact_ehs

Caption: Disposal workflow for this compound waste.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety and waste management guidelines.

References

Personal protective equipment for handling 5-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal protocols for 5-Iodoindolin-2-one, ensuring the well-being of laboratory personnel and adherence to safety standards. The following procedures are designed to offer clear, step-by-step instructions for the safe operational use and subsequent disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Summary of Hazards:

Hazard StatementGHS Classification
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

Required Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects eyes from potential splashes or dust particles of the chemical[2][3].
Hand Protection Nitrile rubber gloves.Prevents direct skin contact with the compound, which is known to cause skin irritation[4][5].
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination[3].
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of any dust or aerosols, which may cause respiratory irritation.

Operational Protocol: Step-by-Step Handling Procedure

Adherence to the following procedural steps is crucial for the safe handling of this compound during laboratory operations.

1. Preparation and Engineering Controls:

  • Ensure that a chemical fume hood is operational and available. All handling of this compound powder should be conducted within the fume hood to mitigate inhalation risks.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.
  • Prepare all necessary equipment (e.g., spatulas, weighing paper, glassware) within the fume hood before handling the compound.

2. Weighing and Transferring:

  • Don the required PPE as outlined in the table above.
  • Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood.
  • Avoid generating dust. If any dust is generated, gently clean the area with a damp paper towel, which should then be disposed of as hazardous waste.
  • When transferring the compound, do so slowly and carefully to prevent spillage.

3. Dissolution and Reaction Setup:

  • If dissolving the compound, add the solvent to the vessel containing the this compound slowly to avoid splashing.
  • Ensure all containers are clearly labeled with the chemical name and any associated hazards.
  • Conduct all reactions within the fume hood.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures[6].

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste"[6].
  • This container must be kept separate from non-halogenated organic waste, aqueous waste, and general laboratory trash[6].

2. Waste Collection:

  • Collect all waste this compound, including residual amounts and any contaminated materials (e.g., gloves, weighing paper, paper towels), in the designated halogenated organic waste container.
  • Ensure the waste container is made of a compatible material and has a secure, tightly fitting lid.

3. Container Management:

  • Keep the halogenated organic waste container closed when not in use.
  • Store the waste container in a designated, well-ventilated secondary containment area to prevent spills.

4. Final Disposal:

  • Arrange for the collection of the "Halogenated Organic Waste" container by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
  • Never dispose of this compound down the drain or in the regular trash[6].

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation & Engineering Controls weigh 2. Weighing & Transferring prep->weigh dissolve 3. Dissolution & Reaction Setup weigh->dissolve segregate 1. Waste Segregation dissolve->segregate Generate Waste collect 2. Waste Collection segregate->collect manage 3. Container Management collect->manage dispose 4. Final Disposal manage->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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